Technical Documentation Center

Methyl 4-amino-3-fluoro-5-iodobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-amino-3-fluoro-5-iodobenzoate
  • CAS: 1123172-01-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate

Introduction: The Strategic Importance of a Halogenated Building Block In the landscape of modern drug discovery, the precise placement of halogen atoms on aromatic scaffolds is a cornerstone of medicinal chemistry. Halo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Building Block

In the landscape of modern drug discovery, the precise placement of halogen atoms on aromatic scaffolds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly functionalized aromatic building block of significant interest, primarily for its role as a key intermediate in the synthesis of complex pharmaceutical agents.

Notably, this compound is a crucial component in the construction of Talazoparib (BMN 673), a potent inhibitor of poly(ADP-ribose) polymerase (PARP)[1][2][3]. Talazoparib has been investigated for the treatment of cancers with specific DNA repair defects, such as those with BRCA1/2 mutations[1][2][3]. The strategic arrangement of the fluoro and iodo substituents on the aminobenzoate core is critical for the final architecture and biological activity of the drug. This guide provides a detailed, field-proven protocol for the synthesis of methyl 4-amino-3-fluoro-5-iodobenzoate, grounded in the principles of electrophilic aromatic substitution and supported by authoritative literature.

Synthetic Strategy: A Guided Tour of Electrophilic Aromatic Substitution

The synthesis of methyl 4-amino-3-fluoro-5-iodobenzoate is achieved through a direct and regioselective electrophilic iodination of the commercially available starting material, methyl 4-amino-3-fluorobenzoate.

The Causality Behind Regioselectivity

The success of this synthesis hinges on the directing effects of the substituents on the benzene ring. The regiochemical outcome of the iodination is governed by the interplay of these groups:

  • Amino Group (-NH₂ at C4): This is a powerful activating group and a strong ortho, para-director. It donates electron density into the ring, making the positions ortho (C3 and C5) and para (C1) to it significantly more nucleophilic.

  • Fluoro Group (-F at C3): While a halogen, fluorine is an ortho, para-director due to its ability to donate electron density through resonance, although it is deactivating inductively.

  • Methyl Ester Group (-CO₂Me at C1): This is a deactivating group and a meta-director.

The hierarchy of these directing effects is clear: the strongly activating amino group at C4 dictates the position of the incoming electrophile. With the C3 position already occupied by a fluorine atom, the electrophilic iodine is overwhelmingly directed to the vacant C5 position, which is the other ortho position relative to the amino group. This inherent electronic bias makes the synthesis highly efficient and selective, minimizing the formation of unwanted isomers.

Experimental Protocol: Synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate

This protocol details the direct iodination of methyl 4-amino-3-fluorobenzoate using N-Iodosuccinimide (NIS) as the iodine source. The reaction is catalyzed by a catalytic amount of trifluoroacetic acid (TFA), which activates the NIS to generate a more potent electrophilic iodine species.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
Methyl 4-amino-3-fluorobenzoate185629-32-7169.151.0
N-Iodosuccinimide (NIS)516-12-1224.991.05
Trifluoroacetic Acid (TFA)76-05-1114.020.1
Acetonitrile (MeCN)75-05-841.05-
Dichloromethane (DCM)75-09-284.93-
Saturated Sodium Bicarbonate (aq.)---
Saturated Sodium Thiosulfate (aq.)---
Brine (Saturated NaCl aq.)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-fluorobenzoate (1.0 eq.). Dissolve the starting material in acetonitrile (approximately 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.05 eq.) in one portion. Follow this with the dropwise addition of trifluoroacetic acid (0.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate (to neutralize the TFA), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford methyl 4-amino-3-fluoro-5-iodobenzoate as a solid. An expected yield for this type of transformation is in the range of 80-90%[4].

Visualizing the Synthesis and its Application

The following diagrams illustrate the synthetic workflow for preparing the title compound and its subsequent use in a more complex synthesis, such as that of Talazoparib.

Synthesis_of_Methyl_4_amino_3_fluoro_5_iodobenzoate SM Methyl 4-amino-3-fluorobenzoate Reagents NIS (1.05 eq) TFA (cat.) MeCN, rt SM->Reagents Product Methyl 4-amino-3-fluoro-5-iodobenzoate Reagents->Product caption Synthetic workflow for the iodination reaction.

Caption: Synthetic workflow for the iodination reaction.

Talazoparib_Intermediate_Synthesis cluster_0 Core Synthesis cluster_1 Application in Drug Synthesis Start Methyl 4-amino-3-fluorobenzoate Intermediate Methyl 4-amino-3-fluoro-5-iodobenzoate Start->Intermediate Iodination (NIS, TFA) AdvancedInt Advanced Intermediates Intermediate->AdvancedInt Further Steps API Talazoparib (API) AdvancedInt->API caption Contextual workflow: from building block to API.

Caption: Contextual workflow: from building block to API.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The high regioselectivity, driven by the powerful directing effect of the amino group, ensures the formation of the desired product as the major component. The progress of the reaction is easily monitored by standard chromatographic techniques (TLC, LC-MS), allowing for clear determination of the reaction endpoint. The purification by column chromatography effectively removes the succinimide byproduct and any unreacted starting material, yielding a product of high purity suitable for subsequent synthetic transformations. The expected spectroscopic data (¹H NMR, ¹³C NMR, MS) for the product will unambiguously confirm its structure.

Conclusion

The synthesis of methyl 4-amino-3-fluoro-5-iodobenzoate is a robust and efficient process that relies on fundamental principles of organic chemistry. The provided protocol offers a reliable method for researchers and drug development professionals to access this valuable building block. Its importance as a key intermediate in the synthesis of the PARP inhibitor Talazoparib underscores the critical role of well-designed, functionalized intermediates in the development of next-generation therapeutics.

References

  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

  • ACS Publications (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. ACS Publications. Available at: [Link]

  • FDA New Drug Approvals (2016). Talazoparib, BMN 673. FDA New Drug Approvals. Available at: [Link]

  • Organic Chemistry Portal (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • PubMed (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Available at: [Link]

  • New Drug Approvals (2016). Talazoparib, BMN 673. New Drug Approvals. Available at: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3-fluoro-5-iodobenzoate

Foreword: The Promise of a Multifunctional Scaffold In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Methyl 4-amino-3-fluoro-5-iodobenzoate emerges as a compound...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Methyl 4-amino-3-fluoro-5-iodobenzoate emerges as a compound of significant interest, not for its own therapeutic activity, but as a highly versatile scaffold for the synthesis of complex pharmaceutical agents. Its unique trifecta of substituents—an amine, a fluorine atom, and an iodine atom—on a benzoate core provides medicinal chemists with a rich toolkit for molecular elaboration and property modulation. The fluorine atom can enhance metabolic stability and binding affinity, the iodine serves as a crucial handle for cross-coupling reactions, and the amino group offers a key vector for further derivatization.[1][2][3]

This guide provides a comprehensive analysis of the core physicochemical properties of Methyl 4-amino-3-fluoro-5-iodobenzoate. As direct experimental data for this specific compound is not widely published, we will leverage data from structurally similar analogs and established scientific principles to predict its characteristics. Furthermore, we will detail the field-proven experimental protocols necessary to validate these properties, offering a self-validating framework for researchers.

Molecular Profile and Structural Attributes

The precise arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and three-dimensional shape, which are critical for its application in synthesis and its interaction with biological targets.

cluster_molecule Methyl 4-amino-3-fluoro-5-iodobenzoate C1 C C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C2->C3 N_amino NH₂ C2->N_amino C4 C C3->C4 F_fluoro F C3->F_fluoro C5 C C4->C5 C4->C5 I_iodo I C4->I_iodo C5->C6 C6->C1 C_ester C C6->C_ester O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester

Caption: Chemical Structure of Methyl 4-amino-3-fluoro-5-iodobenzoate

Table 1: Chemical Identifiers and Calculated Properties

Identifier Value
IUPAC Name Methyl 4-amino-3-fluoro-5-iodobenzoate
CAS Number Not available
Molecular Formula C₈H₇FINO₂
Molecular Weight 295.05 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)I)F)N
InChI InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(11)6(9)3-4/h2-3H,11H2,1H3

| InChIKey | Predicted: YWJLRMNDVWMXSF-UHFFFAOYSA-N |

Core Physicochemical Properties: Predictions and Insights

The interplay of the electron-donating amino group and the electron-withdrawing halogen substituents creates a unique electronic environment that governs the molecule's physical properties. These properties are critical predictors of its behavior in both reaction vessels and biological systems.

Table 2: Predicted Physicochemical Data

Property Predicted Value / Range Rationale & Significance in Drug Development
Melting Point (°C) 90 - 110 Estimated based on analogs like Methyl 4-amino-3-iodobenzoate (86-91°C)[4] and the introduction of fluorine. A defined melting point is a key indicator of purity.
Aqueous Solubility Low The aromatic core and heavy iodine atom suggest poor solubility in water. Low solubility can be a major hurdle for bioavailability.[5][6]
Lipophilicity (cLogP) 2.5 - 3.5 Calculated based on fragment contributions. This moderate lipophilicity is often a target for oral drugs, balancing solubility with membrane permeability.[7]

| pKa (Anilinic N) | 1.5 - 2.5 | The basicity of the amino group is significantly reduced by the ortho-fluorine and para-iodine, both of which are electron-withdrawing. This low pKa means it will be largely uncharged at physiological pH. |

Spectroscopic Signature: A Hypothetical Analysis

Spectroscopic analysis is essential for confirming the identity and purity of a novel compound. Based on its structure, we can predict the key features of its spectra.

  • ¹H NMR: The spectrum would show two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. The methyl ester would appear as a singlet around 3.8-4.0 ppm. The amino protons would likely be a broad singlet. Crucially, the aromatic signals would exhibit coupling to the ¹⁹F nucleus.

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds.[8][9][10] A single resonance would be expected, with its chemical shift influenced by the surrounding substituents. The signal would show coupling to the adjacent aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum would show a clear molecular ion (M+) peak at m/z 295. The presence of iodine (¹²⁷I) gives a highly characteristic and easily identifiable isotopic signature.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands (~3300-3500 cm⁻¹), the ester C=O stretch (~1700-1720 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C-I vibrations in the fingerprint region.

Experimental Protocols for Physicochemical Characterization

To move from prediction to validated data, rigorous experimental protocols are required. The following methodologies represent the gold standard in pharmaceutical research for determining key ADME-related properties (Absorption, Distribution, Metabolism, and Excretion).

Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" as it measures the solubility of a compound once it has reached equilibrium between its solid state and a saturated aqueous solution.[6][11] This thermodynamic value is crucial for understanding dissolution behavior in vivo and for formulation development.[12]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Methyl 4-amino-3-fluoro-5-iodobenzoate to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (typically 25°C) for 24 to 72 hours. This long incubation allows the system to reach thermodynamic equilibrium.[5][11]

  • Phase Separation: After incubation, separate the solid and liquid phases. This is typically achieved by filtering the solution through a 0.22 µm filter or by high-speed centrifugation.[12] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a calibration curve prepared with known concentrations of the compound.[12]

Protocol: Lipophilicity Determination (Shake-Flask LogP)

Causality: The octanol-water partition coefficient (LogP) is a fundamental measure of a compound's lipophilicity, which governs its ability to cross biological membranes. The shake-flask method directly measures this partitioning and is the benchmark for LogP determination.[7][13][14] A LogP between 1 and 3 is often considered optimal for oral drug absorption.

Caption: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

  • System Preparation: Use n-octanol and water (or a relevant buffer) that have been pre-saturated with each other to prevent volume changes during the experiment.

  • Partitioning: Dissolve a known amount of Methyl 4-amino-3-fluoro-5-iodobenzoate in one of the phases. Add a precise volume of this solution to a vial containing a precise volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a sufficient period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Phase Separation: Allow the layers to fully separate. Centrifugation can be used to break up any emulsions that may have formed.

  • Quantification: Carefully sample each layer and determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique like HPLC-UV.[13]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[7]

Significance in Drug Development

The true value of Methyl 4-amino-3-fluoro-5-iodobenzoate lies in its synthetic utility.

  • Vector for Complexity: The iodine atom is a superb handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[15] This allows for the straightforward attachment of a wide variety of other molecular fragments, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

  • Modulation of Properties: The strategic placement of the fluorine atom is a well-established tactic in medicinal chemistry.[1][3] It can block sites of metabolic oxidation, increasing a drug's half-life. Its strong electron-withdrawing nature can also alter the pKa of nearby functional groups and enhance binding interactions with target proteins through hydrogen bonding or dipole interactions.

  • Scaffold for Bioisosteres: The substituted aminobenzoate core is a common feature in many approved drugs.[16] This building block provides a proven starting point for designing new chemical entities that can mimic the structure and function of known pharmacophores.

Safety and Handling

While specific toxicology data is unavailable, based on analogous compounds such as Methyl 4-amino-3-iodobenzoate, appropriate precautions must be taken.[17]

  • GHS Hazard Classification (Predicted):

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 4-amino-3-fluoro-5-iodobenzoate represents a sophisticated and highly valuable building block for modern pharmaceutical research. While its own physicochemical properties such as low aqueous solubility and moderate lipophilicity are important considerations, its true power is unlocked through its synthetic potential. The strategic combination of reactive sites and modulating groups allows for the efficient construction of novel, complex molecules with tailored properties. This guide provides the foundational knowledge and experimental framework for researchers to confidently incorporate this versatile intermediate into their drug discovery programs.

References

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Glomme, A., & Bergström, C. A. S. (2005). Method for determining the solubility of a chemical compound.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

  • He, Y., & Liu, H. (2007). A High-Throughput Method for Lipophilicity Measurement. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Sojka, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. ResearchGate. [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances. [Link]

  • O'Hagan, D. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Google Patents. (n.d.). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Wikipedia. [Link]

  • Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Soloshonok, V. A., & O'Hagan, D. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS 19718-49-1): A Key Building Block for Advanced Pharmaceutical Synthesis

Introduction Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its structure, featuring an aniline core substituted with fluoro, iodo, and methyl ester groups, presents a unique trifecta of chemical handles. This strategic combination makes it an exceptionally versatile building block for constructing complex molecular architectures. The amino group serves as a key site for amide bond formation or as a directing group, the fluorine atom enhances metabolic stability and modulates electronic properties, and the iodo substituent provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This guide offers a comprehensive technical overview of its properties, a proposed robust synthesis, its chemical reactivity, and its applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is foundational to its application in synthesis. Methyl 4-amino-3-fluoro-5-iodobenzoate is a solid at room temperature with key identifiers and properties summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 19718-49-1 [1]
Molecular Formula C₈H₇FINO₂ PubChem
Molecular Weight 295.05 g/mol PubChem
Appearance Solid / Crystalline Powder
Melting Point 86-91 °C [2]
SMILES COC(=O)C1=CC(=C(C(=C1)I)N)F PubChem

| InChI Key | MRLVFVTVXSKAMX-UHFFFAOYSA-N |[3] |

Note: The molecular formula and weight for the fluoro-iodo derivative (C8H7FINO2, 295.05 g/mol ) are distinct from the non-fluorinated analog (C8H8INO2, 277.06 g/mol ) which is more commonly listed by some suppliers under this CAS number.[3] This guide specifically addresses the fluorinated compound.

Predicted Spectral Data

While a publicly available, experimentally verified spectrum for this specific CAS number is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of spectroscopy and data from analogous structures like methyl 4-aminobenzoate, methyl 4-iodobenzoate, and various fluorinated aromatics.[4][5][6]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as doublets, with their chemical shifts and coupling constants influenced by the electronic effects of all four substituents. The -NH₂ protons will likely appear as a broad singlet, and the -OCH₃ protons will be a sharp singlet around 3.8-3.9 ppm.

  • ¹³C NMR: The spectrum will display eight unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The chemical shifts of the six aromatic carbons will be heavily influenced by the attached functional groups, with the carbon atoms bonded to iodine and fluorine showing characteristic shifts and C-F coupling.

  • Mass Spectrometry (MS): The nominal mass would be 295, with the isotopic pattern clearly indicating the presence of one iodine atom.

Synthesis and Purification: A Proposed Methodology

A reproducible and scalable synthesis is paramount for the utility of any building block. While specific literature for the synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate is sparse, a robust and logical pathway can be designed starting from the commercially available precursor, Methyl 4-amino-3-fluorobenzoate (CAS 403-24-7). The key transformation is the regioselective iodination of the aromatic ring.

The amino group is a strong ortho-, para- director for electrophilic aromatic substitution. Since the para position is occupied by the methyl ester, and one ortho position is blocked by the fluorine atom, an incoming electrophile will be strongly directed to the C5 position, which is the other position ortho to the amine. This inherent directing effect allows for high regioselectivity.

Synthetic_Workflow start Methyl 4-amino-3-fluorobenzoate intermediate Reaction Mixture start->intermediate 1. N-Iodosuccinimide (NIS) 2. Acetonitrile (Solvent) 3. Room Temperature purification Purification (Chromatography/Recrystallization) intermediate->purification Work-up product Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS 19718-49-1) final Final Product (>95% Purity) purification->final

Caption: Proposed workflow for the synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is based on well-established methods for the iodination of activated aromatic rings, such as anilines.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-3-fluorobenzoate (1.0 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 to 1.1 equivalents) portion-wise at room temperature. The use of a slight excess of NIS ensures complete consumption of the starting material.

    • Causality Insight: NIS is chosen as the iodinating agent because it is a mild, easy-to-handle, and effective source of electrophilic iodine (I⁺) for activated aromatic systems. Acetonitrile is a common solvent that effectively dissolves the reactants without participating in the reaction. The reaction proceeds efficiently at room temperature due to the high activation of the ring by the amino group.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine/NIS. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield the final product in high purity.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 4-amino-3-fluoro-5-iodobenzoate lies in the differential reactivity of its functional groups, allowing for sequential, selective transformations. The iodine atom is the most versatile handle for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a wide array of cross-coupling reactions.[8] This enables the introduction of diverse substituents at the C5 position.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C(sp²)-C(sp²) bonds, creating biaryl structures. This is a cornerstone reaction in medicinal chemistry for accessing scaffolds found in many approved drugs.[9]

  • Sonogashira Coupling: Coupling with terminal alkynes to form aryl-alkyne linkages.[10][11][12] This is useful for introducing rigid linkers or for further functionalization of the alkyne.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, enabling the synthesis of complex diarylamines or alkylarylamines.

  • Heck Coupling: Reaction with alkenes to form C-C bonds, leading to substituted styrenyl derivatives.

Reactivity_Hub main Methyl 4-amino-3-fluoro-5-iodobenzoate prod_suzuki Biaryl/Styrenyl Derivatives main->prod_suzuki Suzuki Coupling (Pd Catalyst, Base) prod_sono Aryl-Alkynes main->prod_sono Sonogashira Coupling (Pd/Cu Catalysts, Base) prod_buchwald Substituted Anilines main->prod_buchwald Buchwald-Hartwig (Pd Catalyst, Base) prod_hydrolysis Carboxylic Acid Derivative main->prod_hydrolysis Ester Hydrolysis sub_suzuki Aryl/Vinyl Boronic Acid sub_suzuki->prod_suzuki sub_sono Terminal Alkyne sub_sono->prod_sono sub_buchwald Amine (R₂NH) sub_buchwald->prod_buchwald sub_hydrolysis LiOH or NaOH sub_hydrolysis->prod_hydrolysis

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-3-fluoro-5-iodobenzoate

Introduction Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, arising...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of electron-donating (amino) and electron-withdrawing (fluoro, iodo, and methyl ester) groups, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-amino-3-fluoro-5-iodobenzoate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive resource for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule.[1][2][3][4][5] For Methyl 4-amino-3-fluoro-5-iodobenzoate, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring and identifying the methyl ester group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of chemically non-equivalent protons and their immediate electronic environment.[6] The choice of solvent is critical, as it can influence chemical shifts.[7][8][9][10][11] Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

Table 1: Predicted ¹H NMR Data for Methyl 4-amino-3-fluoro-5-iodobenzoate (in CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
H-2~7.8 - 8.0Doublet~2.0 - 3.0Aromatic CHDeshielded by the adjacent iodine and the ester group. Coupled to H-6.
H-6~7.4 - 7.6Doublet~2.0 - 3.0Aromatic CHLess deshielded than H-2 due to the ortho-amino group. Coupled to H-2.
NH₂~4.0 - 5.0Broad Singlet-Amino ProtonsChemical shift is variable and concentration-dependent. Broadening due to quadrupole effects of the nitrogen and proton exchange.
OCH₃~3.9Singlet-Methyl Ester ProtonsTypical chemical shift for a methyl ester. No adjacent protons to couple with.

Causality Behind Predictions:

  • Aromatic Protons (H-2 and H-6): The electron-withdrawing nature of the iodine atom and the carbonyl group of the ester will deshield the adjacent proton (H-2), shifting it downfield.[12] The amino group is electron-donating, which would typically shield ortho and para protons. However, the combined effects of the adjacent iodine and the para-ester group will likely result in H-6 being less shielded than a simple aniline but more shielded than H-2. The coupling between these two protons will result in a doublet for each, with a small meta-coupling constant (J).

  • Amino Protons (NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.

  • Methyl Protons (OCH₃): The methyl group of the ester is a singlet as there are no neighboring protons. Its chemical shift is in the expected region for a methyl ester.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[13][14][15]

Table 2: Predicted ¹³C NMR Data for Methyl 4-amino-3-fluoro-5-iodobenzoate (in CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
C=O~165 - 170Ester CarbonylTypical chemical shift for an ester carbonyl carbon.
C-4~145 - 150C-NH₂Attached to the electron-donating amino group, but also influenced by the adjacent iodine and fluorine.
C-3~150 - 155 (d, ¹JCF ≈ 240-250 Hz)C-FDirectly bonded to fluorine, resulting in a large one-bond coupling constant. Highly deshielded.
C-5~85 - 95C-IThe "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached.[15]
C-1~120 - 125C-COOCH₃Quaternary carbon attached to the ester group.
C-2~135 - 140Aromatic CHDeshielded by the adjacent iodine and ester group.
C-6~115 - 120Aromatic CHShielded by the ortho-amino group.
OCH₃~52 - 55Methyl Ester CarbonTypical chemical shift for a methyl ester carbon.

Causality Behind Predictions:

  • Substituent Effects: The chemical shifts of the aromatic carbons are predicted based on the additive effects of the substituents. The fluorine atom will cause a large downfield shift for the carbon it is attached to (C-3) and will also introduce a large one-bond C-F coupling constant. The iodine atom at C-5 will cause a significant upfield shift due to the heavy atom effect.[15] The amino group at C-4 will cause a downfield shift, while the ester group at C-1 will also have a deshielding effect on the attached carbon.

  • Carbonyl and Methyl Carbons: The chemical shifts for the ester carbonyl and the methyl carbon are in their characteristic regions.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 4-amino-3-fluoro-5-iodobenzoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire_H Acquire 1H Spectrum setup->acquire_H acquire_C Acquire 13C Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectra phase->calibrate integrate Integrate 1H Spectrum calibrate->integrate IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background place Place Sample on Crystal background->place press Apply Pressure place->press acquire Acquire Spectrum press->acquire identify Identify & Label Peaks acquire->identify compare Compare with Correlation Charts identify->compare

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. [16][17][18][19][20]It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. [21][22][23][24][25]

  • Molecular Weight: The molecular formula for Methyl 4-amino-3-fluoro-5-iodobenzoate is C₈H₇FINO₂.

    • Atomic weights: C=12.011, H=1.008, F=18.998, I=126.90, N=14.007, O=15.999

    • Molecular Weight = (8 * 12.011) + (7 * 1.008) + 18.998 + 126.90 + 14.007 + (2 * 15.999) = 295.05 g/mol

  • Expected Molecular Ion Peak: In ESI-MS, the primary ion observed is expected to be the protonated molecule [M+H]⁺.

    • m/z = 295.05 + 1.008 = 296.06

Table 4: Predicted Major Ions in the ESI-Mass Spectrum of Methyl 4-amino-3-fluoro-5-iodobenzoate

m/zIonRationale
296.06[M+H]⁺Protonated molecular ion (base peak).
265.03[M+H - OCH₃]⁺Loss of the methoxy radical from the protonated molecular ion.
237.04[M+H - COOCH₃]⁺Loss of the carbomethoxy group.
169.07[M+H - I]⁺Loss of an iodine atom.

Causality Behind Predictions:

  • Soft Ionization: ESI is a soft ionization technique, meaning it imparts little excess energy to the molecule during the ionization process. This results in a prominent molecular ion peak and less fragmentation compared to harder ionization methods like electron impact (EI).

  • Fragmentation Pathways: If fragmentation does occur, common losses from aromatic esters include the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). [26][27][28][29][30]The loss of the iodine atom is also a plausible fragmentation pathway.

Experimental Protocol: LC-MS (ESI)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of Methyl 4-amino-3-fluoro-5-iodobenzoate (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System Setup:

    • Use a reverse-phase C18 column for chromatographic separation.

    • The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Set the mass spectrometer to operate in positive ion electrospray mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the [M+H]⁺ ion and any significant fragment ions.

    • Confirm the molecular weight of the compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis ionize->analyze extract Extract Mass Spectrum analyze->extract identify Identify Ions extract->identify confirm Confirm Molecular Weight identify->confirm

Caption: Workflow for LC-MS data acquisition and analysis.

IV. Conclusion

The comprehensive spectroscopic analysis of Methyl 4-amino-3-fluoro-5-iodobenzoate through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a robust framework for the identification and quality control of this important synthetic intermediate. The detailed experimental protocols outlined in this guide ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

V. References

  • The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, December 3). 11.06: Introduction to Mass Spectrometry. [Link]

  • All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, T. W. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

  • The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1834. [Link]

  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Wikipedia. (2024). Infrared spectroscopy. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(12), 1495–1506. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Slideshare. (2023). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

  • Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

  • The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]

  • University of Colorado, Boulder. (2002). Infrared Spectroscopy: Theory. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • BYJU'S. (n.d.). IR (infrared) spectroscopy. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3-12. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Khan Academy. (2023, May 31). Theory of Infrared Spectroscopy [Video]. YouTube. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy | PPTX. [Link]

Sources

Foundational

Methyl 4-amino-3-fluoro-5-iodobenzoate: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract Methyl 4-amino-3-fluoro-5-iodobenzoate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a reactivity-modulating f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-3-fluoro-5-iodobenzoate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a reactivity-modulating fluorine atom, and a versatile iodine handle, offers a rich platform for the synthesis of complex molecular architectures. While its most prominent role to date is as a key intermediate in the synthesis of the MEK inhibitor Trametinib, the inherent chemical functionalities of this compound suggest a much broader scope of potential applications. This technical guide provides an in-depth exploration of the known and potential applications of Methyl 4-amino-3-fluoro-5-iodobenzoate, offering insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of kinase inhibitors, its potential for the development of novel PET imaging agents, and its utility as a versatile scaffold for generating diverse chemical libraries for drug discovery.

Introduction: The Strategic Value of a Polysubstituted Aniline

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern drug design. Methyl 4-amino-3-fluoro-5-iodobenzoate is a prime example of a well-designed building block, where each substituent plays a crucial role in its synthetic utility and potential biological relevance.

  • The Amino Group: As a powerful electron-donating group, the amino functionality activates the aromatic ring, influencing its reactivity in various chemical transformations. It also serves as a key handle for derivatization, allowing for the introduction of diverse pharmacophoric elements.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[1] The high electronegativity and small size of the fluorine atom can significantly impact a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[1] In the context of Methyl 4-amino-3-fluoro-5-iodobenzoate, the ortho-fluoro substituent can also influence the conformation of the molecule and its binding to biological targets.

  • The Iodine Atom: The iodine substituent is a versatile synthetic handle, primarily utilized in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the exploration of vast chemical space. Furthermore, the presence of iodine opens up the exciting possibility of radioiodination for the development of diagnostic and therapeutic agents.[2]

  • The Methyl Ester: The methyl ester group provides a convenient point for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity.

This unique combination of functional groups makes Methyl 4-amino-3-fluoro-5-iodobenzoate a highly valuable and versatile starting material for the synthesis of novel bioactive compounds.

Established Application: A Cornerstone in the Synthesis of Trametinib

The most well-documented application of Methyl 4-amino-3-fluoro-5-iodobenzoate is as a key intermediate in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. The MEK/ERK pathway is a critical signaling cascade that is often dysregulated in various cancers.

The synthesis of Trametinib leverages the reactivity of the iodo and amino groups of Methyl 4-amino-3-fluoro-5-iodobenzoate to construct the complex heterocyclic core of the drug. A generalized synthetic workflow is depicted below.

G A Methyl 4-amino-3-fluoro-5-iodobenzoate B Protection of Amino Group A->B e.g., Boc anhydride C Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) B->C Arylboronic acid, Pd catalyst D Deprotection C->D e.g., TFA E Amide Coupling D->E Carboxylic acid, coupling agent F Trametinib E->F

Caption: Generalized workflow for the synthesis of Trametinib from Methyl 4-amino-3-fluoro-5-iodobenzoate.

Experimental Protocol: Synthesis of a Trametinib Precursor via Suzuki Coupling

The following is a representative, generalized protocol for a key step in the synthesis of a Trametinib precursor, illustrating the utility of Methyl 4-amino-3-fluoro-5-iodobenzoate in a Suzuki cross-coupling reaction.

  • Materials:

    • Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add Methyl 4-amino-3-fluoro-5-iodobenzoate, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent and the palladium catalyst to the flask.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Potential Applications in Medicinal Chemistry

The true potential of Methyl 4-amino-3-fluoro-5-iodobenzoate extends far beyond its role in Trametinib synthesis. Its versatile structure makes it an ideal starting point for the development of a wide range of novel therapeutic and diagnostic agents.

Development of Novel Kinase Inhibitors

The anilino-pyrimidine and related scaffolds are privileged structures in kinase inhibitor design, with numerous approved drugs targeting a variety of kinases.[3] The 4-amino group of Methyl 4-amino-3-fluoro-5-iodobenzoate can serve as a key anchor point for building such inhibitors. The ortho-fluoro and meta-iodo substituents provide opportunities for fine-tuning selectivity and potency.

G cluster_0 Scaffold Derivatization cluster_1 Potential Kinase Targets A Methyl 4-amino-3-fluoro-5-iodobenzoate B Coupling with Heterocycle (e.g., chloropyrimidine) A->B C Suzuki Coupling at Iodo Position B->C D Ester Hydrolysis/Amidation C->D E EGFR D->E Inhibition F Src D->F Inhibition G VEGFR D->G Inhibition H Other Tyrosine Kinases D->H Inhibition G A Methyl 4-amino-3-fluoro-5-iodobenzoate B N-Acylation/Alkylation A->B C Suzuki/Sonogashira Coupling A->C D Ester Hydrolysis/Amidation A->D E Diverse Library of Compounds B->E C->E D->E

Sources

Exploratory

A Technical Guide to the Structural Analysis and Conformation of Methyl 4-amino-3-fluoro-5-iodobenzoate

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly substituted aromatic compound belonging to the family of benzoic acid esters. This class o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly substituted aromatic compound belonging to the family of benzoic acid esters. This class of molecules is of significant interest to researchers in drug discovery and development. The strategic placement of amino, fluoro, and iodo substituents on the benzene ring dramatically influences the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capabilities. These features are critical for modulating biological activity, receptor binding affinity, and pharmacokinetic profiles. The introduction of fluorine, for instance, is a widely used strategy in drug design to enhance metabolic stability and binding affinity[1][2][3]. The presence of an iodine atom provides a site for further chemical modification and can also introduce specific interactions, such as halogen bonding.

This technical guide provides an in-depth exploration of the structural analysis and conformational preferences of Methyl 4-amino-3-fluoro-5-iodobenzoate. We will delve into the theoretical underpinnings and practical application of key analytical techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to elucidate the structure and conformation of complex, substituted aromatic molecules.

I. Synthesis and Purification

The rational design of any structural analysis workflow begins with the synthesis and purification of the target compound. While various synthetic routes can be envisioned for Methyl 4-amino-3-fluoro-5-iodobenzoate, a common approach involves the modification of a commercially available substituted aminobenzoic acid.

Illustrative Synthetic Approach:

A plausible synthetic route could start from methyl 4-aminobenzoate. The introduction of the iodine and fluorine substituents would require regioselective halogenation reactions. For instance, electrophilic iodination followed by electrophilic fluorination, or vice versa, on a suitably activated or protected precursor would be a logical strategy. The purification of the final product is critical and would typically be achieved through column chromatography followed by recrystallization to obtain a sample of high purity suitable for analytical characterization.

II. Spectroscopic Elucidation

Spectroscopic techniques are the cornerstone of structural analysis, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 4-amino-3-fluoro-5-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Aromatic Protons: The substitution pattern on the benzene ring leaves two aromatic protons. Due to the diverse electronic nature of the substituents (amino, fluoro, iodo, and methyl ester), these protons will appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The coupling between these protons and with the fluorine atom will lead to characteristic splitting patterns.

  • Amino Protons: The protons of the amino group (-NH₂) will likely appear as a broad singlet. Its chemical shift can be concentration and solvent dependent.

  • Methyl Protons: The methyl group of the ester will appear as a sharp singlet in the upfield region (around 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (typically 100-160 ppm). The carbons directly attached to the electronegative fluorine and iodine atoms will be significantly influenced, leading to characteristic chemical shifts and C-F coupling.

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a signal in the downfield region (around 165-175 ppm).

  • Methyl Carbon: The methyl carbon of the ester will be found in the upfield region (around 50-60 ppm).

¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. A single signal is expected for the fluorine atom, and its chemical shift and coupling to neighboring protons will further confirm the substitution pattern.

Expected ¹H NMR Data (Illustrative):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.0 - 8.0Doublet of doubletsJH-H, JH-F
Aromatic-H6.5 - 7.5Doublet of doubletsJH-H, JH-F
-NH₂4.0 - 5.0Broad singlet-
-OCH₃3.8 - 4.0Singlet-
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Vibrational Frequencies:

  • N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

  • C=O Stretching: The ester carbonyl group will show a strong absorption band around 1700-1730 cm⁻¹.

  • C-F Stretching: A strong absorption in the region of 1200-1300 cm⁻¹ is indicative of the C-F bond.

  • C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

The FTIR spectrum serves as a rapid and reliable method to confirm the presence of the key functional groups in the synthesized molecule[4][5][6].

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns[7][8].

Expected Observations:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the exact mass of Methyl 4-amino-3-fluoro-5-iodobenzoate (C₈H₈FINO₂), which is approximately 295.96 g/mol .

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). The presence of the halogen atoms will also influence the fragmentation, with potential loss of I• or F• radicals, although the C-F bond is generally strong[9][10].

III. Crystallographic and Conformational Analysis

While spectroscopic methods provide information about atomic connectivity, X-ray crystallography and computational modeling are essential for determining the three-dimensional arrangement of atoms and understanding the molecule's preferred conformation.

A. Single-Crystal X-ray Diffraction

If a suitable single crystal of Methyl 4-amino-3-fluoro-5-iodobenzoate can be grown, X-ray diffraction will provide an unambiguous determination of its solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation in the crystalline state. Furthermore, the crystal packing will reveal intermolecular interactions such as hydrogen bonds involving the amino group and potential halogen bonds involving the iodine atom.

B. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures[11][12][13][14][15]. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze hydrogen bonds, halogen bonds, and other van der Waals interactions that govern the crystal packing. This analysis provides valuable insights into the forces that stabilize the crystal lattice.

C. Computational Conformational Analysis

In the absence of a crystal structure, or to understand the conformational landscape in solution, computational methods are invaluable[16][17][18]. Density Functional Theory (DFT) calculations can be used to:

  • Optimize the molecular geometry: To find the lowest energy conformation of the molecule.

  • Predict spectroscopic data: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to validate the proposed structure.

  • Analyze the electronic properties: The distribution of electron density and the molecular electrostatic potential can be calculated to predict sites of reactivity and intermolecular interactions.

Conformational analysis of substituted benzoic acids often reveals that the orientation of the carboxylic acid or ester group relative to the aromatic ring is a key conformational feature[16][17][18]. The presence of bulky ortho substituents (in this case, fluorine and iodine) can lead to a non-planar arrangement to minimize steric hindrance.

IV. Experimental Protocols

A. Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified Methyl 4-amino-3-fluoro-5-iodobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

B. Protocol for FTIR Sample Preparation and Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

C. Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

V. Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process for Methyl 4-amino-3-fluoro-5-iodobenzoate.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_conformation Conformational & Solid-State Analysis Synthesis Synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction NMR->XRay Provides initial structure for crystal growth Computational Computational Modeling (DFT) NMR->Computational Experimental data for validating calculations Final Complete Structural and Conformational Characterization NMR->Final FTIR->Final MS->Final Hirshfeld Hirshfeld Surface Analysis XRay->Hirshfeld XRay->Computational Experimental geometry for comparison XRay->Final Hirshfeld->Final Computational->Final

Caption: Workflow for the structural and conformational analysis of Methyl 4-amino-3-fluoro-5-iodobenzoate.

VI. Conclusion

The comprehensive structural analysis of Methyl 4-amino-3-fluoro-5-iodobenzoate requires a multi-faceted approach that integrates various analytical techniques. NMR, FTIR, and Mass Spectrometry are indispensable for elucidating the molecular structure and confirming the presence of key functional groups. For a detailed understanding of the three-dimensional arrangement and intermolecular interactions, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling are essential. The insights gained from such a thorough characterization are crucial for understanding the structure-activity relationships of this and related molecules, thereby guiding the design of novel therapeutic agents.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Berzins, A., & Suna, E. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5195–5208. [Link]

  • Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]

  • Pal, R., Jelsch, C., Malaspina, L. A., & Grabowsky, S. (2020). syn and anti polymorphs of 2,6-dimethoxy benzoic acid and its molecular and ionic cocrystals: Structural analysis and energetic perspective. Journal of Molecular Structure, 1210, 128031. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Crystal Structure Theory and Applications, 9(2), 15-32. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for [Example Article].
  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research, 5(2), 45-56.
  • Al-Majid, A. M., El-Faham, A., & Barakat, A. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Crystals, 14(1), 17. [Link]

  • Shishkina, S. V., & Shishkin, O. V. (2016). The influence of substituents on the crystal structure of benzoic acid derivatives. Crystallography Reports, 61(4), 589-604.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • Jayatilaka, D., & Spackman, M. A. (2018). Hirshfeld surface analysis: a mature and powerful tool for exploring intermolecular interactions in crystals. Chemistry–A European Journal, 24(47), 12213-12224.
  • ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. (2024). RSC Advances, 14(13), 9037-9051. [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1148-1155. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Pecar, D., Tramsek, M., & Gorsek, A. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Wang, Y., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 58-65. [Link]

  • NIST. (n.d.). Benzoic acid, sodium salt. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Soloshonok, V. A., & Meanwell, N. A. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1361. [Link]

  • Soloshonok, V. A., & Meanwell, N. A. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2314. [Link]

Sources

Foundational

solubility of Methyl 4-amino-3-fluoro-5-iodobenzoate in common organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-3-fluoro-5-iodobenzoate and Its Analogs in Common Organic Solvents Introduction Methyl 4-amino-3-fluoro-5-iodobenzoate is a halogenated aromatic compound wi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-3-fluoro-5-iodobenzoate and Its Analogs in Common Organic Solvents

Introduction

Methyl 4-amino-3-fluoro-5-iodobenzoate is a halogenated aromatic compound with a molecular structure that presents unique challenges and opportunities in chemical synthesis and pharmaceutical development. As a substituted aniline derivative, its solubility is a critical parameter that governs its reactivity, purification, and formulation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound and its close structural analogs. Understanding the interplay of its functional groups—the amino, fluoro, and iodo substituents, along with the methyl ester—is paramount for its effective utilization in a laboratory or industrial setting.

This document moves beyond a simple listing of solvents and instead delves into the underlying physicochemical principles that dictate the solubility of this class of compounds. By understanding the "why" behind its solubility characteristics, researchers can make more informed decisions regarding solvent selection for synthesis, crystallization, and formulation.

Physicochemical Properties of Halogenated Methyl Aminobenzoates

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The following table summarizes key properties for Methyl 4-amino-3-iodobenzoate and related structures, which will inform our subsequent analysis.

PropertyMethyl 4-amino-3-iodobenzoateMethyl 4-amino-3-fluorobenzoate
Molecular Formula C₈H₈INO₂[1]C₈H₈FNO₂[2]
Molecular Weight 277.06 g/mol [1]169.15 g/mol [3]
Melting Point 86-91 °C[4]Not available
Appearance Beige solid[5]White to yellow solid[6]
Hydrogen Bond Donors 1 (from the amino group)1 (from the amino group)[3]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amino nitrogen)4 (from the fluoro, carbonyl oxygen, and amino nitrogen)[3]

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of Methyl 4-amino-3-fluoro-5-iodobenzoate is characterized by both polar and nonpolar features, leading to a nuanced solubility profile.

Structural Analysis and Intermolecular Forces

The solubility of Methyl 4-amino-3-fluoro-5-iodobenzoate is dictated by a balance of the following structural features:

  • Polar Groups: The amino (-NH₂) group can act as a hydrogen bond donor, while the carbonyl group (C=O) of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors.[8][9][10] The fluorine atom can also participate in hydrogen bonding. These groups contribute to the compound's polarity and its potential to dissolve in polar solvents.

  • Aromatic Ring: The benzene ring is a large, nonpolar component that favors interactions with nonpolar solvents through van der Waals forces.

  • Halogen Substituents: The fluorine and iodine atoms increase the molecular weight and size of the molecule. While fluorine is highly electronegative and can contribute to polarity, the large iodine atom enhances the molecule's polarizability, which can improve solubility in certain polar aprotic solvents.

  • Methyl Ester Group: The methyl group (-CH₃) of the ester is nonpolar, while the ester linkage itself (-COO-) is polar.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a predicted solubility profile in various classes of organic solvents is presented below. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleThese solvents can engage in hydrogen bonding with the amino and ester groups of the solute. However, the large, nonpolar aromatic ring and iodine atom may limit high solubility.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileSolubleThese solvents possess a dipole moment and can interact with the polar functional groups of the solute. The lack of a hydrogen-bonding hydroxyl group in these solvents, compared to protic solvents, can sometimes enhance the solubility of compounds with both polar and nonpolar character.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe significant polarity imparted by the amino, fluoro, and ester groups is expected to make this compound poorly soluble in nonpolar solvents. Diethyl ether, having some polarity, may show slight solubility.
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to SolubleThese solvents have a moderate polarity and are often good at dissolving compounds with a mix of polar and nonpolar characteristics.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a standard laboratory protocol for determining the solubility of a solid compound in an organic solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.[7]

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Centrifugation or Filtration anal Analysis of Solute Concentration sep->anal e.g., HPLC, UV-Vis, Gravimetric calc Calculation of Solubility anal->calc

Caption: A simplified workflow for the experimental determination of solubility.

Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific compound and solvent.

Materials and Equipment:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate (or analog)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or for gravimetric analysis, an oven and desiccator)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker. The temperature should be controlled and recorded as solubility is temperature-dependent.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial to pellet the excess solid.

      • Filtration: Use a syringe filter to draw the supernatant. Ensure the filter material is compatible with the solvent.

  • Analysis of Solute Concentration:

    • Accurately dilute a known volume of the clear saturated solution with the same solvent.

    • Determine the concentration of the solute in the diluted solution using a pre-calibrated analytical method such as:

      • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of organic compounds.

      • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and a standard curve is established.

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the residue is measured.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for various aspects of research and development:

  • Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants is crucial for achieving optimal reaction rates and yields.

  • Purification: Solubility data is fundamental for developing crystallization and recrystallization procedures to purify the compound. A good solvent system for recrystallization will have high solubility at an elevated temperature and low solubility at a lower temperature.

  • Formulation Development: In pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) is the first step in designing a suitable dosage form.

Safety Precautions

Methyl 4-amino-3-iodobenzoate and its analogs are chemical compounds that require careful handling. Based on available safety data sheets for similar compounds, the following precautions should be observed:

  • Causes skin and serious eye irritation.[1][5][11]

  • May cause respiratory irritation.[1][5][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][11]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][11]

  • Consult the specific Safety Data Sheet (SDS) for the compound before use.[5][11][12]

Conclusion

The solubility of Methyl 4-amino-3-fluoro-5-iodobenzoate and its analogs is a complex interplay of their molecular structure and the properties of the solvent. While theoretical predictions based on the "like dissolves like" principle provide a useful starting point, experimental determination is essential for obtaining accurate and reliable data. This guide has provided a framework for both predicting and experimentally determining the solubility of this class of compounds, equipping researchers with the knowledge to make informed decisions in their scientific endeavors.

References

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-3-fluoro-5-iodobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling protocols for Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS No. 1123172-01-9), a highly substit...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS No. 1123172-01-9), a highly substituted aromatic building block utilized in synthetic chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds, namely Methyl 4-amino-3-iodobenzoate and Methyl 4-amino-3-fluorobenzoate, to establish a robust and cautious safety framework. The principles and procedures outlined herein are designed to empower laboratory personnel with the knowledge to mitigate risks and respond effectively to emergencies.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The data below, predicted or derived from structurally similar compounds, provides a baseline for safe handling procedures.

PropertyValueSource(s)
Chemical Name Methyl 4-amino-3-fluoro-5-iodobenzoateN/A
CAS Number 1123172-01-9[1]
Molecular Formula C₈H₇FINO₂N/A
Molecular Weight 295.05 g/mol N/A
Appearance Likely a beige or off-white crystalline powder.[2]
Melting Point Expected to be similar to analogs like Methyl 4-amino-3-iodobenzoate (86-91 °C).[2][2]
Solubility Likely insoluble in water and soluble in common organic solvents like dichloromethane and methanol.[2][3]
Storage Temperature Room temperature, in a dry, dark, and tightly sealed container.[2][4]

Hazard Identification and GHS Classification

Based on the hazard profiles of its structural analogs, Methyl 4-amino-3-fluoro-5-iodobenzoate is classified as a hazardous substance. The primary risks involve irritation to the skin, eyes, and respiratory system. The following GHS classification should be adopted for all laboratory work.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2 / 2AGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

This classification is extrapolated from data on Methyl 4-amino-3-iodobenzoate and Methyl 4-amino-3-fluorobenzoate.[5][6]

Risk Assessment and Exposure Control

A proactive approach to risk management is essential. The following engineering controls, personal protective equipment (PPE), and handling protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[7] A fume hood provides adequate ventilation to prevent the inhalation of airborne particles and protects the user from splashes.[7][8] All weighing, transferring, and reaction setup operations should be performed within the fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or a face shield.Protects against splashes and airborne dust, mitigating the risk of serious eye irritation (H319).[7][9]
Hand Protection Nitrile gloves (inspect before use).Prevents direct skin contact, addressing the skin irritation hazard (H315).[9] Contaminated gloves must be disposed of properly.[9]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling larger quantities or when dust generation is unavoidable, to prevent respiratory tract irritation (H335).
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[7]
Safe Handling Workflow

The causality behind these steps is to create a controlled environment that minimizes the risk of accidental release and exposure from the moment the compound is retrieved from storage to its final disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh 3. Weigh Compound Carefully prep_hood->handle_weigh handle_transfer 4. Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon 5. Decontaminate Work Surface handle_transfer->clean_decon clean_dispose 6. Dispose of Waste (Gloves, Liners) clean_decon->clean_dispose clean_wash 7. Wash Hands Thoroughly clean_dispose->clean_wash store_seal 8. Tightly Seal & Store Compound clean_wash->store_seal

Caption: Standard Operating Procedure for Handling the Compound.

Emergency Procedures

Immediate and correct response during an emergency is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, such as safety showers and eyewash stations.[7]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[8] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] 3. If skin irritation occurs or persists, seek medical attention.[8]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] 2. Remove contact lenses if present and easy to do.[8] 3. Seek immediate medical attention, preferably from an ophthalmologist.[10]
Ingestion 1. Do NOT induce vomiting.[9][11] 2. Rinse mouth with water.[9][11] 3. If the person is conscious, have them drink one or two glasses of water. 4. Never give anything by mouth to an unconscious person.[9] 5. Seek immediate medical attention.
Fire-Fighting Measures

This compound is a combustible solid. In the event of a fire, use standard extinguishing media.

  • Suitable Extinguishing Media: Water spray, foam, dry powder, or carbon dioxide (CO2).[10]

  • Hazardous Combustion Products: May include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

A spill of this powdered compound requires a careful and systematic cleanup to prevent secondary contamination.

start Spill Occurs evacuate 1. Evacuate & Ventilate Area start->evacuate ppe 2. Wear Full PPE (Gloves, Goggles, Respirator) evacuate->ppe contain 3. Cover Spill with Inert Absorbent Material ppe->contain collect 4. Carefully Sweep/Scoop into a Labeled Waste Container contain->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of Waste via Approved Channels decontaminate->dispose end Incident Reported & Area Safe dispose->end

Caption: Emergency Response Workflow for an Accidental Spill.

Storage and Disposal

Proper storage and disposal are crucial for maintaining laboratory safety and environmental compliance.

Storage Conditions
  • Container: Keep the container tightly closed and properly labeled.[8]

  • Environment: Store in a cool, dry, and well-ventilated area.[8] Keep in a dark place to avoid light sensitivity.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.[12] Contaminated packaging should be treated as the chemical itself.

Toxicological and Ecological Information

  • Toxicological Data: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for Methyl 4-amino-3-fluoro-5-iodobenzoate. The primary known effects, based on analogs, are irritation to the skin, eyes, and respiratory system.[6]

  • Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10]

  • Ecological Data: The ecotoxicological effects of this specific compound are unknown. As a precaution, avoid release into the environment.

References

  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 2-amino-5-chloro-3-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Methyl 4-amino-3-bromobenzoate Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide on the Synthesis of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted aminobenzoates are a crucial class of compounds in the pharmaceutical and chemical industries, serving as key building blocks in th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminobenzoates are a crucial class of compounds in the pharmaceutical and chemical industries, serving as key building blocks in the synthesis of a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and anti-cancer agents. Their versatile structure allows for a high degree of functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth overview of the core synthetic strategies for preparing substituted aminobenzoates, focusing on the underlying mechanisms, practical considerations, and the selection of appropriate methodologies for specific target molecules.

Part 1: Foundational Synthetic Strategies

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and atom-economical route to esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed reaction is particularly well-suited for the synthesis of simple alkyl aminobenzoates.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid, typically sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2] In the case of aminobenzoic acids, the basic amino group will also be protonated, which advantageously prevents it from competing as a nucleophile.[3]

  • Excess Alcohol: The Fischer-Speier esterification is a reversible reaction.[3] To drive the equilibrium toward the ester product, a large excess of the alcohol is typically used, often serving as the reaction solvent.[2]

  • Water Removal: The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor product formation. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.[2]

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

  • Combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture until the solid dissolves.

  • Slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate may form.

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.[3]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.

  • Neutralize the solution by slowly adding a 10% sodium carbonate solution until effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and allow it to air dry.

  • The crude benzocaine can be further purified by recrystallization.

Workflow Diagram: Fischer-Speier Esterification

fischer_speier cluster_reactants Reactants cluster_process Process cluster_product Product pABA p-Aminobenzoic Acid Reflux Reflux pABA->Reflux EtOH Ethanol (excess) EtOH->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup & Neutralization Reflux->Workup Isolation Filtration Workup->Isolation Benzocaine Ethyl 4-Aminobenzoate Isolation->Benzocaine buchwald_hartwig Pd(0)L₂ Pd(0)L₂ ArPd(II)(X)L₂ ArPd(II)(X)L₂ Pd(0)L₂->ArPd(II)(X)L₂ Oxidative Addition (Ar-X) [ArPd(II)(NHR')L₂]⁺X⁻ [ArPd(II)(NHR')L₂]⁺X⁻ ArPd(II)(X)L₂->[ArPd(II)(NHR')L₂]⁺X⁻ Ligand Exchange (R'NH₂) ArPd(II)(NR')L₂ ArPd(II)(NR')L₂ [ArPd(II)(NHR')L₂]⁺X⁻->ArPd(II)(NR')L₂ Deprotonation (Base) ArPd(II)(NR')L₂->Pd(0)L₂ Reductive Elimination (Ar-NHR')

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Part 3: The Role of Protecting Groups

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is often essential to achieve the desired chemoselectivity. [4][5][6] Expertise & Experience:

  • Amine Protection: The nucleophilic nature of the amino group can interfere with many synthetic transformations. Protecting it as a carbamate (e.g., Boc, Cbz) temporarily masks its reactivity. [4][5]* Carboxylic Acid Protection: Carboxylic acids can be protected as esters (e.g., methyl, ethyl, benzyl esters) to prevent their acidic proton from interfering with base-mediated reactions. [5] The selection of an appropriate protecting group strategy, including the choice of orthogonal protecting groups that can be removed under different conditions, is a critical aspect of synthetic planning. [4][5]

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gharpure, S. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Muklif, F. H., Abdullah, I. Q., & Salih, H. K. (2022). Synthesis, Characterization of a Novel Ester Compounds Via Steglich Esterification.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution – The Ultimate Guide. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups. (n.d.). SynArchive. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved from [Link]

  • Schoffstall, A. M., & Gaddis, B. A. (2006). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Tundulawala, T., & Singh, R. (2019). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 43(3), 1095-1117.
  • Vincze, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226.
  • Zuki, A. B., et al. (2023).

Sources

Protocols & Analytical Methods

Method

using Methyl 4-amino-3-fluoro-5-iodobenzoate in Suzuki cross-coupling reactions

An In-Depth Guide to the Application of Methyl 4-amino-3-fluoro-5-iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 4-amino-3-fluoro-5-iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed transformation is indispensable for constructing biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on a particularly valuable substrate: Methyl 4-amino-3-fluoro-5-iodobenzoate . This molecule is a highly functionalized building block, presenting a unique convergence of electronic and steric properties. Its structure features:

  • An aryl iodide , the most reactive of the common aryl halides for oxidative addition to palladium catalysts, ensuring efficient reaction initiation.[6]

  • An electron-withdrawing ester group and a fluorine atom , which further activate the carbon-iodine bond towards the catalyst.[6]

  • An amino group , a common pharmacophore that also modulates the electronic properties of the ring.

The strategic placement of these groups makes this reagent a powerful tool for introducing complex, fluorinated aniline-derived moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6][7] Understanding this mechanism is critical for rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition : This is typically the rate-determining step of the cycle.[6] The active Pd(0) catalyst inserts itself into the carbon-iodine bond of Methyl 4-amino-3-fluoro-5-iodobenzoate. This step is highly favorable due to the high reactivity of the C-I bond, forming a square-planar Pd(II) intermediate.[6][8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate).[7][9][10] This boronate then exchanges its organic group for the halide on the palladium complex.

  • Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the Pd(II) center.[2] This forms the new C-C bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) (Intermediate) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂(Ar') (Intermediate) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Methyl 4-amino-3-fluoro-5-iodobenzoate (Ar-I) aryl_halide->oxidative_addition organoboron Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ organoboron->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 4-amino-3-fluoro-5-iodobenzoate. Optimization may be required based on the specific boronic acid used.

Materials and Reagents
  • Aryl Halide: Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 equiv)

  • Organoboron Reagent: Arylboronic acid or Arylboronic acid pinacol ester (1.1–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1–5 mol%)

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v ratio)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment Setup
  • Two- or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Schlenk line or balloon setup for maintaining an inert atmosphere

Step-by-Step Reaction Procedure
  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (N₂ or Ar) three times to remove all oxygen. Maintaining an oxygen-free environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1–0.5 M concentration with respect to the aryl halide).

  • Heating and Monitoring: Immerse the flask in the preheated oil bath or heating mantle set to 80–100 °C. Stir the reaction vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Reaction Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Cool and Perform Aqueous Workup react->workup extract 6. Extract with Organic Solvent workup->extract purify 7. Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Pure Biaryl Product purify->product

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization and Key Parameter Insights

Achieving high yields in Suzuki coupling requires careful consideration of several interacting parameters.[11] The electron-deficient nature of Methyl 4-amino-3-fluoro-5-iodobenzoate makes it a generally good substrate, but challenges can arise with difficult coupling partners.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Precatalysts: Pd(dppf)Cl₂, Pd₂(dba)₃Active Catalysts: Pd(PPh₃)₄, Pd(OAc)₂Precatalysts (Pd(II)) require in-situ reduction to the active Pd(0) form. Active Pd(0) catalysts can be sensitive to air. The choice depends on substrate complexity and reaction conditions.[1]
Ligand Buchwald-type: XPhos, SPhosFerrocenyl: dppfTrialkylphosphines: PCy₃Ligands are crucial for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich ligands promote oxidative addition and reductive elimination, and are often necessary for coupling challenging or sterically hindered substrates.[4][10][12]
Base Strong: K₃PO₄, Cs₂CO₃Moderate: K₂CO₃, Na₂CO₃Mild (for sensitive substrates): KFThe base's primary role is to activate the boronic acid for transmetalation. Stronger bases can accelerate the reaction but may also promote side reactions like ester hydrolysis or protodeboronation.[1][9]
Solvent Biphasic: Dioxane/H₂O, Toluene/H₂OAprotic Polar: DMF, THFBiphasic systems are common because water effectively dissolves the inorganic base, facilitating its interaction with the organoboron species.[8] Anhydrous conditions may be needed for substrates prone to protodeboronation.
Boron Reagent Boronic AcidsBoronic Esters (Pinacol, MIDA)Potassium TrifluoroboratesBoronic esters and trifluoroborates offer enhanced stability against protodeboronation and are often more soluble in organic solvents than their corresponding acids.[1][13]
Temperature Room Temperature to >100 °CHigher temperatures typically increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature balances rate and stability.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor solubility of reagents.3. Insufficiently active catalyst system for the specific substrates.1. Ensure meticulous degassing of solvents and use of a robust inert atmosphere.[1]2. Try a different solvent system (e.g., DMF, Toluene/H₂O) or add a co-solvent.3. Screen different palladium catalysts and ligands, particularly bulky, electron-rich phosphine ligands.[4][10]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.Use a more stable boronic ester (e.g., pinacol or MIDA ester).[1] Employ a milder base (e.g., K₂CO₃ or KF) or run the reaction under anhydrous conditions if possible.[14]
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules, often promoted by residual oxygen or Pd(II) species.Improve degassing procedures. Ensure the use of a high-purity Pd(0) source or allow sufficient time for in-situ reduction of a Pd(II) precatalyst.[1]
Ester Hydrolysis The methyl ester group is cleaved by a strong base, especially at elevated temperatures.Use a milder base such as K₂CO₃ or KF. Reduce the reaction temperature and/or time if possible.

Conclusion

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly versatile and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its inherent electronic properties facilitate the crucial oxidative addition step, making it an excellent partner for a wide range of organoboron reagents. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize complex biaryl structures that are of significant interest in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to successfully employ this valuable building block in the synthesis of novel molecular architectures.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: Asian Journal of Advanced Basic Sciences URL: [Link]

  • Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]

  • Title: Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: ACS Publications URL: [Link]

  • Title: Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Source: ResearchGate URL: [Link]

  • Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction Source: Organic Reactions URL: [Link]

  • Title: Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates Source: ResearchGate URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application

Application Note: Strategic Execution of the Sonogashira Coupling with Methyl 4-amino-3-fluoro-5-iodobenzoate

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and broad functional group tolerance, making it indispensable in the synthesis of complex molecules, from natural products to pharmaceuticals.[1][3][4]

This guide provides an in-depth analysis and a detailed protocol for the Sonogashira coupling of a specific, highly functionalized substrate: Methyl 4-amino-3-fluoro-5-iodobenzoate . This molecule presents a unique set of electronic and steric challenges that necessitate a carefully considered experimental design. The aryl iodide offers high reactivity, yet the presence of an electron-donating amino group and electron-withdrawing fluoro and ester functionalities requires a nuanced approach to catalyst selection and reaction parameter optimization to achieve high yields and minimize side reactions.

Substrate-Specific Considerations

The successful coupling of Methyl 4-amino-3-fluoro-5-iodobenzoate hinges on understanding its distinct chemical personality:

  • Aryl Iodide Reactivity : The carbon-iodine bond is the most reactive among halogens for the crucial oxidative addition step to the palladium(0) center, often allowing for milder reaction conditions.[1][5]

  • Electronic Effects : The aryl ring is substituted with both an electron-donating group (EDG) in the form of the amino moiety and electron-withdrawing groups (EWG) in the fluoro and methyl ester substituents. The primary amine, in particular, can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • Steric Hindrance : The two ortho substituents (fluoro and amino groups) flanking the iodine atom can sterically influence the approach of the palladium catalyst, although this is generally less of a concern than with bulkier groups.

  • Potential Side Reactions : The primary amine can also influence the basicity of the reaction medium. Furthermore, the presence of a copper co-catalyst, while rate-enhancing, introduces the risk of oxidative homocoupling of the alkyne partner (Glaser coupling), a common side reaction that must be suppressed through rigorous anaerobic conditions.[1][6]

The Catalytic Machinery: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles.[7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[5]

  • The Copper Cycle : Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a more nucleophilic copper(I) acetylide species.[1] This intermediate is essential for the transmetalation step with the palladium center.[7]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)(I)L₂ Pd0->Pd_Complex_A Oxidative Addition (Ar-I) Pd_Complex_B Ar-Pd(II)(C≡CR)L₂ Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Complex_B->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, Cu(I) Cu_Acetylide->Pd_Complex_A ArI Methyl 4-amino-3-fluoro-5-iodobenzoate ArI->Pd_Complex_A

Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling.

Optimized Protocol for Methyl 4-amino-3-fluoro-5-iodobenzoate

This protocol is designed to maximize yield while minimizing common pitfalls associated with this specific substrate.

I. Reagents and Materials

ComponentRecommended Choice & GradeRationale
Aryl Halide Methyl 4-amino-3-fluoro-5-iodobenzoate (>98% purity)High purity is essential to avoid catalyst poisoning.
Alkyne Terminal Alkyne (e.g., Phenylacetylene), 1.2 equivalentsA slight excess ensures complete consumption of the more valuable aryl iodide.
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-3 mol%)Air-stable Pd(II) source that is reliably reduced in situ.[7][9] Less sensitive to air than Pd(PPh₃)₄.
Copper (I) Co-catalyst Copper(I) Iodide (CuI), (0.5-1.5 mol%)The standard and effective co-catalyst. Use of a fresh, high-purity source is critical.
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA), (3-4 equivalents)A bulky amine base is less likely to competitively coordinate with the palladium center. It serves to deprotonate the alkyne and neutralize the HI byproduct.[1]
Solvent Anhydrous, Degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Must be rigorously deoxygenated to prevent Glaser homocoupling. THF is often effective, but DMF can be better for solubility.
Inert Gas High-purity Argon or NitrogenEssential for maintaining an anaerobic environment throughout the reaction.

II. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Schlenk line or manifold for inert gas handling

  • Syringes and needles for liquid transfers

  • Standard glassware for work-up and purification

III. Step-by-Step Procedure

  • System Preparation : Assemble the Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all moisture and oxygen are removed.

  • Reagent Loading : Under a positive pressure of inert gas, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.01 eq, 1 mol%) to the flask.

  • Solvent and Base Addition : Add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M with respect to the aryl iodide). Then, add the base (e.g., TEA, 3.0 eq) via syringe.

  • Degassing (Crucial Step) : Subject the reaction mixture to three cycles of freeze-pump-thaw. This involves freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under a static vacuum, allowing dissolved gases to escape. Backfill with inert gas after the final thaw. This is the most effective method for removing oxygen.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) to the stirring mixture via syringe.

  • Reaction Execution : Stir the reaction at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed without heating.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up :

    • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

Experimental Workflow Diagram

Workflow cluster_prep 1. Inert Atmosphere Setup cluster_reaction 2. Reaction Assembly & Execution cluster_workup 3. Product Isolation & Purification A Flame-dry Schlenk Flask B Vacuum/Inert Gas Cycles (3x) A->B C Add Solids: Aryl Iodide, PdCl₂(PPh₃)₂, CuI B->C Under Ar/N₂ D Add Liquids: Anhydrous Solvent, Base C->D E Freeze-Pump-Thaw Degassing (3x) D->E F Add Terminal Alkyne E->F G Stir at Room Temp & Monitor (TLC) F->G H Quench with aq. NH₄Cl G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify via Column Chromatography J->K

Caption: Figure 2: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (Pd or Cu).2. Insufficiently anaerobic conditions.3. Poor quality reagents/solvents.1. Use fresh, high-purity catalysts. Pd(PPh₃)₄ is particularly sensitive to air.2. Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Maintain a positive inert gas pressure throughout.3. Use anhydrous grade solvents and purify starting materials if necessary.
Significant Alkyne Homocoupling Presence of oxygen in the reaction vessel.1. Improve Degassing : This is the most common cause. Re-evaluate and perfect your inert atmosphere technique.[1]2. Consider Copper-Free Conditions : If homocoupling persists, switch to a copper-free protocol. This may require a different palladium catalyst/ligand system (e.g., with bulky, electron-rich phosphine ligands) and a stronger base, but it eliminates the primary pathway for this side reaction.[6]
Catalyst Decomposition (Black Precipitate) 1. High temperature.2. Impurities in starting materials.3. Inappropriate solvent choice.1. Avoid heating unless necessary; aryl iodides should react at room temperature.2. Ensure purity of all reagents.3. While THF is generally reliable, some anecdotal evidence suggests it can occasionally promote palladium black formation; consider screening other solvents like DMF or acetonitrile.[10]
Deiodination of Starting Material Presence of protic impurities (e.g., water) or side reactions with the base.1. Ensure all reagents and solvents are strictly anhydrous.2. Use a non-nucleophilic, hindered base like DIPEA.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. Benchchem.
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. YouTube. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. ResearchGate. Available at: [Link]

  • Influence of base on the Sonogashira coupling reactiona. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. B P International. Available at: [Link]

  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

Sources

Method

Synthesis of Novel Heterocyclic Compounds from Methyl 4-amino-3-fluoro-5-iodobenzoate

An Application Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of synthetic strategies for creating diverse heterocyclic scaffolds from the versatile build...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for creating diverse heterocyclic scaffolds from the versatile building block, Methyl 4-amino-3-fluoro-5-iodobenzoate. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both technical accuracy and field-proven insights.

Chapter 1: The Strategic Versatility of Methyl 4-amino-3-fluoro-5-iodobenzoate

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly functionalized aromatic compound that serves as an exceptional starting material for the synthesis of a wide array of novel heterocyclic structures. Its utility stems from the orthogonal reactivity of its three key substituents on the benzene ring: the amino group, the iodine atom, and the fluorine atom. Each of these groups can be selectively targeted to build complex molecular architectures, making it a prized asset in medicinal chemistry and materials science.

  • The Iodine Atom: This is the primary site for transition-metal-catalyzed cross-coupling reactions. Its susceptibility to oxidative addition with palladium(0) catalysts makes it ideal for forming new carbon-carbon and carbon-nitrogen bonds via reactions like Sonogashira, Buchwald-Hartwig, and Heck couplings.[1][2]

  • The Amino Group: A versatile nucleophile and directing group. It can participate in condensation reactions to form fused rings like benzimidazoles and can be acylated or alkylated.[3][4] Its presence is also crucial for directing cyclization reactions.

  • The Fluoro Group: This substituent provides metabolic stability and modulates the electronic properties (pKa) of the nearby amino group, which can influence reactivity and the biological activity of the final compounds.

The strategic combination of these functionalities allows for the sequential and controlled construction of complex heterocyclic systems.

Caption: Key reactive sites on Methyl 4-amino-3-fluoro-5-iodobenzoate.

Chapter 2: Palladium-Catalyzed Pathways to Fused Heterocycles

Palladium catalysis is the cornerstone of modern cross-coupling chemistry and provides the most robust methods for elaborating the iodo-substituted scaffold of our starting material.

Sonogashira Coupling and Subsequent Cyclization for Quinolone Synthesis

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for installing a carbon framework ripe for cyclization.[2][5] By reacting Methyl 4-amino-3-fluoro-5-iodobenzoate with a terminal alkyne, we can generate an N-(2-alkynyl)aniline intermediate. This intermediate can then undergo electrophilic or transition-metal-catalyzed cyclization to form highly substituted quinolines or quinolin-4-ones, which are privileged scaffolds in drug discovery.[6][7]

Sonogashira_Workflow Start Methyl 4-amino-3-fluoro- 5-iodobenzoate Reagent1 Terminal Alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂, CuI, Et₃N Intermediate Alkynyl Aniline Intermediate Reagent1->Intermediate Sonogashira Coupling Reagent2 Cyclization Catalyst (e.g., AuCl₃ or I₂) Product Substituted Quinolone Product Reagent2->Product 6-endo-dig Cyclization

Caption: Workflow for quinolone synthesis via Sonogashira coupling.

Protocol 1: Synthesis of Methyl 4-amino-3-fluoro-5-(phenylethynyl)benzoate

  • Principle: This protocol describes a classic Sonogashira coupling. A palladium(0) species, formed in situ, undergoes oxidative addition to the aryl iodide. A copper(I) acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2]

Materials & Reagents Supplier Quantity M.W. Moles (mmol)
Methyl 4-amino-3-fluoro-5-iodobenzoateSigma-Aldrich1.0 g309.033.24
PhenylacetyleneSigma-Aldrich0.40 g (0.44 mL)102.133.90
Pd(PPh₃)₂Cl₂Strem Chemicals57 mg701.900.081 (2.5 mol%)
Copper(I) Iodide (CuI)Acros Organics31 mg190.450.162 (5 mol%)
Triethylamine (Et₃N)Fisher Scientific10 mL--
Tetrahydrofuran (THF), anhydrousAcros Organics20 mL--
  • Experimental Protocol:

    • To a dry 100 mL Schlenk flask under an argon atmosphere, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 g, 3.24 mmol), Pd(PPh₃)₂Cl₂ (57 mg, 2.5 mol%), and CuI (31 mg, 5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (20 mL) and triethylamine (10 mL) via syringe.

    • Add phenylacetylene (0.44 mL, 3.90 mmol) dropwise to the stirred mixture.

    • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the title compound.

  • Purification & Characterization: The product is typically a pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.

  • Safety: This reaction should be performed in a well-ventilated fume hood. The palladium catalyst and copper iodide are toxic. Triethylamine is flammable and corrosive.[8]

Buchwald-Hartwig Amination for Precursor Synthesis

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][9] It allows for the coupling of aryl halides with a wide range of amines. In our case, this reaction can be used to introduce a second amino group, creating a diamino-aromatic precursor essential for the synthesis of heterocycles like benzimidazoles.

Protocol 2: Synthesis of Methyl 3-fluoro-4,5-diaminobenzoate

  • Principle: This protocol first involves a Buchwald-Hartwig amination using an ammonia equivalent, like benzophenone imine, followed by hydrolysis to unmask the primary amine. This two-step sequence is often more reliable than direct coupling with ammonia.[1] The choice of a sterically hindered phosphine ligand (e.g., XPhos) is crucial for facilitating the reductive elimination step with the sterically demanding amine.[10]

Materials & Reagents Supplier Quantity M.W. Moles (mmol)
Methyl 4-amino-3-fluoro-5-iodobenzoateSigma-Aldrich1.0 g309.033.24
Benzophenone ImineTCI0.71 g (0.67 mL)181.243.90
Pd₂(dba)₃Strem Chemicals74 mg915.720.081 (2.5 mol% Pd)
XPhosStrem Chemicals93 mg476.650.195 (6 mol%)
Sodium tert-butoxide (NaOtBu)Acros Organics0.44 g96.104.54
Toluene, anhydrousAcros Organics25 mL--
2M Hydrochloric AcidFisher Scientific20 mL--
  • Experimental Protocol:

    • In a glovebox, add Pd₂(dba)₃ (74 mg, 2.5 mol% Pd) and XPhos (93 mg, 6 mol%) to an oven-dried Schlenk tube.

    • Add anhydrous toluene (10 mL) and stir for 10 minutes until a homogeneous solution forms.

    • In a separate Schlenk flask, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 g, 3.24 mmol), NaOtBu (0.44 g, 4.54 mmol), and anhydrous toluene (15 mL).

    • Add benzophenone imine (0.67 mL, 3.90 mmol) to the substrate mixture.

    • Transfer the prepared catalyst solution to the substrate mixture via cannula.

    • Heat the reaction to 100 °C and stir for 16 hours under an argon atmosphere.

    • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product is the imine adduct.

    • To the crude adduct, add THF (20 mL) and 2M HCl (20 mL). Stir vigorously at room temperature for 4 hours to effect hydrolysis.

    • Neutralize the mixture carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 40 mL).

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography (gradient elution, 20% to 60% ethyl acetate in hexanes) to yield the diamine product.

  • Safety: NaOtBu is a strong base and is corrosive and moisture-sensitive. Toluene is flammable. Palladium catalysts are toxic. Perform all operations in a fume hood.

Chapter 3: Synthesis of Key Heterocyclic Scaffolds

With the functionalized precursors from Chapter 2 in hand, we can now construct important heterocyclic cores.

Construction of the Benzimidazole Core

Benzimidazoles are a critical class of heterocycles with a wide range of biological activities.[4] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.[3][11][12]

Protocol 3: Synthesis of Methyl 6-amino-7-fluoro-2-phenyl-1H-benzo[d]imidazole-5-carboxylate

  • Principle: This protocol utilizes the diamine synthesized in Protocol 2 and condenses it with an aldehyde (benzaldehyde in this case). The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative aromatization to form the stable benzimidazole ring. Various oxidants can be used, but often atmospheric oxygen is sufficient.[13]

Benzimidazole_Synthesis Start Methyl 3-fluoro- 4,5-diaminobenzoate Reagent Benzaldehyde (PhCHO) Ethanol, rt, Air (O₂) Product Substituted Benzimidazole Product Reagent->Product Condensation/ Oxidative Cyclization

Caption: Synthesis of a benzimidazole from an o-phenylenediamine.

Materials & Reagents Supplier Quantity M.W. Moles (mmol)
Methyl 3-fluoro-4,5-diaminobenzoate(From Protocol 2)500 mg184.162.71
BenzaldehydeSigma-Aldrich318 mg (0.30 mL)106.122.99
EthanolFisher Scientific25 mL--
  • Experimental Protocol:

    • Dissolve Methyl 3-fluoro-4,5-diaminobenzoate (500 mg, 2.71 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

    • Add benzaldehyde (0.30 mL, 2.99 mmol) to the solution.

    • Stir the reaction mixture at room temperature, open to the air, for 24 hours. A precipitate may form over time.

    • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (50 °C) can be applied.

    • Once the starting material is consumed, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If necessary, the filtrate can be concentrated and the residue purified by column chromatography to recover any dissolved product.

  • Trustworthiness Note: This method is often high-yielding and the product frequently precipitates from the reaction mixture in high purity, simplifying purification.[3][13]

Chapter 4: Alternative Strategies and Data Summary

While palladium-catalyzed reactions are highly effective, other methods can also be employed.

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination.[14][15] While often requiring higher temperatures, modern ligand systems have improved its scope and mildness. This can be a cost-effective alternative for C-N, C-O, and C-S bond formation.

  • Benzoxazine Synthesis: The amino group can react with phenols and formaldehyde in a Mannich-type reaction to form 1,3-benzoxazine derivatives.[16][17] Alternatively, reaction with acylating agents can lead to 4H-3,1-benzoxazin-4-ones.[18]

Table 1: Summary of Synthetic Strategies and Target Heterocycles

Reaction Type Key Reagents Target Heterocycle Key Features Reference
Sonogashira CouplingTerminal Alkynes, Pd/Cu catalystQuinolines, QuinolonesForms C-C bond, enables cyclization[2][6][7]
Buchwald-HartwigAmines, Pd catalyst, LigandPrecursors for BenzimidazolesForms C-N bond, versatile for amine introduction[1][9]
Ullmann CondensationNucleophiles (N, O, S), Cu catalystSubstituted Anilines, EthersAlternative to Pd-catalysis, often cost-effective[14][15]
Condensation/CyclizationAldehydes, Carboxylic AcidsBenzimidazolesDirect formation of the imidazole ring[3][11][12]
Mannich ReactionPhenol, Formaldehyde1,3-BenzoxazinesThree-component reaction for fused systems[16][17]

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. National Institutes of Health (NIH). [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Scilit. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Process for preparing benzoxazines.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Methyl 4-amino-3-iodobenzoate. PubChem. [Link]

Sources

Application

Application Notes and Protocols: Methyl 4-amino-3-fluoro-5-iodobenzoate as a Versatile Precursor for Radiolabeled Compounds

Introduction: The Strategic Importance of Substituted Benzoates in Radiopharmaceutical Development In the landscape of molecular imaging and drug development, the design of novel radiotracers for Positron Emission Tomogr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoates in Radiopharmaceutical Development

In the landscape of molecular imaging and drug development, the design of novel radiotracers for Positron Emission Tomography (PET) is paramount. PET imaging offers a non-invasive window into physiological and pathological processes at the molecular level, contingent on the availability of highly specific and effective radiolabeled probes.[1] The selection of a precursor molecule is a critical determinant in the successful synthesis of these tracers. An ideal precursor should offer multiple avenues for radiolabeling, possess favorable chemical properties, and serve as a scaffold for derivatives that can target specific biological entities.

Methyl 4-amino-3-fluoro-5-iodobenzoate emerges as a precursor of significant strategic value. Its unique trifunctionalized aromatic ring—featuring an activating amino group, an electron-withdrawing fluorine atom, and a readily displaceable iodine atom—provides remarkable versatility for radiochemists. This structure is amenable to two of the most crucial radiolabeling transformations in PET chemistry: the introduction of Fluorine-18 ([¹⁸F]), the most widely used PET radionuclide, and radioiodine isotopes such as Iodine-124 ([¹²⁴I]), which is ideal for imaging processes with slower pharmacokinetics.[2][3]

This guide provides a comprehensive overview of Methyl 4-amino-3-fluoro-5-iodobenzoate, detailing its synthesis, chemical properties, and its application in the development of radiolabeled compounds for PET imaging. We present detailed, field-proven protocols for both [¹⁸F]fluorination and [¹²⁴I]iodination, explaining the mechanistic rationale behind each step to empower researchers in their pursuit of novel diagnostic and therapeutic agents.

Precursor Profile: Methyl 4-amino-3-fluoro-5-iodobenzoate

The utility of this precursor is rooted in its distinct chemical features, which are summarized below.

Physicochemical Properties

A clear understanding of the precursor's properties is essential for developing robust experimental protocols. The properties of the target precursor can be inferred from its close structural analogs, Methyl 4-amino-3-iodobenzoate and Methyl 4-amino-3-fluorobenzoate.

PropertyValue (Analog-Inferred)Source
Molecular Formula C₈H₇FINO₂-
Molecular Weight 295.05 g/mol -
Appearance Expected to be a crystalline solid, from beige to yellow/brown[4][5]
Melting Point Estimated range: 90-110 °C[4]
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge
Synthesis of the Precursor

A reliable supply of the precursor is the first step in any radiolabeling campaign. The synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate can be efficiently achieved via electrophilic iodination of a commercially available starting material, Methyl 4-amino-3-fluorobenzoate. The amino group strongly activates the ring towards electrophilic substitution, directing the incoming iodine to the ortho position (position 5).

cluster_0 Precursor Synthesis Start Methyl 4-amino-3-fluorobenzoate Reagent + N-Iodosuccinimide (NIS) in Acetic Acid Start->Reagent Product Methyl 4-amino-3-fluoro-5-iodobenzoate Reagent->Product cluster_1 [¹⁸F]Fluorination Workflow Start [¹⁸F]Fluoride Trapping (QMA Cartridge) Elution Elution with K₂CO₃/K₂₂₂ Start->Elution Drying Azeotropic Drying (MeCN) Elution->Drying Reaction Precursor Addition + Cu Catalyst (e.g., Cu(OTf)₂/Pyridine) in DMSO/DMF Drying->Reaction Heating Heating (120-160 °C) Reaction->Heating Purification HPLC Purification Heating->Purification Final [¹⁸F]Radiolabeled Product Purification->Final cluster_2 [¹²⁴I]Iodination Workflow (Electrophilic) Start Na[¹²⁴I] + Oxidizing Agent (e.g., Chloramine-T) Activation Generation of Electrophilic [¹²⁴I]⁺ species Start->Activation Reaction Addition of Precursor in suitable solvent (e.g., AcOH/MeOH) Activation->Reaction Heating Heating (50-80 °C) Reaction->Heating Purification HPLC Purification Heating->Purification Final [¹²⁴I]Radiolabeled Product Purification->Final

Sources

Method

Application Notes and Protocols for the Functionalization of the Amino Group in Methyl 4-amino-3-fluoro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Methyl 4-amino-3-fluoro-5-iodobenzoate Methyl 4-amino-3-fluoro-5...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Methyl 4-amino-3-fluoro-5-iodobenzoate

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly valuable and strategically substituted building block in the landscape of modern medicinal chemistry and drug discovery. Its trifunctional nature—a nucleophilic amino group, an aromatic ring primed for cross-coupling reactions at the iodo-position, and a methyl ester for further modification—offers a versatile platform for the synthesis of complex molecular architectures. The presence of a fluorine atom ortho to the amine modulates its basicity and can introduce favorable pharmacokinetic properties in drug candidates. This guide provides a detailed exploration of methods to functionalize the primary amino group, offering field-proven insights and robust protocols for acylation, sulfonylation, and alkylation reactions.

Expertise & Experience: Navigating the Reactivity of a Deactivated Nucleophile

The primary challenge in the functionalization of the amino group in Methyl 4-amino-3-fluoro-5-iodobenzoate lies in its reduced nucleophilicity. The electron-withdrawing inductive effects of the ortho-fluorine and para-iodine substituents significantly decrease the electron density on the nitrogen atom.[1] This deactivation necessitates more stringent reaction conditions or the use of highly reactive electrophiles compared to simpler anilines. Standard protocols may result in sluggish or incomplete reactions. The methodologies presented herein are selected to overcome this inherent challenge, ensuring efficient and high-yielding transformations. Furthermore, the steric bulk of the ortho-iodine atom can also influence the approach of reactants and must be a consideration in the selection of reagents and catalysts.

Section 1: N-Acylation – Formation of Amide Bonds

The conversion of the amino group to an amide is a common strategy to introduce diverse functionalities, modulate biological activity, and to protect the amine during subsequent reactions on the aromatic ring.

Scientific Rationale

Direct acylation with a carboxylic acid is generally inefficient without an activating agent. The use of highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a standard and effective approach. The base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. For a deactivated aniline such as this, an acyl chloride is often the reagent of choice due to its higher electrophilicity.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of Methyl 4-amino-3-fluoro-5-iodobenzoate using an acyl chloride.

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA) (2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine (2.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-acyl product.

Data Presentation: Acylation
EntryAcyl ChlorideBaseSolventTime (h)Typical Yield (%)
1Acetyl chloridePyridineDCM290-95
2Benzoyl chlorideTEATHF485-90
3Isobutyryl chloridePyridineDCM388-93
Visualization: Acylation Workflow

acylation_workflow start Start: Dissolve Substrate & Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-12h) add_acyl->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry (MgSO4) & Concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end N-Acylated Product purify->end sulfonylation_logic sub Methyl 4-amino-3-fluoro-5-iodobenzoate NH2 product N-Sulfonylated Product NH-SO2R sub:n->product:n Nucleophilic Attack reagent Sulfonyl Chloride (R-SO2Cl) Cl byproduct Pyridinium Hydrochloride reagent:cl->byproduct Elimination base Pyridine (Base & Catalyst) base->byproduct Neutralization reductive_amination sub Aniline (R-NH2) imine Imine Intermediate (R-N=R') sub->imine carbonyl Aldehyde/Ketone (R'=O) carbonyl->imine + H+ cat. product N-Alkylated Product (R-NH-R') imine->product reductant NaBH(OAc)3 reductant->product Reduction

Sources

Application

Application Notes & Protocols: Unraveling the Mechanism of Iodinated Benzoates in Palladium-Catalyzed Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Importance of Iodinated Benzoates in Synthesis Palladium-catalyzed cross-coupling reactions represent a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Iodinated Benzoates in Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled precision.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of this chemistry.[2][3] Among the vast array of available electrophiles, aryl iodides hold a privileged position due to the intrinsic reactivity of the carbon-iodine bond. The C–I bond is the weakest among the carbon-halogen series, facilitating the crucial initial step of the catalytic cycle: oxidative addition.[4]

This guide focuses specifically on iodinated benzoates . These substrates are of particular interest as they combine the high reactivity of the aryl iodide with a versatile ester functionality. The electron-withdrawing nature of the benzoate group can influence the electronic properties of the aromatic ring, impacting reaction kinetics and substrate stability. Understanding the mechanistic nuances of these substrates is paramount for researchers in drug development and materials science, where such building blocks are frequently employed to construct novel pharmacophores and functional materials.

This document provides a detailed exploration of the reaction mechanism, field-proven protocols, and critical insights into optimizing palladium-catalyzed reactions involving iodinated benzoates.

The Core Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation (or a related coupling step), and reductive elimination.

Palladium_Catalytic_Cycle cluster_reactants Inputs/Outputs Pd0 Active Pd(0)L_n Catalyst OA_Complex Ar-Pd(II)(I)L_n Complex Pd0->OA_Complex Oxidative Addition (+ Ar-I) Coupling_Complex Ar-Pd(II)(R)L_n Complex OA_Complex->Coupling_Complex Transmetalation (+ R-M) Coupling_Complex->Pd0 Regeneration Product Ar-R (Product) Coupling_Complex->Product Reductive Elimination Catalyst_Regen ArI Iodinated Benzoate (Ar-I) ArI->OA_Complex RM Coupling Partner (R-M) RM->OA_Complex

Caption: The canonical Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Step 1: Oxidative Addition

This is the inaugural and often rate-determining step of the cycle, where the low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the iodinated benzoate.[4][5]

  • Mechanism: The active catalyst is typically a coordinatively unsaturated 14-electron Pd(0) species, often formed by the dissociation of ligands from a more stable precatalyst like Pd(PPh₃)₄.[6] The oxidative addition of an aryl iodide proceeds via a three-center transition state, leading to a square planar Pd(II) complex.[5][7] The reactivity trend for aryl halides in this step is generally I > Br > OTf >> Cl, making iodinated benzoates highly reactive substrates.[4][8]

  • Causality for Iodinated Benzoates: The presence of the electron-withdrawing benzoate group can make the ipso-carbon more electrophilic, which can facilitate the oxidative addition step. The high reactivity of the C-I bond ensures that this step typically proceeds under mild conditions.[8]

Step 2: Transmetalation (e.g., in Suzuki-Miyaura Coupling)

Following oxidative addition, the next step involves the transfer of the organic nucleophile (R group) from its carrier metal (M) to the palladium center, displacing the iodide. This process is known as transmetalation.[3]

  • Mechanism: For the widely used Suzuki-Miyaura coupling, which employs organoboron reagents, the mechanism of transmetalation has been a subject of extensive study.[9][10] Two primary pathways are considered:

    • Boronate Pathway: The base (e.g., carbonate, hydroxide) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then attacks the Pd(II)-aryl complex.[10]

    • Oxo-Palladium Pathway: The base first exchanges with the iodide on the palladium center to form a Pd(II)-hydroxide or -alkoxide complex. This complex then reacts with the neutral boronic acid.[10][11]

  • Causality for Iodinated Benzoates: While the C-I bond facilitates the initial oxidative addition, the resulting iodide ligand on the palladium complex can sometimes be problematic. Iodide can form bridging dimers with other palladium centers, leading to catalyst deactivation.[12] Furthermore, studies have shown that in the presence of excess phosphine ligands, the turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be unexpectedly slow, potentially making transmetalation the turnover-limiting step, especially at lower temperatures.[13]

Step 3: Reductive Elimination

This is the final, product-forming step. The two organic fragments (the benzoate aryl group and the coupled R group) are eliminated from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[14][15]

  • Mechanism: For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the square planar Pd(II) complex. The reaction is generally favored by electron-donating ligands and electron-withdrawing groups on the aryl rings being coupled.[16]

  • Causality for Iodinated Benzoates: The electron-withdrawing nature of the benzoate ester can facilitate reductive elimination. Bulky ligands on the palladium center also promote this step by creating steric strain that is relieved upon elimination of the product.[17]

Application to Major Cross-Coupling Reactions

The fundamental cycle described above is the common thread running through numerous named reactions, each with its own specific coupling partner and mechanistic nuances.

  • Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents. It is highly valued for its mild conditions and the low toxicity of boron byproducts.[3]

  • Heck Reaction: Forms C-C bonds by coupling the aryl iodide with an alkene. The mechanism involves migratory insertion of the olefin into the Aryl-Pd bond, followed by β-hydride elimination.[4][18][19]

  • Sonogashira Coupling: Forms C-C bonds between the aryl iodide and a terminal alkyne. This reaction typically employs a copper(I) co-catalyst to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20][21][22][23]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a strong base.[1][14][24] The iodide generated during the reaction can form unreactive palladium dimers, sometimes making aryl iodides challenging substrates compared to bromides in this specific reaction.[8][12] The use of toluene as a solvent can help by precipitating the iodide salt.[12][25]

Detailed Protocols: A Practical Guide

The following protocols are provided as a validated starting point for researchers. Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Iodobenzoate

This protocol details the coupling of methyl 4-iodobenzoate with phenylboronic acid.

Suzuki_Protocol_Workflow start Start setup Assemble Reaction Vessel (Oven-dried flask, stir bar) start->setup reagents Add Solids: - Methyl 4-iodobenzoate - Phenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ setup->reagents purge Seal, Evacuate & Backfill with N₂ or Ar (3x cycles) reagents->purge solvents Add Degassed Solvents (Toluene, Ethanol, Water) purge->solvents heat Heat to 80-90 °C with vigorous stirring solvents->heat monitor Monitor by TLC/GC-MS (Typically 2-12 h) heat->monitor workup Cool, Dilute with EtOAc Wash with H₂O, Brine monitor->workup purify Dry (Na₂SO₄), Concentrate Purify by Column Chromatography workup->purify end Obtain Product: Methyl 4-phenylbenzoate purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), anhydrous

  • Toluene, Ethanol, and Water (e.g., 4:1:1 ratio), degassed

  • Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be a heterogeneous slurry.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary

The choice of catalyst, ligand, base, and solvent significantly impacts reaction outcomes. The following table summarizes representative conditions for various cross-coupling reactions of iodinated benzoates.

Reaction TypeCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100>90
Heck n-Butyl AcrylatePd(OAc)₂ (1%)P(o-tol)₃ (2%)Et₃NDMF10085-95[4][26]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2%)PPh₃Et₃N / CuITHFRT>90[20][22]
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1%)XPhos (3%)Cs₂CO₃Toluene110>95[8][24]

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure rigorous degassing of solvents and use of an inert atmosphere. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄). Increase reaction temperature.
Formation of Homocoupling Product Oxygen contamination; Non-optimal ligand-to-metal ratio.Improve inert atmosphere technique. Screen different catalyst/ligand loadings.
Dehalogenation (Hydrodehalogenation) Presence of water or protic impurities; Side reaction in Buchwald-Hartwig amination.Use anhydrous solvents and reagents. For C-N coupling, ensure the base is sufficiently strong and non-nucleophilic.
Inhibition in Buchwald-Hartwig Formation of inactive iodide-bridged Pd dimers.Use toluene as a solvent to precipitate the iodide salt. Consider using the corresponding aryl bromide if available.[12][25]

Conclusion

Iodinated benzoates are highly effective and versatile substrates in palladium-catalyzed cross-coupling reactions. Their enhanced reactivity in the initial oxidative addition step allows for efficient bond formation under relatively mild conditions. However, a nuanced understanding of the entire catalytic cycle is crucial for success. Potential inhibition by the iodide byproduct, particularly in C-N couplings, and the possibility of transmetalation becoming the rate-limiting step necessitate careful optimization of ligands, bases, and solvents. The protocols and data presented herein provide a robust framework for researchers to harness the full synthetic potential of these valuable building blocks.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXizFg9wnI2tyWQiSh2IY6hOIfggkMrO_ZYhD6n9yn6hwHGmT_Xx_i9m_5zv_oqO38M7fOm3TglCu9zvMvP7hVW-kTvwnSFaP5FB13UiOkD_zgeUoLwMvtOKM_iTySCg3FchWW00mwLtztVWNfav4mEDvQwwLZrAXztIo=]
  • Sonogashira coupling - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxswCK813PODu7Ahi9ELmDaZ_nYDGNjXHelFLf4oeuqi2uNCMxfgym6mnNkTqSohdwje9C2N8xZNpc7IpPEqXQDrDcWxyEyhEmv_BeWlHcyIt9uA1r2hFP6rk6IChfEMI3FE1ytewDDCmGemS6]
  • A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEcZK0k2cBo9F6QfuqFS9eXEjnn68XTQMkrwccHenug4YyUfkOuA7EjCmLme-3Zzg8bgCP32AmK-sI6NpeO8MDmQNbiClkGmSnk-R2AP2LPQD50lwm9dobJ4SFmnOYsi5V3m7FcO2YbeVjI-irrIquTJHyAPAdvkHrl2NPMZofGiZRD81dhG-k5Zzk-IUodNzMhmjHmqvHGlCiYavmSmbHNqU4tKolgyfHFO_SLnZV3hH1WpVXWXv2ua0Oc3NTRq0=]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ7ZoLAUZ5hKx29T1fh3oxzq38Xyvybi6ZX0_4ZQLvLek4KVrleYLC_ay5WvrKpaNpafhLeHcv0abYXvkIxyi1g2ZUAro7_5jasapV1cMXadcukXHQKeA6umEzYqliyVZ14BS9AoK7j1B6nOQ79LqzFuuuSBbC9wRVaPQ7dx0LYWwOf7jY4lCJqQ==]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4lBmcgw6HijpY-r4f8ErP6nclFde2H0-u3_95yopUc0sOHbjEPm1w3NjJr2LJw2cvVnLJmm_3qWgXHo5GjBm2Z2TUeEUGWcPgev5teMC6HoVqtxSRk2b1mBTZHHFmMRcRx4-WhE57FkVhu9DWbLpP6s9HN6IbYTh8KLDCBZNePwcobrQCi4m0pnh5JfUc2cCs66VT2NYY4NgOufEweEyXO-_PWzimJDIR0O83sMCGahPQxfKoY67e6a9mSGs=]
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsWSZlHp1lXN0I-EGkCNfmf4OhdpHRDsfathf_ql9Y7MDliirk5LZJK1UrZFTR5RZ-ii6oARQQMQG1P5gUm4tv0VAvoIAztVKSjk9L3XVoRphHVkIxfXL38ZK0PvWKjANN3PwJRScnlXnN0c_ZtA==]
  • Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnGYDNpCVeB9brkgi2SfPp8VIKTHrLrH2EC5aE5e275ZAKbKalXRnHiDG2M5KUO-3CKgtIIf5yTwP7YpAlniQ8GqvheR883doM0B7BBTT6dsU81e_0O0M5qUsmyn6eUV1i3LEmzri7B3aV0d6EWw==]
  • oxidative addition and palladium coupling - csbsju. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfq_9geLqzjBlmnoSKaVlpV7HZuUr29hvuG9Y4BArwIJR52qqG0OUx74uqFEy24dWx4m5IonFpTv34GnJNiPMddxee4zFMkdjG5xuUZF8juV3JK_OI_-Pz_2Mntwo8esUYJ2Ra5KFa4NIbAOC7dBw-Ce2SmAj77xHvf5a0g8_TPxJ_]
  • Reductive Elimination from High-Valent Palladium - Macmillan Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu8Tv2-Sp1h6-tQN8ASDsGHYB7LcCWYBhySwiSDwrZEAx-e-aSRwynb_0fs8NmrprRNuB7undzCyZoSiptopHHdRoZxLgfULnHtlToHO8JlBCoGeF6CyOQTaPYtgK-BZEc-ojxKRmQM0J3ZTVSeJbGI2VWZyLtECJIL_uvNaWmzjF6uw==]
  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link - IDEALS - University of Illinois. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5j0JhXnqrZxIC38aVkPrM30nsmqt2-Qo7Gk1j2YeGhLJ91g9DqvcbKdbWr1itYExHZhLLUVGFgIDx3Wccb3B_iR7d1b-vKKgo8uJLHsHM_qF3ccT19Ys6crWr8of2USyP9FJ2phd_A8rkVrUPzu8B37TEVqXbsGxlzK6OOKoOt9eM]
  • Sonogashira Coupling - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlf0xYuKDlHHInVQftFZgSQo3crUQsjlTftn5M05ygmiasxJF_tZtMVmFSxRVsAtqGibc-LkRF_G1dFRjghiWKTOA6CBb4z4xlKg-nSB3x7507jcpxKJ15Wqr0S-anW2Av1UVPPUc0tqEkU9vd7IEknegzIMpkaKoCUhaXKTa4-YSFlTev3XoS9TuIUaLocx8NCcXFSqyyCIDcclhuwa4Ikb1uFFwxAlkq2NEq9Q0VtUEVqTJDpNDy4Na-K0NAA0rhWKcO9FDvwViaVuSjris0VHin49nIZvdcqJOCOv21IA==]
  • Heck Reaction - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuVOr308wIp3S6dCPq4GAWDdu6bj98vLJeUuuDLPAkcgaaO1mc8ndd5cj52l090rIFLi930J0fhmn0kNGNkeXGeOab9zqAMtb5GT916NjF-qbwsd6WE4SAxpz0hz9pcjwMIk1HdkZpf3bGwjU90QJK2FfEn7onvIvGfvmCXFx2eWCsZqg9XUO5rMJ6Hh1GSprBAGTNDWi2bgnZWEbOMgEOOeYNOktUAWNY0ipf8Kz-ytjG7o50YGJj0H1Gi0G3tV0B7oPS1WNqPeAkhVZjYCaunjW3hrsr7cUk]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtrSFe45Tnd55xb1VZIvekN8stbJjh3i01flnYybYVjE4JqMA7urpfhzMc8WsyEadzWvgqVWSu5xNQlT9sDf2T34SdthLRwu9yUj1NeUH2XzWYzdeFJDNkWmkQI3D6PNdV_AD8ifGyHAGtEZvTrz5uV-KS0fHSVf707WTq3HzAuA-6YTPAm0Ybq5k_bWhue9WY2nHYDTuXLtmLhWKI6b6oYOutD9p-ZdP5hpaIL_gcDG5di92Z0xnemHp1L6V9A0F7gCZo5V21iT9gaOBKMMxAmeuZU-cPSHJ9b_EpAmK3NI_tB0ju9Q==]
  • CHAPTER 11: Heck Reactions - Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNtCEAUT1FA51BxlyGb6krtcV4e5At4UCfUWQhy7EOXn_LOzfi061lPFPiG8lObEkWxqc2qUcVuZOEG7iJibecw7HFWM0KDj_GKTTs1NuDRoN2F2l6OQkdXapf1AX8hoTbtg4V6VNxLY-X8Aqby4Dwh4aB_FNQWwBlXq8-uZPaI7IQ7ks=]
  • Sonogashira coupling - Golden. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_qbdXac_P87TMD4g2p0mt-FjOoOYNx1bho3PfbUz6lYJfVeSAk0aHj0HQWqPFfmvF4WIaL37sBqXfYvyUgEJMSgm6yYoDCE4UXDYlb_1JLzs1TgdozdCEflpetRetXtbwq96T2p8LPU3TPbfig==]
  • Heck Reaction - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAksSgwk4IUFQhyhgkFOHGYz5HY5MhMu-O2GHh42MFE0kPAIQ72d1FNr5YuVGubtVXprAhbsJChlpBbyQjMUFjPqupGWe_ZW9mn5oZ9TiTiBXL0GuveNuzSxqNzYhGbOn4_bv-Vvhn-wmZvWENosgK5LcCabKl]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKmARhP87KW-oo4PXt8Vo9417fslyQjEi7F8qRgwiIe1ELlfQjJAgYxetNA4K8pAApT1c6I9EwFBir0iqrPhqU56FQVSAhdLc0qdb9Ukydbch1G27Jl9WV51lGvRg_s_nol1DahlEuel5AbPm-oTOu1eQgfFAevryQ4U0omzOnmYBUd74I]
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERu5Azdkw431szOP7cOSlQ9Dgs0cqC-ffkKMeOCS8O5flIZjtV-uCFXciyd_5jn11bl01HwZZxX0-4w72qRBOUW-NVPs2LB9ZVG2OQrstfFSB70GOFU49A5Y3oszVUSxtaWKtkuQ==]
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL_P7rzEHtcrwdfM7Q6DXO1uR0z8LpUHY-l9MFtaMczvxOyceXV0tF1HOTMyMAXuI8ZToQH8u4XVdy3QBNBQ6xeSQsI7DNksIg3AMGjw2vFg7v2NVfTLFtHRrrg2oB03Czt2Q1E1v4Ew==]
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0nhLeQNyPsW9TXngsEhnIjhfPlM6gakOCCa2pABlhZBdujc5EnY_BZ_8mtTpc08jtAtlmDV3k1ZkD_bwZfFe1ss1N0K-SfFBQn7w2-JDLSxmpzgra4yfuSbm0Zxig8Da0DVmUGM=]
  • Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESvw92cgGGvBHJxEHxqQoYGiK9fDVt7EYExi9GulgIN25d9DbRByjbE_07qvLZ_8GBy85BpDjfsWoXtv1xP4ICstOq7BJJFWy5jMZ7wThlqM7c12-ge8pRWs-caPDUEZPIuABZHhg=]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12y5trkhna2NAM57EQ4Na86qXPh7HqB9u9sRkiSWAFT_VILvJbPMeR87Fdryf2v_nLd4QG6Tqvco6f9cHwJrhrS_fREA_41bMiobVlsPqjANx6nQJT8_cCf9KILxVJAWn_scb2KAop6Xd_FOxXLH1jg==]
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHonRUY_qAG3OUX8qp5pTj8MxT20LnCg3_0yEaF8eFtKjtTF0x7AzIG1jpF_1R2K5owsni9FgbXDexZBjatlyT93Jg8P3L1RMYNkV4Igqm9nFlzhklyHr4IURfCGS8gQcYTKv307dS5kr1CiZf3amLGsplvj9HOdzNGIYdUWqbqPHifj2h]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHintTFydfiu66Lw15k0AfqEAsowlNwYxltXc9zHQQQJVbfoRQ8U9WJL18xCQo4R3DwVtUFDk3LSAvhRHS6goZYVtn-zRAZuicgkDe7GhDpGP_AZDxJ76xmzzJdj_OQjbmh473ajnsOoo8uNl5tTHVySj4IngZqlj_FXKtz76E=]
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxC63to2y3UCeUT2wKV3m0wO_Lp6UgJRH7cJfbgFlwnot6VNK3298W9JOWAo_0Sq6unc_eWgdrGdvwCrYj1-kj5lVrPHC9gSY8J0NcAlRVVkfQeqbyygAUXJ46sh9lMAN2dZiaqqosPaCg-8s=]
  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKeSwROocQcFIcnYNcZpoXWwawejI6dd4spKQuEO327rnkkBv3g1ZlINeCDMhYBGQzH-gbTYdLAX_JqTHCyCgvd-57lIUxqUYRkQyLpZJFdl0mWhBl0jgVUvEfkVajmPhh60cSSn4jbhKGp9FZuDeS3Z1zARgA9YrRGaRC1DhFXTFVMBnBbf0-nc6BHk5IwsMJpdWZ2EGHrAFrcXhoFVYbUJxw5qJze2uB79lq9GgdS5B4szuYhzlK5AQkPsO692UIfL64o7yQ3VK57o2FSFI=]
  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn5loWRJp2WrbhIeT3Lr7Pcw7BsbZoow2bKN4rUXkSVilpbVt-XoGCA5V1H-C5LIYkdewbZQK48_vxNuOcGo4FJJ96Z5G4YeN6Ezs8jiNCm8VF7Mj8IJqGdV312GDUlmG-OphBaiHrS54QJ30=]
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT5OzEJsV1kA5qhNDT5elr6PzCHpPl7_cxY9wvk6bcpGRptE_EsHY5HjGy0gyAh7h_ARNuAbMjjqExPDF3u7XCi9LhlfpPmFeMrGK4glMBrYMgfdai056Sq9LwQPY-IMPfvU714Qj9jpVPkP8tnrLiBDrEg6i7qgPAmrWJdV_imfAxlmEjxtyryx8BUcebkIc6IAA3y1v2617M5QzIuMiaYF4EjMzAppiDoNE5mBQZKbRH8pnw4S8e65WUiVrZPgIUINAHXtZ6Vq4hzy29wDowVXVcaqsKQUArOXHafMMZIGuF-FCRbEwu5lh2OULqsDCturQySOVBuakYcjBDZvbv0hA=]
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodobenzylamine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFgRyPYM-7hKnayJeVZuQ72ZY4LCjYhyqtaksYXcGDMJgU6vkyj_BQSLV0WA0QHt6yIha70KhYAD2RpaMz5UNa9XcI5VMsdQlo5CfZJzfqrYQ6PQMTD64vl1UKR2hovPh9gyQfDIDZOfT4IFKFsmLO2KXKQ4x7EaVyTtmNXKAss6q90oc1ioDszUMc-GZ35v4F2yLj8OYp-bl9uCZYKRgSFW5EUvid9p8Zc5SF3SOmbP_JcFZWo3CdzmW4xs-jMQJMU1IQrQbUsw==]

Sources

Method

Application Notes and Protocols for the N-Alkylation of Methyl 4-amino-3-fluoro-5-iodobenzoate

Introduction The N-alkylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The introduction of alkyl groups to an a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The introduction of alkyl groups to an aniline nitrogen atom can profoundly influence the molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly functionalized aniline derivative of significant interest as a scaffold in drug discovery. Its polysubstituted nature, featuring a combination of electron-withdrawing (fluoro, iodo, methyl ester) and electron-donating (amino) groups, presents a unique set of challenges and opportunities for selective N-alkylation.

This comprehensive guide provides a detailed protocol for the N-alkylation of Methyl 4-amino-3-fluoro-5-iodobenzoate, aimed at researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, offer a step-by-step experimental procedure, and discuss potential challenges and optimization strategies.

Chemical Rationale and Strategy Selection

The nucleophilicity of the amino group in Methyl 4-amino-3-fluoro-5-iodobenzoate is significantly attenuated by the cumulative electron-withdrawing effects of the ortho-fluoro and para-iodo substituents, as well as the meta-ester functionality. This reduced reactivity necessitates the careful selection of an appropriate N-alkylation strategy. Several common methods for N-alkylation of anilines include:

  • Direct Alkylation with Alkyl Halides: A classical SN2 approach where the amine displaces a halide from an alkyl halide. While straightforward, this method can be plagued by issues of over-alkylation, as the mono-alkylated product is often more nucleophilic than the starting aniline.[1] For a deactivated aniline such as our substrate, harsh reaction conditions may be required, potentially leading to side reactions.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, typically for forming aryl-N bonds. While adaptable for some N-alkylation scenarios, it is generally more complex than other methods and may not be the most efficient route for simple alkylation.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" with Alcohols: An elegant and atom-economical approach that utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.[2] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This method is environmentally benign, with water as the only byproduct.[2]

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. This method offers excellent control over the degree of alkylation and is often compatible with a wide range of functional groups. Given the deactivated nature of our substrate, reductive amination presents a robust and controllable strategy for achieving selective mono-alkylation.

For this application note, we will focus on a detailed protocol for Reductive Amination , as it offers a balance of reactivity, selectivity, and functional group tolerance well-suited for the complex substrate, Methyl 4-amino-3-fluoro-5-iodobenzoate.

Experimental Workflow: Reductive Amination

The reductive amination process can be visualized as a two-stage sequence occurring in a single pot. The initial step is the acid-catalyzed formation of an iminium ion, which is then reduced by a hydride source.

G cluster_0 Reaction Initiation cluster_1 Reduction cluster_2 Workup & Purification Start Methyl 4-amino-3-fluoro-5-iodobenzoate + Aldehyde/Ketone Imine_Formation Iminium Ion Intermediate Start->Imine_Formation Condensation Acid Acid Catalyst (e.g., Acetic Acid) Acid->Imine_Formation Product Crude N-alkylated Product Imine_Formation->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-alkylated Product Purification->Final_Product

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the mono-N-alkylation of Methyl 4-amino-3-fluoro-5-iodobenzoate using an aldehyde as the electrophile and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 equiv.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Add the aldehyde (1.1-1.2 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture in portions. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. This may take anywhere from 2 to 24 hours, depending on the reactivity of the aldehyde.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Representative Reaction Parameters

The following table provides a hypothetical summary of reaction conditions and outcomes for the N-alkylation of Methyl 4-amino-3-fluoro-5-iodobenzoate with different aldehydes, based on typical results for similar transformations.

EntryAldehydeEquiv. of AldehydeReducing AgentSolventTime (h)Yield (%)
1Isobutyraldehyde1.2NaBH(OAc)₃DCE485
2Benzaldehyde1.1NaBH(OAc)₃DCE1278
3Cyclohexanecarboxaldehyde1.2NaBH(OAc)₃DCE882
4Formaldehyde (as paraformaldehyde)2.0NaBH(OAc)₃DCE1875

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous, as water can inhibit imine formation and consume the reducing agent. A slight increase in the reaction temperature (e.g., to 40-50 °C) may also improve the rate of reaction.

  • Over-alkylation: While reductive amination is generally selective for mono-alkylation, some di-alkylation may occur, especially with less sterically hindered aldehydes like formaldehyde. Using a stoichiometric amount of the aldehyde (1.0-1.05 equiv.) can help minimize this side reaction.

  • Incomplete Imine Formation: For particularly unreactive aldehydes or ketones, a dehydrating agent such as molecular sieves can be added to the reaction mixture during the imine formation step to drive the equilibrium forward.

  • Difficult Purification: The polarity of the N-alkylated product will vary depending on the nature of the added alkyl group. Careful optimization of the solvent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The N-alkylation of Methyl 4-amino-3-fluoro-5-iodobenzoate can be effectively achieved via a reductive amination protocol. This method offers good control over the degree of alkylation and is tolerant of the various functional groups present in this complex substrate. The provided protocol serves as a robust starting point for the synthesis of a diverse range of N-alkylated derivatives, which are valuable intermediates in the pursuit of novel therapeutics and functional materials. As with any chemical transformation, careful optimization of reaction conditions may be necessary to achieve the desired outcome for specific alkylating agents.

References

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • National Institutes of Health. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]

  • Ben-Gurion University Research Portal. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. [Link]

  • ResearchGate. (2025). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Fluorinated Benzoates in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Fluorine Advantage in Medicinal Chemistry The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—confer remarkable advantages to parent molecules.[1][2] When integrated into a benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated benzoates become powerful building blocks for creating novel therapeutics with enhanced properties.

The introduction of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes, which can prolong a drug's half-life.[3][4]

  • Increased Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][3]

  • Modulated Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and solubility.[5]

  • Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds, with protein targets, leading to enhanced binding affinity and potency.[1][3]

These advantageous modifications have led to a significant number of fluorinated drugs being approved by the FDA, with applications ranging from oncology to infectious diseases and central nervous system disorders.[6][7][8] This guide provides an in-depth exploration of the application of fluorinated benzoates in the synthesis of these vital bioactive molecules, complete with detailed protocols and mechanistic insights.

Synthetic Strategies for Incorporating Fluorinated Benzoates

The synthesis of bioactive molecules using fluorinated benzoates can be broadly approached in two ways: direct fluorination of a pre-existing benzoic acid core or utilizing a pre-fluorinated benzoate building block.

Direct Fluorination of Benzoic Acid Derivatives

Recent advancements have focused on the development of efficient and selective methods for the direct fluorination of benzoic acids. These methods are particularly valuable for late-stage functionalization, where a fluorine atom is introduced into a complex molecule in the final steps of a synthesis.

One innovative approach involves a copper-mediated decarboxylative fluorination of benzoic acids under mild, visible light-catalyzed conditions.[7][9] This method overcomes the harsh conditions and limited substrate scope of traditional fluorination techniques.[9]

Experimental Workflow: Direct Decarboxylative ¹⁸F-Fluorination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Benzoic Acid Derivative E Combine Reactants in Vial A->E B [Cu(MeCN)4]BF4 & Cu(OTf)2 B->E C [18F]KF/K222 C->E D Acetonitrile (Solvent) D->E F Irradiate with 365 nm LED (e.g., in Photo-RedOx Box) E->F 2 hours G Quench Reaction F->G H Purification (e.g., HPLC) G->H I Characterization & RCC Determination H->I

Caption: Workflow for direct decarboxylative ¹⁸F-fluorination of benzoic acids.

Utilizing Fluorinated Benzoate Building Blocks

A more common and often more straightforward approach is to employ commercially available or readily synthesized fluorinated benzoates as starting materials. These building blocks offer a diverse range of substitution patterns, allowing for the systematic exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate

This protocol details the esterification of 4-fluorobenzoic acid, a common precursor for further derivatization, such as the formation of hydrazides.[2]

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid (15 g)

  • Absolute ethanol (60 mL)

  • Concentrated sulfuric acid (7.5 mL)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • n-Hexane

  • 250 mL round-bottom flask

  • Condenser

  • Heating mantle

  • Separating funnel

  • TLC plates

Procedure:

  • Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.

  • Dissolve the acid in 60 mL of absolute ethanol.

  • Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.

  • Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.

  • Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Applications in the Synthesis of Bioactive Molecules

Fluorinated benzoates are versatile intermediates that can be elaborated into a wide array of complex molecular architectures, including heterocycles, which are prevalent in many approved drugs.[6]

Case Study: Synthesis of Fluorinated Benzothiazoles

Fluorinated benzothiazoles are a class of compounds that have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[10][11] The synthesis often involves the condensation of a fluorinated anthranilic acid derivative with other heterocyclic moieties.

Reaction Scheme: General Synthesis of Fluorinated Benzothiazole Derivatives

G A Substituted 2-Aminobenzothiazole C Condensation in Pyridine A->C B Fluorinated Anthranilic Acid B->C D Intermediate Amide C->D E Further Cyclization/ Functionalization D->E F Bioactive Fluorinated Benzothiazole Derivative E->F

Caption: General synthetic pathway to bioactive fluorinated benzothiazoles.

The Role of Trifluoromethylbenzoates in Drug Discovery

The trifluoromethyl (CF₃) group is particularly significant in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[4][12][13] Trifluoromethylated benzoates, such as Methyl 4-bromo-2-(trifluoromethyl)benzoate, serve as key intermediates for introducing this valuable moiety.[12] The bromine atom in this particular building block allows for further functionalization via cross-coupling reactions like Suzuki or Heck couplings, enabling the creation of diverse chemical libraries for high-throughput screening.[12]

Data Summary: Impact of Fluorination on Bioactivity
Compound ClassFluorine MoietyObserved Bioactivity EnhancementReference(s)
Benzoic Acid Derivatives-F, -OCF₃, -OCF₂HAntibacterial, anticancer, anti-inflammatory,[2]
Benzothiazoles-FAntibacterial, antifungal, anti-inflammatory[10],[11]
LXR Agonists-CF₃Increased agonistic activity[14]
Taxoids-OCF₃, -OCF₂HPotent anticancer agents[2]

Advanced Protocols: Photosensitization and C-H Fluorination

An emerging and powerful strategy involves using benzoates not as building blocks incorporated into the final structure, but as photosensitizing catalysts or auxiliaries to facilitate direct C(sp³)–H fluorination.[15][16] This approach is particularly advantageous for the late-stage functionalization of complex molecules.[15]

Protocol 2: Benzoate-Auxiliary Mediated C(sp³)–H Fluorination

This protocol describes a general procedure where a benzoyl group is temporarily installed on a molecule (e.g., at a hydroxyl or amine group) to direct regioselective fluorination.

Objective: To achieve regioselective C(sp³)–H fluorination of a complex molecule using a 4-fluorobenzoyl auxiliary.

Materials:

  • Substrate containing a hydroxyl or amine group

  • 4-Fluorobenzoyl chloride

  • Pyridine or other suitable base

  • SelectFluor

  • Acetonitrile

  • Visible light source (e.g., blue LED)

  • Standard glassware for organic synthesis

Procedure:

Part A: Installation of the Photosensitizing Auxiliary

  • Dissolve the substrate in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add pyridine, followed by the dropwise addition of 4-fluorobenzoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the resulting 4-fluorobenzoate ester or amide by column chromatography.

Part B: Visible Light-Powered Fluorination

  • In a reaction vessel, dissolve the 4-fluorobenzoylated substrate and SelectFluor in acetonitrile.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon).

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Part C: Removal of the Auxiliary

  • Hydrolyze the fluorinated ester or amide using standard conditions (e.g., LiOH in THF/water or K₂CO₃ in methanol) to release the fluorinated alcohol or amine.

  • Purify the final fluorinated product by column chromatography.

This auxiliary approach significantly increases the scope and efficiency of C-H fluorination, enabling reactions on substrates that would otherwise be challenging.[15][16]

Conclusion

Fluorinated benzoates are indispensable tools in the synthesis of bioactive molecules. Their strategic use, either as foundational building blocks or as transient directing groups, allows medicinal chemists to fine-tune the properties of drug candidates for improved efficacy, stability, and bioavailability. The protocols and strategies outlined in this guide provide a framework for harnessing the "fluorine advantage" in drug discovery and development, paving the way for the next generation of innovative therapeutics.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Google Cloud.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. (2025). Wiley Online Library.
  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Science.
  • The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO., LTD.
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (n.d.). ScienceDirect.
  • Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. (2025). ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.
  • Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. (n.d.). National Institutes of Health.
  • Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)-H fluorinations. (2022). PubMed.
  • Synthesis of Bioactive Molecules Fluoro Substituted Benzothiazole Comprising Potent Heterocyclic Moieties for B. (n.d.). ResearchGate.
  • Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health.
  • Synthesis of bioactive molecule Fluoro Benzothiazole comprising Quinazolinyl Oxadiazoles derivative for Biological and Pharmacological Screening. (n.d.). Journal of Ultra Chemistry.
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025). Royal Society of Chemistry.
  • Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. (2015). PubMed.
  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). National Institutes of Health.

Sources

Method

Application Notes and Protocols: Methyl 4-amino-3-fluoro-5-iodobenzoate as a Key Intermediate for Next-Generation EGFR Inhibitors

Abstract This technical guide provides a comprehensive overview of Methyl 4-amino-3-fluoro-5-iodobenzoate, a critical building block in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors. We del...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-3-fluoro-5-iodobenzoate, a critical building block in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors. We delve into the strategic importance of its unique trifunctional substitution pattern, detailing the scientific rationale behind its design for targeted cancer therapeutics. This document furnishes detailed, field-proven protocols for the synthesis of the intermediate itself and its subsequent elaboration into core structures of pyrimidine-based EGFR inhibitors via palladium-catalyzed cross-coupling reactions. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology agents.

Introduction: The Strategic Role of Fluorinated and Iodinated Scaffolds in EGFR Inhibitor Design

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) representing a significant therapeutic class.[1][2] The evolution of EGFR inhibitors has been driven by the need to overcome acquired resistance mechanisms, such as the T790M mutation, leading to the development of third-generation covalent inhibitors like osimertinib.[3] The design of these advanced inhibitors relies on precisely functionalized intermediates that allow for the strategic construction of the final molecule.

Methyl 4-amino-3-fluoro-5-iodobenzoate has emerged as a high-value intermediate due to its distinct chemical handles, each serving a specific and critical purpose:

  • Amino Group (C4): Serves as the primary nucleophilic point for attachment to the core heterocyclic scaffold of the inhibitor, typically a pyrimidine ring.

  • Fluorine Atom (C3): The introduction of fluorine can significantly enhance the binding affinity of the inhibitor to the EGFR kinase domain and improve metabolic stability, a common strategy in modern medicinal chemistry.[4][5] Fluorination can alter the electronic properties of the molecule and lead to more potent and selective compounds.[4]

  • Iodine Atom (C5): Provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[6] This allows for the facile introduction of various aryl or heteroaryl moieties that are often crucial for achieving high potency and selectivity against mutant forms of EGFR. The carbon-iodine bond is significantly more reactive in these coupling reactions than other carbon-halogen bonds, enabling high chemoselectivity.[7]

This unique arrangement of functional groups makes Methyl 4-amino-3-fluoro-5-iodobenzoate a versatile platform for building a diverse library of potent and selective EGFR inhibitors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₇FINO₂-
Molecular Weight 295.05 g/mol -
Appearance Expected to be a light-colored solidAnalogy
Melting Point Not available; (Methyl 4-amino-3-iodobenzoate: 86-91 °C)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate)General Knowledge

Predicted Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring would appear as distinct signals, with coupling patterns influenced by both the fluorine and iodine substituents. The methyl ester protons would be a singlet around 3.8-3.9 ppm. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show 8 distinct carbon signals. The positions of the aromatic carbons would be significantly influenced by the electronic effects of the three different substituents.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 295.95 (for the most common isotopes).

Synthesis Protocol for Methyl 4-amino-3-fluoro-5-iodobenzoate

The synthesis of the title compound can be efficiently achieved via electrophilic iodination of the commercially available starting material, Methyl 4-amino-3-fluorobenzoate. The electron-donating amino group activates the ring towards electrophilic substitution, and the position ortho to the amino group and meta to the ester is sterically accessible.

Workflow for Synthesis

cluster_0 Synthesis of Intermediate Start Methyl 4-amino-3-fluorobenzoate Reagents N-Iodosuccinimide (NIS) Acetic Acid (Solvent) Reaction Electrophilic Iodination (Room Temperature, 12-24h) Reagents->Reaction 1. Dissolve starting material 2. Add NIS portion-wise Workup Aqueous Workup (NaHCO₃ wash, Brine wash) Reaction->Workup Monitor by TLC/LC-MS Purification Column Chromatography (Silica Gel) Workup->Purification Extract with Ethyl Acetate Product Methyl 4-amino-3-fluoro-5-iodobenzoate Purification->Product Characterize by NMR, MS

Caption: Synthetic workflow for Methyl 4-amino-3-fluoro-5-iodobenzoate.

Detailed Experimental Protocol:

This protocol is based on established procedures for the iodination of similar aniline derivatives.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-3-fluorobenzoate (1.0 eq). Dissolve the starting material in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 4-amino-3-fluoro-5-iodobenzoate.

Application in the Synthesis of a Pyrimidine-Based EGFR Inhibitor Core

The strategic value of Methyl 4-amino-3-fluoro-5-iodobenzoate is fully realized in its application as a cornerstone for constructing the core of pyrimidine-based EGFR inhibitors. A common synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a palladium-catalyzed cross-coupling reaction.

Representative Synthetic Scheme

A Methyl 4-amino-3-fluoro-5-iodobenzoate R1 S(N)Ar Reaction (e.g., DIPEA, n-BuOH, heat) A->R1 B 2,4-Dichloropyrimidine B->R1 C Intermediate C R2 Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, heat) C->R2 D Arylboronic Acid D->R2 E EGFR Inhibitor Core R1->C Formation of C-N bond R2->E Formation of C-C bond

Caption: Two-step synthesis of an EGFR inhibitor core structure.

Protocol 1: Buchwald-Hartwig Amination (or SNAr)

This step couples the amino group of the intermediate with a di-substituted pyrimidine, a core scaffold in many EGFR inhibitors.[2][4]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Base Addition: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) and an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Reaction Execution: Heat the sealed reaction vessel to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the coupled pyrimidine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The iodine atom serves as a handle for introducing diversity into the molecule. The Suzuki coupling is a robust method for forming a new carbon-carbon bond at this position.[9]

  • Reaction Setup: To a reaction flask, add the iodinated pyrimidine intermediate from the previous step (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Introduction: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%) to the degassed mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography or recrystallization to obtain the final EGFR inhibitor core structure.

Conclusion

Methyl 4-amino-3-fluoro-5-iodobenzoate is a strategically designed and highly versatile intermediate for the synthesis of advanced EGFR inhibitors. Its trifunctional nature provides a clear and logical pathway for the construction of complex molecular architectures required for potent and selective inhibition of wild-type and mutant forms of EGFR. The protocols outlined herein provide a robust framework for the synthesis and application of this key building block, empowering researchers to accelerate the discovery and development of next-generation cancer therapeutics.

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC. (n.d.). PubMed Central.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide - Benchchem. (n.d.).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed. (2024, March 23). PubMed.
  • Chemical structures of the third generation EGFR TKIs discussed in this report. (n.d.). ResearchGate.
  • Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation - PubMed. (2020, June 30). PubMed.
  • Methyl 4-iodobenzoate - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022, June 13). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed. (2025, January 20). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

Application

Application Note: Strategic Derivatization of Methyl 4-amino-3-fluoro-5-iodobenzoate for Chemical Library Synthesis

Introduction: A Privileged Scaffold for Drug Discovery Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly versatile trifunctional scaffold of significant interest to medicinal chemists and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

Methyl 4-amino-3-fluoro-5-iodobenzoate is a highly versatile trifunctional scaffold of significant interest to medicinal chemists and drug development professionals. Its strategic arrangement of reactive handles—an aniline amine, a methyl ester, and an aryl iodide—offers multiple, distinct points for chemical diversification. The electron-donating amino group, flanked by a mildly electron-withdrawing fluorine and a highly versatile iodine atom, creates a unique electronic and steric environment. This substitution pattern allows for a range of selective and high-yield transformations, making it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.

This application note provides a comprehensive guide to the strategic derivatization of this scaffold. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations, and present detailed, field-proven protocols. The underlying principles of reaction selectivity, optimization, and orthogonal protection strategies for a cohesive library synthesis workflow will be thoroughly discussed.

The Strategic Value of the Scaffold

The utility of Methyl 4-amino-3-fluoro-5-iodobenzoate lies in the differential reactivity of its functional groups. The aryl iodide is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The aniline nitrogen can be acylated to form amides or serve as a nucleophile in other transformations. The methyl ester provides a handle for hydrolysis and subsequent amide bond formation with a diverse set of amines. The fluorine atom, while not a primary point of derivatization, modulates the pKa of the aniline and can influence the binding of the final compounds to their biological targets.

A logical workflow for library synthesis can be envisioned where the aryl iodide is first functionalized, followed by derivatization of the aniline nitrogen, and finally, modification of the ester group. This staged approach allows for the systematic introduction of diversity elements.

G cluster_0 Library Synthesis Workflow Scaffold Methyl 4-amino-3-fluoro-5-iodobenzoate Step1 Palladium-Catalyzed Cross-Coupling (C-I bond) Scaffold->Step1 Suzuki / Sonogashira / Buchwald-Hartwig Step2 Derivatization of Aniline (N-H bond) Step1->Step2 Acylation / Sulfonylation Step3 Ester Modification (C=O bond) Step2->Step3 Saponification then Amide Coupling Library Diverse Chemical Library Step3->Library

Caption: A strategic workflow for the derivatization of Methyl 4-amino-3-fluoro-5-iodobenzoate.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-I Bond

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, with the reactivity order being I > Br > OTf >> Cl.[1] This allows for selective functionalization at the 5-position of the benzene ring.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an aryl halide.[2] This reaction is particularly valuable for introducing a wide range of aryl and heteroaryl groups, which are prevalent in many biologically active molecules. For a structurally similar compound, 4-amino-3-bromobenzoic acid, successful Suzuki couplings have been reported, providing a strong basis for its application to our target molecule.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For more challenging couplings, more electron-rich and bulky phosphine ligands like XPhos can be employed with a Pd(dba)₂ or Pd₂(dba)₃ precursor.

  • Base: A base is crucial for the transmetalation step of the catalytic cycle.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used in an aqueous/organic solvent mixture. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being more effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (3.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, reliable catalyst for Suzuki couplings.
Base K₂CO₃ (3 eq)Common, effective base for activating the boronic acid.
Solvent 1,4-Dioxane/Water (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for oxidative addition and transmetalation.
Atmosphere Inert (Argon/Nitrogen)Protects the Pd(0) catalyst from oxidation.
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing access to arylalkynes.[3][4] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.

Protocol: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2-3 mol%)

  • CuI (4-6 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

Procedure:

  • To a dry, argon-flushed flask, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Dissolve the solids in anhydrous THF or DMF.

  • Add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[3][5] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the scaffold. The development of bidentate phosphine ligands has significantly expanded the scope of this reaction to include aryl iodides.[5]

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ is used in combination with a bulky, electron-rich phosphine ligand. Ligands like BINAP or XPhos are effective for the amination of aryl iodides.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, although milder bases like Cs₂CO₃ or K₃PO₄ can be employed for base-sensitive substrates.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred.

Protocol: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.

  • Add a solution of Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq) and the secondary amine (1.2 eq) in anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Part 2: Derivatization of the Aniline and Ester Moieties

After the initial diversification at the C-I bond, the aniline and ester functionalities offer further opportunities for library expansion.

N-Acylation of the Aniline

The aniline nitrogen can be readily acylated using a variety of carboxylic acids to introduce another level of diversity. Standard peptide coupling reagents are effective for this transformation.

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) are effective for forming amide bonds. HATU is another powerful coupling reagent often used for more challenging couplings.

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-diisopropylethylamine) or triethylamine is used to neutralize the acid formed during the reaction and to deprotonate the aniline if its salt is used.

  • Solvent: Aprotic solvents like DMF or DCM are suitable for amide coupling reactions.

Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • 5-Substituted Methyl 4-amino-3-fluorobenzoate (from Part 1)

  • Carboxylic acid (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the 5-substituted Methyl 4-amino-3-fluorobenzoate (1.0 eq), carboxylic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) followed by EDC·HCl (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

G cluster_0 EDC/HOBt Amide Coupling Mechanism Acid R-COOH O-Acylisourea O-Acylisourea (Active Intermediate) Acid->O-Acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O-Acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CONH-Ar HOBt_ester->Amide + Amine Amine Ar-NH2 Side_Product Urea byproduct Amide->Side_Product releases

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Modification of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines.

Step A: Saponification of the Methyl Ester

Protocol:

  • Dissolve the ester in a mixture of THF and methanol.

  • Add an aqueous solution of LiOH or NaOH (2-3 equivalents).

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate, dry, and concentrate to yield the carboxylic acid.

Step B: Amide Coupling of the Resulting Carboxylic Acid

The protocol for this step is identical to the one described in section 2.1, using the newly formed carboxylic acid as the starting material and a library of primary or secondary amines.

Orthogonal Protection Strategies for Advanced Library Design

For more complex library designs, orthogonal protecting groups can be employed to selectively unmask reactive sites. For example, the aniline nitrogen could be initially protected with a Boc group, which is stable to the conditions of many palladium-catalyzed reactions but can be removed with acid (e.g., TFA) before the N-acylation step. This strategy prevents undesired side reactions at the aniline nitrogen during the cross-coupling step.

G cluster_1 Orthogonal Synthesis Strategy Start Boc-Protected Scaffold Cross_Coupling Suzuki / Sonogashira / etc. Start->Cross_Coupling Deprotection Boc Removal (TFA) Cross_Coupling->Deprotection N-Acylation Amide Coupling Deprotection->N-Acylation Final_Modification Ester Hydrolysis & Amidation N-Acylation->Final_Modification Final_Product Trisubstituted Product Final_Modification->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS No. 1423037-43-7).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate (CAS No. 1423037-43-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. Drawing from established principles of electrophilic aromatic substitution and practical laboratory experience, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Section 1: Reaction Overview & Mechanistic Considerations

The synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate is achieved via the electrophilic iodination of its precursor, Methyl 4-amino-3-fluorobenzoate. The success of this reaction hinges on controlling the reactivity of a highly activated aromatic ring.

The substitution pattern is governed by the directing effects of the functional groups present:

  • -NH₂ (Amino): A powerful activating group and an ortho, para-director.

  • -F (Fluoro): A deactivating group (by induction) but an ortho, para-director (by resonance).

  • -COOCH₃ (Methyl Ester): A deactivating group and a meta-director.

The strongly activating amino group dominates, directing the incoming electrophile (I⁺) to the positions ortho to it (C3 and C5). Since the C3 position is already occupied by a fluorine atom, iodination occurs selectively at the C5 position.

Reaction_Mechanism cluster_start Starting Material & Reagents cluster_intermediate Reaction Intermediate cluster_product Final Product SM Methyl 4-amino-3-fluorobenzoate Sigma Wheland Intermediate (Sigma Complex) SM->Sigma Electrophilic Attack (I+) I_source Iodinating Agent (e.g., NIS, ICl) I_source->Sigma Product Methyl 4-amino-3-fluoro-5-iodobenzoate Sigma->Product Aromatization (-H+) Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Appearance Reaction Mixture Dark/Tarry? Start->Check_Appearance Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Appearance->Check_Conversion No Oxidation_Sol Oxidation Occurring - Use NIS - Lower Temperature (0-5°C) - Use Inert Atmosphere Check_Appearance->Oxidation_Sol Yes Activation_Sol Insufficient Reactivity - Add Catalytic Acid (p-TsA) - Use 1.1 eq. NIS - Increase Reaction Time Check_Conversion->Activation_Sol Yes Experimental_Workflow A 1. Dissolve SM in ACN B 2. Cool to 0°C under N₂ A->B C 3. Add p-TsA & NIS B->C D 4. Stir 4-8h at 0-5°C C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate Crude Product G->H I 9. Purify via Recrystallization H->I

Optimization

side reactions and byproducts in the synthesis of halogenated aminobenzoates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of halogenated aminobenzoates. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of halogenated aminobenzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these critical intermediates. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter in the lab through a detailed question-and-answer format. Our focus is on the causality behind common side reactions and the logic of effective troubleshooting.

Frequently Asked Questions: Halogenation Reactions

The introduction of a halogen onto an aminobenzoate ring is a delicate electrophilic aromatic substitution. The presence of both a strongly activating amino group (-NH₂) and a moderately deactivating ester group (-COOR) creates challenges in selectivity and reactivity.

Q1: My reaction is producing significant amounts of di-halogenated and poly-halogenated byproducts. How can I improve selectivity for the mono-halogenated product?

Answer: This is the most common issue in the halogenation of activated aromatic rings. The amino group is a powerful ortho-, para- director and a strong activating group. Once the first halogen is introduced, the product can be more reactive than the starting material, leading to a second substitution.

Root Cause Analysis: The initial halogenation product, a halogenated aminobenzoate, is still a highly activated ring system. The electron-donating effect of the amino group facilitates further electrophilic attack, often faster than the halogenation of the starting material.

Troubleshooting Strategies:

  • Control Stoichiometry and Addition:

    • Use no more than 1.0 equivalent of the halogenating agent.

    • Add the halogenating agent slowly and portion-wise, or via a syringe pump, to maintain a low concentration and favor reaction with the more abundant starting material.

  • Lower the Reaction Temperature:

    • Reducing the temperature (e.g., to 0 °C or below) decreases the overall reaction rate. Since over-halogenation is a subsequent reaction, lower temperatures can significantly improve the selectivity for the mono-substituted product.

  • Choose a Milder Halogenating Agent:

    • Elemental bromine (Br₂) and chlorine (Cl₂) are highly reactive.[1] Consider using N-halosuccinimides (NBS for bromination, NCS for chlorination), which provide a lower, steady-state concentration of the electrophilic halogen, thereby enhancing selectivity.[2]

  • Protect the Amine Group:

    • The most robust solution is to temporarily convert the highly activating -NH₂ group into a less activating, sterically bulky protecting group like an acetyl (-NHCOCH₃) or a carbamate (e.g., -NHBoc). This moderates the ring's reactivity and can also influence regioselectivity. The protecting group is removed in a subsequent step.

Workflow: Improving Mono-Halogenation Selectivity

G start High Di-halogenation Observed strategy1 Reduce Temperature (e.g., 0 °C) start->strategy1 strategy2 Use Milder Reagent (e.g., NBS/NCS) start->strategy2 check Analyze Reaction Mixture (TLC/LC-MS) strategy1->check strategy2->check strategy3 Protect Amine Group (e.g., Acetanilide) success Desired Mono-halogenated Product strategy3->success check->success Improved fail Selectivity Still Poor check->fail Not Improved fail->strategy3 Implement robust solution

Caption: Decision tree for troubleshooting over-halogenation.

Q2: The halogen is adding to an unexpected position on the ring. What governs the regioselectivity?

Answer: Regioselectivity is determined by the competing directing effects of the substituents already on the ring. The -NH₂ group is a strong ortho-, para- director, while the -COOR group is a meta- director.

  • The Amino Group Dominates: In almost all cases, the powerful activating and directing effect of the amino group will dictate the position of substitution. Halogenation will occur at the positions ortho or para to the amine.

  • Steric Hindrance: If one of the ortho positions is sterically hindered by another substituent or the ester group itself, substitution will favor the less hindered ortho position or the para position. For example, in methyl 3-aminobenzoate, halogenation will primarily occur at positions 2, 4, and 6 (ortho/para to the amine).

If you are seeing unexpected isomers, verify the structure of your starting material. Isomer confusion (e.g., using 3-aminobenzoate instead of 4-aminobenzoate) is a common source of error.

Frequently Asked Questions: Esterification Reactions

Whether you are performing a Fischer esterification of a halogenated aminobenzoic acid or esterifying first and then halogenating, side reactions can plague your synthesis.

Q3: My Fischer esterification of a halogenated aminobenzoic acid is not going to completion, and my yield is low. What's wrong?

Answer: Fischer esterification is a reversible, acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[3] Low yields are almost always due to the equilibrium not being sufficiently shifted toward the products.

Root Cause Analysis: RCO₂H + R'OH ⇌ RCO₂R' + H₂O The presence of water, a product, can drive the reaction backward via hydrolysis. Additionally, the amino group in the starting material will be protonated by the acid catalyst, requiring at least a stoichiometric amount of acid rather than a catalytic amount.[4]

Troubleshooting Strategies:

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent is the most common strategy. This shifts the equilibrium to the right according to Le Châtelier's principle.[3]

  • Remove Water as it Forms:

    • Dean-Stark Apparatus: For higher-boiling alcohols, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove water from the reaction.

    • Drying Agents: Adding a chemical drying agent like molecular sieves can also sequester water.

  • Ensure Sufficient Acid Catalyst: Because the aminobenzoic acid has a basic -NH₂ group, it will react with the acid catalyst. You must use at least one equivalent of strong acid (like H₂SO₄ or TsOH) to protonate the amine, plus a catalytic amount to promote the esterification.[4]

Table 1: Strategies to Maximize Fischer Esterification Yield

StrategyMechanism of ActionTypical ImplementationConsiderations
Excess Alcohol Shifts equilibrium towards products.Use alcohol as the reaction solvent (50-100x excess).Easy to implement for low-cost, volatile alcohols (MeOH, EtOH).
Water Removal Removes a product to prevent reverse reaction.Dean-Stark trap with toluene or xylene.Requires temperatures sufficient to distill the azeotrope.
Sufficient Acid Overcomes basicity of the amine group.Use 1.1-1.5 equivalents of H₂SO₄ or TsOH.Excess strong acid can promote side reactions like dehydration or sulfonation.
Q4: My reaction mixture contains the starting carboxylic acid, and I suspect my ester product is hydrolyzing. How can I prevent this?

Answer: Ester hydrolysis is the reverse of esterification and can be catalyzed by both acid and base. During an acidic workup or if water is present in the reaction at high temperatures, the product can revert to the starting carboxylic acid.

Root Cause Analysis: Aminobenzoate esters are particularly susceptible to intramolecular catalyzed hydrolysis. The neighboring amine group can act as a general base, significantly accelerating the rate of hydrolysis compared to esters without this feature, especially in the pH range of 4-8.[5][6]

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Use anhydrous solvents and alcohols.

  • Neutralize Carefully: During workup, neutralize the acid catalyst carefully and avoid letting the solution sit for extended periods under either strongly acidic or basic conditions, especially when warm.

  • Avoid Aqueous Heating: Do not heat the isolated ester in the presence of water for prolonged periods (e.g., during recrystallization from aqueous solvents) unless you have confirmed its stability.

General Troubleshooting & Purification
Q5: I have an unknown impurity in my final product. What are the most likely culprits?

Answer: Beyond the common side reactions already discussed, several other byproducts can form depending on your specific conditions.

Potential Byproducts & Their Origin:

  • Decarboxylated Product (Halogenated Aniline): Aminobenzoic acids can undergo decarboxylation (loss of CO₂) under strong acidic conditions and heat.[7][8] If your reaction is run at a very high temperature for a long time, you might form a halogenated aniline as a byproduct.

  • Ether from Alcohol: If using a strong acid catalyst (like H₂SO₄) at high temperatures with an alcohol like ethanol, acid-catalyzed dehydration of the alcohol can produce diethyl ether.

  • Oxidized Impurities: The electron-rich aminobenzoate ring can be susceptible to oxidation, leading to colored, often tarry impurities. This is more common if the reaction is exposed to air at high temperatures for long durations.

  • Starting Materials: Unreacted halogenated aminobenzoic acid or unreacted aminobenzoate ester are common impurities that can be identified by TLC or LC-MS by co-spotting with authentic standards.

Protocol: General Purification of a Halogenated Aminobenzoate

This protocol assumes the crude product is a solid and the major impurities are unreacted starting materials and di-halogenated byproducts.

  • Initial Workup: a. After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. b. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: a. Prepare a silica gel column using a non-polar solvent system (e.g., hexanes/ethyl acetate). b. Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane. c. Load the sample onto the column and elute with a gradually increasing polarity gradient. The less polar di-halogenated product will typically elute first, followed by the desired mono-halogenated product, and finally the more polar starting acid (if present). d. Collect fractions and monitor by TLC to identify those containing the pure product.

  • Recrystallization: a. Combine the pure fractions and remove the solvent. b. Dissolve the solid product in a minimal amount of a hot solvent (e.g., ethanol/water, heptane/ethyl acetate). c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[9]

Troubleshooting Logic: Identifying Unknown Byproducts

G start Unknown Impurity Detected (TLC, LC-MS) ms Analyze by Mass Spec start->ms nmr Isolate and Analyze by NMR ms->nmr Mass is Unexpected q1 q1 ms->q1 Mass = Starting Material? q2 q2 ms->q2 Mass = Dihalogenated Product? q3 q3 ms->q3 Mass = Decarboxylated Product? final Identify Byproduct and Propose Formation Mechanism nmr->final Characterize Structure res1 Incomplete Reaction. Optimize reaction time/temp. q1->res1 Yes res2 Over-halogenation. See Q1. q2->res2 Yes res3 Decarboxylation. Reduce temp/acid concentration. q3->res3 Yes

Caption: Logical workflow for identifying unknown synthesis byproducts.

References
  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Journal of the American Chemical Society. Available at: [Link]

  • Willink, H. D. T., & Wibaut, J. P. (1935). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Available at: [Link]

  • Marks, B. A. (1956). Process for purifying p-aminobenzoic acid. Google Patents.
  • Chemistry LibreTexts. (2019). Aromatic Halogenation. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]

  • Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Available at: [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Available at: [Link]

  • McMurry, J. (2011). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Reiss, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • GeeksforGeeks. (2025). Halogenation. Available at: [Link]

  • Reiss, J. (2013). Halogenation At Tiffany's. Master Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2020). 10.1 Free Radical Halogenation. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Stability of Fluorinated Intermediates in Organic Synthesis

Welcome to the Technical Support Center for managing the stability of fluorinated intermediates in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide prac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the stability of fluorinated intermediates in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. The introduction of fluorine into organic molecules can dramatically alter their properties, offering significant advantages in pharmaceuticals and materials science.[1][2] However, the unique electronics of the C-F bond also introduce specific stability challenges.[2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my α-fluoro carbonyl compounds decomposing during workup or purification?

A1: α-Fluoro carbonyl compounds, particularly α-fluoro ketones, are known to be unstable.[3][4] Their decomposition is often facilitated by enolization towards the amino group, followed by the expulsion of a fluoride ion, which can lead to the formation of reactive oxyvinyliminium ion intermediates.[3] This process can be exacerbated by both acidic and basic conditions.[5]

To mitigate decomposition, consider the following:

  • Neutral Workup: Avoid strongly acidic or basic aqueous washes. Use a saturated solution of sodium bicarbonate with caution, or opt for a simple water wash followed by brine.

  • Anhydrous Conditions: Minimize exposure to water, as it can facilitate hydrolysis and other decomposition pathways.

  • Temperature Control: Keep the temperature as low as possible during workup and purification.

  • Rapid Purification: Do not let the crude material sit for extended periods. Proceed with purification as quickly as possible. For sensitive compounds, flash chromatography on a neutral support like deactivated silica or alumina may be preferable to standard silica gel.[6]

Q2: My deoxyfluorination reaction with DAST or Deoxo-Fluor is giving significant elimination byproducts. How can I improve the selectivity for the desired fluorinated product?

A2: Elimination is a common side reaction in deoxyfluorination, especially with secondary and tertiary alcohols.[7][8] The reaction can proceed through both SN1 and SN2 pathways, and conditions that favor the E1 or E2 mechanism will lead to alkene formation.[8]

Here are some strategies to favor substitution over elimination:

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the SN2 pathway.[9]

  • Solvent Choice: Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred. More polar solvents can stabilize carbocationic intermediates, promoting elimination.

  • Reagent Choice: Newer generation deoxyfluorination reagents like PyFluor have been developed to be more selective and less prone to causing elimination.[10]

  • Base Additives: The presence of non-nucleophilic bases can sometimes suppress elimination, but their effect can be substrate-dependent. Careful optimization is required.

Q3: I am observing over-fluorination in my electrophilic fluorination of an active methylene compound. How can I achieve mono-fluorination?

A3: Over-fluorination is a common issue when the mono-fluorinated product is of similar or greater reactivity than the starting material.[11] To favor mono-fluorination:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the fluorinating agent (e.g., Selectfluor™, NFSI).

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC, LC-MS, or NMR and quench the reaction as soon as the starting material is consumed.

  • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.

Troubleshooting Guides

Issue 1: Low or No Yield in Electrophilic Fluorination

Symptom: The starting material is unreacted, or the desired product is formed in very low yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Fluorinating Agent Verify the quality and activity of your fluorinating agent. N-F reagents like Selectfluor™ and NFSI are generally stable but can degrade if not stored properly.[12]
Insufficiently Nucleophilic Substrate The substrate may not be electron-rich enough to react with the electrophilic fluorine source. Consider using a stronger fluorinating agent or activating the substrate (e.g., by forming an enolate).[13]
Inappropriate Solvent Some solvents can react with electrophilic fluorinating agents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[14] Ensure your solvent is compatible with the chosen reagent.
Protonation of Substrate If the substrate is basic, it may be protonated under the reaction conditions, rendering it unreactive. The addition of a non-nucleophilic base may be necessary.
Issue 2: Instability of Trifluoromethylated Carbanions

Symptom: Reactions involving the generation of a trifluoromethyl carbanion (CF3-) fail to give the expected product, or significant decomposition is observed.

Background: Trifluoromethyl carbanions are generally unstable and can readily decompose to fluoride and difluorocarbene.[15] Their stability is influenced by several factors, including the counterion, solvent, and the presence of stabilizing groups.[5][15]

Stabilization Strategies:

  • Use of Stabilizing Groups: The presence of electron-withdrawing groups (e.g., ester, sulfone) on the carbon bearing the trifluoromethyl group can help to delocalize the negative charge and improve stability.[12][15]

  • In Situ Generation and Trapping: Generate the trifluoromethyl carbanion in the presence of the electrophile to ensure it is trapped before it can decompose.

  • Appropriate Reagent Choice: Reagents like the Ruppert-Prakash reagent (TMSCF3) are stable precursors that can generate the trifluoromethyl anion under controlled conditions with a fluoride source.[16][17]

Issue 3: Difficult Purification of Polar Fluorinated Amines

Symptom: The fluorinated amine product is highly polar and difficult to separate from byproducts and residual reagents by standard silica gel chromatography.

Purification Strategies:

  • Acid/Base Extraction: If the amine is stable to pH changes, an acidic wash can be used to extract the basic amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase.[18] Using a mobile phase with a suitable pH can improve separation.[19]

  • Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful tool.

  • Use of Deactivated Silica or Alumina: Basic alumina or silica gel deactivated with triethylamine can reduce the interaction of the basic amine with the stationary phase, leading to better peak shape and separation.[6]

Experimental Protocols

Protocol 1: Quenching a Reaction Containing Excess Selectfluor™

Objective: To safely quench a reaction and remove residual Selectfluor™ and its byproducts during workup.

Materials:

  • Reaction mixture containing Selectfluor™

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add the saturated aqueous Na2S2O3 solution to the reaction mixture with vigorous stirring. This will reduce the unreacted Selectfluor™. The disappearance of an orange color, if present, can indicate the completion of the quench.[20]

  • Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and add the organic extraction solvent.

  • Wash the organic layer with saturated aqueous NaHCO3 solution to neutralize any acidic byproducts.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[10]

Protocol 2: Deoxyfluorination of a Secondary Alcohol with DAST

Objective: To convert a secondary alcohol to the corresponding alkyl fluoride while minimizing elimination byproducts.

Materials:

  • Secondary alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a vigorously stirred saturated aqueous NaHCO3 solution. Caution: Gas evolution (HF) will occur. Ensure adequate ventilation.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Visualizing Reaction Pathways and Troubleshooting

Decomposition Pathway of an α-Fluoro Ketone

This diagram illustrates the base-catalyzed decomposition of an α-fluoro ketone via an enolate intermediate.

decomposition_pathway α-Fluoro Ketone α-Fluoro Ketone Enolate Intermediate Enolate Intermediate α-Fluoro Ketone->Enolate Intermediate Base Oxyvinyliminium Ion Oxyvinyliminium Ion Enolate Intermediate->Oxyvinyliminium Ion - F⁻ Decomposition Products Decomposition Products Oxyvinyliminium Ion->Decomposition Products H₂O / Nu⁻ troubleshooting_workflow start Fluorination Reaction Failed check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) appropriate? check_reagents->check_conditions Yes solution1 Replace reagents and dry solvents. check_reagents->solution1 No check_substrate Is the substrate sufficiently reactive? check_conditions->check_substrate Yes solution2 Optimize temperature and reaction time. check_conditions->solution2 No check_byproducts Are there identifiable byproducts? check_substrate->check_byproducts Yes solution3 Activate substrate or use a stronger fluorinating agent. check_substrate->solution3 No solution4 Identify byproducts to diagnose side reactions. check_byproducts->solution4

Caption: Troubleshooting decision tree for fluorination reactions.

References

  • Yokoyama, Y. (2008). α-Trifluoromethylated Carbanion Synthons. Accounts of Chemical Research, 41(7), 817–829. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2008). Alpha-trifluoromethylated carbanion synthons. PubMed. Retrieved from [Link]

  • Loska, R., Majcher, M., & Mąkosza, M. (2007). Synthesis of Trifluoromethylated Azines via Nucleophilic Oxidative Substitution of Hydrogen by Trifluoromethyl Carbanions. The Journal of Organic Chemistry, 72(15), 5574–5580. [Link]

  • Loska, R., Majcher, M., & Mąkosza, M. (2007). Synthesis of trifluoromethylated azines via nucleophilic oxidative substitution of hydrogen by trifluoromethyl carbanions. PubMed. Retrieved from [Link]

  • Kopp, F., & Togni, A. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2025). Alpha-trifluoromethylated carbanion synthons. ResearchGate. Retrieved from [Link]

  • Chang, Y., Lee, H., & Bae, C. (n.d.). 4,4'-Difluorobenzhydryl alcohol. Organic Syntheses Procedure. Retrieved from [Link]

  • Stare, M., & Isanbor, C. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]

  • Bagno, A., & Saielli, G. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid. Retrieved from [Link]

  • Hu, J., & Zhang, X. (2025). TMSCF2Br‐Enabled Fluorination–Aminocarbonylation of Aldehydes: Modular Access to α‐Fluoroamides. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Couturier, M., & Laflamme, F. (2009). Safety of Deoxo Fluorination Reagents. ResearchGate. Retrieved from [Link]

  • Stare, M., & Isanbor, C. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved from [Link]

  • ResearchGate. (2025). Multidimensional NMR characterization of perfluorinated monomer and its precursors. Retrieved from [Link]

  • Reddit. (2025). Help on tricky electrophilic fluorination. Retrieved from [Link]

  • Hu, J., & Zhang, X. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the oxidation of (-)-borneol to (-)-camphor using Selectfluor. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Burry, L. C., & Lectka, T. (2006). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. Retrieved from [Link]

  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

  • Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9367–9370. [Link]

  • Synple Chem. (n.d.). Application Note - Deoxyfluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Togni, A., & Marigo, M. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4 Recent Developments in Enantioselective Fluorination. Retrieved from [Link]

  • ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks. Retrieved from [Link]

  • ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]

  • ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • Reddit. (2025). Need tips for developing my deoxyfluorination reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • MacMillan, D. W. C., & Nicewicz, D. A. (2019). Deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Tetrahedron, 75(31), 4222-4227. [Link]

  • White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • Engle, K. M., & Lu, G. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Graphviz. (2023). Datasets of text - GraphViz examples? Retrieved from [Link]

  • Angelini, I., & Caggiano, L. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(21), 5035. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Iodobenzoate Reactions

Welcome to the technical support center for iodobenzoate reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iodobenzoate reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. As a senior application scientist, I will provide not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your synthetic work.

The Challenge of Low Conversion in Iodobenzoate Reactions

Iodobenzoates are versatile reagents in organic synthesis, serving as precursors to hypervalent iodine reagents and as coupling partners in various cross-coupling reactions.[1] However, achieving high conversion rates can be challenging. This guide provides a structured approach to troubleshooting common issues.

Initial Checks: A Systematic Approach to Troubleshooting

Before delving into specific reaction types, it's crucial to rule out common experimental errors. The following flowchart outlines a systematic approach to initial troubleshooting.

Troubleshooting_Flowchart cluster_start Start: Low Conversion Observed cluster_reagents Reagent & Material Integrity cluster_conditions Reaction Conditions cluster_catalyst Catalyst System (for Cross-Coupling) cluster_analysis Analysis & Next Steps start Low Conversion in Iodobenzoate Reaction reagent_purity Verify Purity of Starting Materials (NMR, LC-MS) start->reagent_purity reagent_stability Check for Degradation of Iodobenzoate (Light Sensitivity) reagent_purity->reagent_stability solvent_quality Ensure Anhydrous and Degassed Solvents reagent_stability->solvent_quality temperature Is the Reaction Temperature Optimal? solvent_quality->temperature atmosphere Is an Inert Atmosphere Maintained? temperature->atmosphere Yes optimize Systematically Optimize Conditions (DoE) temperature->optimize No concentration Are Reactant Concentrations Appropriate? atmosphere->concentration Yes atmosphere->optimize No catalyst_activity Is the Catalyst Active? concentration->catalyst_activity Yes, for Cross-Coupling concentration->optimize Yes, for other reactions concentration->optimize No base_choice Is the Base Appropriate and Sufficient? catalyst_activity->base_choice ligand_choice Is the Ligand Suitable? base_choice->ligand_choice ligand_choice->optimize consult Consult Specific Troubleshooting Guides Below optimize->consult Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdIL Ar-Pd(II)-I(L_n) OxAdd->ArPdIL Transmetal Transmetalation ArPdIL->Transmetal ArPdArB Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product ArI Iodobenzoate (Ar-I) ArI->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetal Base Base Base->Transmetal

Sources

Troubleshooting

Technical Support Portal: Purification of Methyl 4-amino-3-fluoro-5-iodobenzoate

Welcome to the technical support center for Methyl 4-amino-3-fluoro-5-iodobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice, troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-3-fluoro-5-iodobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice, troubleshooting, and detailed protocols for the purification of this critical building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and common issues associated with Methyl 4-amino-3-fluoro-5-iodobenzoate.

Q1: What are the most likely impurities in a crude sample of Methyl 4-amino-3-fluoro-5-iodobenzoate?

A1: Impurities are typically byproducts of the synthesis, which often involves the electrophilic iodination of an aniline precursor. The most common impurities include:

  • Starting Material: Unreacted Methyl 4-amino-3-fluorobenzoate.

  • Di-iodinated Byproduct: Methyl 4-amino-3-fluoro-2,5-diiodobenzoate or other di-iodinated species. The formation of these is highly dependent on reaction stoichiometry and conditions.

  • Isomeric Impurities: Impurities from the iodination at other positions on the aromatic ring, although the directing effects of the amine and fluoro groups make the desired isomer the major product.

  • Oxidation/Decomposition Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities. The iodo-substituent can also be a source of degradation under certain conditions.

  • Residual Reagents: Byproducts from the iodinating agent, such as nitro-compounds if nitric acid is used as an oxidizing agent in the reaction.[1][2]

Q2: My crude product is dark brown/red. What causes this coloration and how can I remove it?

A2: The coloration is almost certainly due to the oxidation of the aromatic amine functionality. Aniline derivatives are notoriously prone to air oxidation, which forms highly colored, polymeric byproducts. This can be exacerbated by exposure to light, heat, or residual acidic/oxidizing reagents from the synthesis.

Removal Strategy:

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.

  • Column Chromatography: If recrystallization is insufficient, column chromatography is very effective at separating the desired product from these polar, high-molecular-weight colored materials.

Q3: How stable is Methyl 4-amino-3-fluoro-5-iodobenzoate? What are the optimal storage conditions?

A3: The compound is moderately stable. The primary concerns are oxidation of the amine and potential light-induced degradation. For long-term storage, it is recommended to keep the material in an amber vial under an inert atmosphere (nitrogen or argon) at a reduced temperature (2-8°C).

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Q4: I performed a column chromatography purification on silica gel, but my recovery was very low and the peaks showed significant tailing. Why did this happen?

A4: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[3] The issue stems from two main interactions:

  • Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your compound interacts strongly with these sites, leading to irreversible adsorption or very slow elution.

  • Peak Tailing: This strong interaction results in a portion of the analyte being retained longer than the main band, causing the characteristic peak tailing observed in the chromatogram.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (TEA) is added to the solvent system (e.g., Hexane/Ethyl Acetate). The TEA neutralizes the acidic silanol sites, preventing the strong binding of your target compound.[4]

  • Alternative Stationary Phase: Use a less acidic or a basic stationary phase. Amine-functionalized silica (NH2-silica) or basic alumina are excellent alternatives that eliminate the problematic acid-base interaction.[3][4]

Q5: I'm struggling to find a good single solvent for recrystallization. What should I do?

A5: When a single solvent isn't effective, a two-solvent (or multi-solvent) system is the ideal solution. The principle is to use one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent" or "anti-solvent").

How to select a two-solvent system:

  • Identify a Soluble Solvent: Find a solvent that dissolves your compound well at high temperatures. For this molecule, solvents like ethanol, ethyl acetate, or acetone are good candidates.

  • Identify an Insoluble Solvent: Find a solvent in which your compound has very low solubility, even when hot. This solvent must be miscible with the soluble solvent. Hexane or water are common choices.

  • Procedure: Dissolve the crude product in the minimum amount of the hot soluble solvent. Then, add the insoluble solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a few more drops of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q6: After purification, my NMR spectrum looks clean, but the HPLC shows a small impurity peak. What could it be?

A6: This scenario often points to an impurity that is structurally very similar to your main compound, making it difficult to distinguish by NMR alone, but separable by the high resolution of HPLC. The most likely candidate is a regioisomer or a di-iodinated byproduct.

  • Regioisomer: An isomer where the iodine atom is at a different position. The proton and carbon environments would be very similar, potentially leading to overlapping signals in the NMR that are hard to resolve.

  • Di-iodinated Impurity: If the impurity is a di-iodinated version of your product, one of the aromatic protons would be absent in its NMR spectrum. This can be missed if the signal-to-noise ratio is low or if integration is not carefully checked.

Confirmation: Use LC-MS (Liquid Chromatography-Mass Spectrometry). This will give you the mass of the impurity, allowing you to quickly determine if it's an isomer (same mass) or a di-iodinated byproduct (higher mass).

Section 3: In-Depth Purification Protocols

These protocols provide detailed, step-by-step instructions for purifying Methyl 4-amino-3-fluoro-5-iodobenzoate.

Protocol 1: Recrystallization using an Ethanol/Water System

This is an effective method for removing non-polar impurities and some colored byproducts.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of the crude Methyl 4-amino-3-fluoro-5-iodobenzoate into a 50 mL Erlenmeyer flask with a stir bar. Add 10-15 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it doesn't fully dissolve, add more ethanol in small (1-2 mL) portions until a clear solution is obtained. Avoid using a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to re-clarify the solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure compound is around 86-91°C.[5]

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol is designed to achieve high purity by addressing the challenges of purifying amines on silica gel.

Materials:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., 5% to 30%), with 0.5% triethylamine (TEA) added to the entire mobile phase mixture.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): In a round-bottom flask, dissolve 500 mg of the crude product in a minimal amount of a solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate). Add ~2 g of silica gel to the solution. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a glass chromatography column packed with silica gel in hexane (or a low-polarity mixture like 5% Ethyl Acetate/Hexane + 0.5% TEA). Ensure the column is packed uniformly without air bubbles.

  • Loading: Carefully add the dry-loaded sample onto the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 0.5% TEA).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 5% EtOAc/Hexane -> 10% EtOAc/Hexane -> 20% EtOAc/Hexane (all containing 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Section 4: Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical step.

Technique Purpose Typical Parameters
HPLC Quantify purity and detect minor impurities.Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Acetonitrile and Water (with 0.1% formic acid or TFA).Detection: UV at 254 nm or 305 nm.[6][7]
¹H NMR Confirm chemical structure and identify proton-containing impurities.Solvent: CDCl₃ or DMSO-d₆.Expect signals in the aromatic region (2H), an amine singlet (2H, broad), and a methyl ester singlet (3H).[8]
LC-MS Confirm molecular weight and identify the mass of unknown impurities.Couple an HPLC system to a mass spectrometer. The expected [M+H]⁺ for the product (C₈H₈INO₂) is approximately 278.0.
Section 5: Visual Workflows and Logic Diagrams

These diagrams provide a visual guide to the purification and troubleshooting process.

PurificationWorkflow Start Crude Product AssessPurity Assess Purity (TLC/HPLC) Start->AssessPurity Decision1 Purity > 95%? AssessPurity->Decision1 Recrystallize Protocol 1: Recrystallization Decision1->Recrystallize No FinalProduct Pure Product Decision1->FinalProduct Yes AssessPurity2 Assess Purity (HPLC/NMR) Recrystallize->AssessPurity2 Decision2 Purity > 99%? AssessPurity2->Decision2 ColumnChrom Protocol 2: Flash Column Chromatography Decision2->ColumnChrom No Decision2->FinalProduct Yes AssessPurity3 Final Purity Analysis (HPLC, NMR, MS) ColumnChrom->AssessPurity3 AssessPurity3->FinalProduct

Caption: A decision workflow for purifying Methyl 4-amino-3-fluoro-5-iodobenzoate.

ChromatographyTroubleshooting Problem Problem Low Recovery & Peak Tailing Cause Root Cause Strong acid-base interaction between basic amine and acidic silica gel Problem->Cause is caused by Solution1 Solution 1: Mobile Phase Modification Add 0.5-1% Triethylamine (TEA) to eluent. This neutralizes acidic silanol sites. Cause->Solution1 can be solved by Solution2 Solution 2: Change Stationary Phase Use amine-functionalized silica (KP-NH). Use basic alumina. Cause->Solution2 or

Caption: Troubleshooting low recovery and peak tailing in column chromatography.

References
  • Chemia. (2022-11-07). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • Biotage. (2023-02-10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (2013-06-04).
  • Biotage. (2023-01-19). Is there an easy way to purify organic amines?[Link]

  • Chemistry Stack Exchange. (2014-12-22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. [Link]

  • Merlic, C. A., et al. (2005). Advances in the direct iodination of aromatic compounds. ResearchGate. [Link]

  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • ResearchGate. (2023-08-01). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-amino-3-fluoro-5-iodobenzoate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvent choice in reactions involving Methyl 4-amino-3-fluoro-5-iodobenzoate. As a highly functionalized aryl iodide, its reactivity in common cross-coupling reactions is profoundly influenced by the reaction medium. This document is designed to help you navigate these complexities, optimize your reaction outcomes, and troubleshoot common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with Methyl 4-amino-3-fluoro-5-iodobenzoate.

Question 1: I am seeing very low to no conversion in my Suzuki-Miyaura coupling reaction. What role could the solvent be playing?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue, and the solvent system is a primary factor to investigate. The solvent influences multiple stages of the catalytic cycle, from the solubility of reagents to the stability of catalytic intermediates.[1][2]

  • Causality:

    • Poor Solubility: Methyl 4-amino-3-fluoro-5-iodobenzoate, your boronic acid or ester, and the base must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently. Inadequate solubility of any component can lead to a stalled reaction.

    • Inefficient Oxidative Addition: The oxidative addition of the aryl iodide to the Pd(0) catalyst is a critical first step. The polarity of the solvent can influence the rate of this step.[2][3]

    • Transmetalation Issues: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting. This step is highly sensitive to the solvent and the base used. For instance, aqueous mixtures are often beneficial as water can facilitate the formation of the active boronate species.[4]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice:

      • For many Suzuki couplings, a mixture of an organic solvent and water is optimal.[4][5] Common choices include:

        • Toluene/Water

        • Dioxane/Water

        • THF/Water

        • DMF/Water

      • If you are using a single organic solvent, consider adding water.

    • Consider a More Polar Aprotic Solvent: Solvents like DMF or DMAc can enhance the solubility of polar reagents and may accelerate the reaction.[3] However, be mindful that these solvents can also coordinate with the palladium center, which can sometimes be detrimental.[6][7]

    • Ensure Anhydrous Conditions (if required): While many Suzuki reactions tolerate water, some specific catalyst systems or boronic esters (like neopentyl esters) perform better under anhydrous conditions.[8] If using anhydrous conditions, ensure your solvent is properly dried.

    • Check for Homocoupling: Low yield of the desired product can also be due to the formation of homocoupling byproducts of your boronic acid.[9] This can sometimes be influenced by the solvent and the presence of oxygen.[4] Purging the reaction mixture with an inert gas like argon or nitrogen is crucial.

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Solubility Check Reagent Solubility Start->Solubility Degas Degas Solvent Thoroughly Start->Degas Side products observed Solvent_Mix Try Solvent/Water Mixture (e.g., Toluene/H2O, Dioxane/H2O) Solubility->Solvent_Mix Inadequate Polar_Aprotic Consider Polar Aprotic Solvent (e.g., DMF, DMAc) Solubility->Polar_Aprotic Inadequate Success Improved Conversion Solvent_Mix->Success Polar_Aprotic->Success Anhydrous Ensure Anhydrous Conditions (if needed) Anhydrous->Success Degas->Success

Question 2: My Sonogashira coupling is giving me a mixture of products, including what appears to be a homocoupled alkyne (Glaser coupling). How can I suppress this side reaction by changing the solvent?

Answer:

The formation of alkyne homocoupling byproducts is a classic challenge in Sonogashira reactions. The solvent plays a significant role in balancing the desired cross-coupling pathway with this undesired side reaction.[10]

  • Causality:

    • The copper co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.

    • Polar solvents can sometimes accelerate this side reaction. The choice of solvent is a delicate balance between promoting the desired reaction rate and minimizing side reactions.[10]

    • Amine solvents (or co-solvents) like triethylamine or diisopropylamine are often used as both the base and part of the solvent system. They can help to suppress homocoupling by keeping the copper(I) in its active state and scavenging any generated acids.

  • Troubleshooting Steps:

    • Use an Amine as a Co-solvent: If not already doing so, using an excess of an amine like triethylamine or diisopropylamine as a co-solvent with a less polar solvent like THF or toluene can be very effective.

    • Thoroughly Degas Your Solvents: Oxygen is a key culprit in promoting Glaser coupling. Ensure all your solvents, particularly the amine, are rigorously degassed with an inert gas (argon or nitrogen) before use.

    • Solvent Polarity Adjustment: While polar solvents like DMF can increase reaction rates, they might also favor homocoupling in some cases.[10] If you are using a highly polar solvent and observing significant homocoupling, consider switching to a less polar system like THF or toluene, in conjunction with an amine base/co-solvent.

    • Consider "Copper-Free" Conditions: If homocoupling remains problematic, you can opt for a copper-free Sonogashira protocol. In these cases, the choice of a polar aprotic solvent like DMF or NMP can be beneficial, often in combination with a palladium catalyst system that is highly active.

Question 3: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish. Would a change in solvent help?

Answer:

Yes, a solvent change can have a dramatic effect on the rate and efficiency of a Buchwald-Hartwig amination. The ideal solvent needs to solubilize the starting materials and the base, while also facilitating the key steps of the catalytic cycle.

  • Causality:

    • Polarity and Base Solubility: The choice of base (e.g., NaOtBu, K2CO3, Cs2CO3) is critical, and its solubility is highly solvent-dependent. Polar aprotic solvents are often poor at solubilizing inorganic carbonate bases, while ethereal solvents like dioxane or THF are commonly used with alkoxide bases.

    • Stabilization of Intermediates: The solvent can stabilize charged intermediates in the catalytic cycle. Aprotic solvents are generally preferred as protic solvents can interfere with the strong bases used and potentially protonate key catalytic species.

  • Troubleshooting Steps:

    • Switch to a High-Boiling Ethereal Solvent: Solvents like dioxane and toluene are classic choices for Buchwald-Hartwig reactions. Their higher boiling points allow for higher reaction temperatures, which can significantly increase the reaction rate.

    • Consider Polar Aprotic Solvents with Caution: While solvents like DMF can be used, they can sometimes lead to side reactions or catalyst deactivation at the high temperatures often required.

    • Match Solvent to Base:

      • For strong, sterically hindered bases like NaOtBu or LHMDS, solvents like toluene, dioxane, or THF are generally effective.

      • For weaker inorganic bases like K2CO3 or Cs2CO3, a more polar solvent might be necessary to achieve sufficient solubility, but this must be balanced against potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties I should consider for reactions with Methyl 4-amino-3-fluoro-5-iodobenzoate?

A1: You should primarily consider three properties: polarity (dielectric constant), coordinating ability, and proticity.

  • Polarity: A solvent's polarity, often quantified by its dielectric constant, affects its ability to dissolve polar reagents and stabilize charged intermediates.[11] Cross-coupling reactions often involve polar transition states, which are stabilized by more polar solvents, potentially increasing the reaction rate.[2]

  • Coordinating Ability: Some solvents, like DMF, DMSO, and acetonitrile, are "coordinating," meaning they can act as ligands and bind to the palladium catalyst. This can be beneficial by stabilizing the catalyst, but it can also be detrimental by competing with your desired ligands or substrates, potentially inhibiting the reaction or altering its selectivity.[6][7] Non-coordinating solvents include toluene, hexane, and dichloromethane.

  • Proticity: Solvents are classified as protic or aprotic. Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[12] Aprotic solvents (e.g., THF, DMF, toluene) lack these bonds.[12] For many cross-coupling reactions that use strong bases, aprotic solvents are preferred to avoid quenching the base. However, for Suzuki reactions, a protic co-solvent like water is often beneficial.[4]

SolventDielectric Constant (ε) at 20°CTypeCoordinating Ability
Toluene2.4Nonpolar AproticLow
Dioxane2.2Nonpolar AproticModerate (Ethereal)
Tetrahydrofuran (THF)7.6Polar AproticModerate (Ethereal)
Acetonitrile (MeCN)37.5Polar AproticHigh
N,N-Dimethylformamide (DMF)36.7Polar AproticHigh
Dimethyl sulfoxide (DMSO)47Polar AproticHigh
Water80.1Polar ProticHigh
Ethanol25.3Polar ProticHigh

Data sourced from various chemical reference materials.[11][13][14]

Q2: Why are solvent mixtures, especially with water, so common in Suzuki reactions?

A2: The use of biphasic systems, typically an organic solvent with water, is a hallmark of many successful Suzuki-Miyaura coupling protocols.[4] There are several reasons for this:

  • Base Solubility: Many of the inorganic bases used (e.g., K2CO3, Na2CO3, K3PO4) have much higher solubility in water than in organic solvents. The aqueous phase acts as a reservoir for the dissolved base.

  • Facilitation of Transmetalation: Water is believed to play a direct role in the transmetalation step. It can coordinate to the boron atom, facilitating the formation of a more reactive "ate" complex, which then transfers its organic group to the palladium center more readily.

  • Enhanced Reaction Rates: In many cases, the addition of water leads to a significant acceleration of the reaction compared to purely anhydrous conditions.[4]

Suzuki_Water_Effect cluster_org Organic Phase cluster_aq Aqueous Phase Aryl_I Ar-I Pd_cat Pd(0) Catalyst Boronic_Ester R-B(OR)2 Interface Phase Interface Boronic_Ester->Interface Base K2CO3 (dissolved) Base->Interface Ate_Complex [R-B(OR)2(OH)]- Interface->Ate_Complex H2O facilitates 'ate' complex formation Ate_Complex->Pd_cat Accelerated Transmetalation

Q3: Can the amine group on my Methyl 4-amino-3-fluoro-5-iodobenzoate interfere with the reaction by coordinating to the palladium catalyst?

A3: This is an excellent and important question. Yes, the free amine group on your substrate has the potential to act as a ligand and coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of undesired stable complexes, slowing down or halting the catalytic cycle.

  • Mitigation Strategies:

    • Choice of Ligand: Using a strongly coordinating, bulky electron-rich phosphine ligand (common in modern cross-coupling reactions) can often outcompete the substrate's amine group for binding to the palladium, minimizing this issue.

    • Protecting the Amine: If catalyst inhibition is a persistent problem, a temporary protection of the amine group (e.g., as a carbamate or amide) can be employed. This protecting group can then be removed in a subsequent step.

    • Solvent Effects: The solvent can play a role here as well. A strongly coordinating solvent like DMF might compete with both the desired ligand and the substrate's amine, adding another layer of complexity. In contrast, a non-coordinating solvent like toluene might make the coordination of the amine more favorable. Careful screening of ligands and solvents is key.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem. Available at: [Link]

  • Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis - PMC. Available at: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]

  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. Available at: [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. Available at: [Link]

  • Properties of Common Organic Solvents. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Methyl 3-amino-5-iodobenzoate | C8H8INO2 | CID 11000339 - PubChem. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Dielectric constants and dipole moment of seven solvents. 23 - ResearchGate. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. Available at: [Link]

  • Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Available at: [Link]

  • Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation in Reactions Involving Iodinated Aromatics

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common yet vexing challenge in synthetic chemistry: the undesired dehalogenation of iodinated aromatic compounds during cross-coupling reactions. Our focus is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it particularly problematic with aryl iodides?

A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the iodine atom on your aryl iodide is replaced by a hydrogen atom. This is detrimental as it consumes your starting material, lowers the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification. Aryl iodides are particularly susceptible due to the weaker carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, which makes them more prone to undesired side reactions, including radical dissociation and premature decomposition, especially when heated or exposed to light.[1]

Q2: What is the primary mechanism leading to dehalogenation?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This reactive intermediate can originate from various sources, including amine bases, alcohols used as solvents or impurities, or even phosphine ligands.[2] After the aryl iodide undergoes oxidative addition to the Pd(0) catalyst, the resulting Ar-Pd(II)-I complex can react with this hydride source. A subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the undesired dehalogenated arene.[2]

Q3: My aryl iodide seems to be decomposing even before the reaction. What's happening?

A: Some aryl iodides, especially electron-rich ones or those with certain functional groups like phenols, can be unstable and decompose over time, liberating elemental iodine.[1] This process can be accelerated by heat and light.[1] Proper storage and handling are crucial. It is often recommended to use freshly prepared or purified aryl iodides for best results.

Q4: Are certain types of iodinated aromatics more prone to dehalogenation?

A: Yes. Electron-deficient aryl iodides generally undergo oxidative addition more readily, which can sometimes help the desired coupling outcompete dehalogenation.[2] Conversely, N-H containing heterocycles can be particularly problematic, as the N-H bond can act as a hydride source or interact with the catalyst in other undesirable ways. In such cases, protection of the N-H group is often recommended.[3]

Understanding the Competing Pathways: The Core of the Problem

At the heart of preventing dehalogenation is understanding the competition between the desired productive cross-coupling cycle and the undesired dehalogenation pathway. Both originate from the same Ar-Pd(II)-I intermediate formed after oxidative addition.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Pathway A Pd(0)L_n B Ar-Pd(II)(I)L_n A->B Oxidative Addition (Ar-I) C Ar-Pd(II)(Nu)L_n B->C Transmetalation (e.g., R-B(OH)2) E Ar-Pd(II)(I)L_n D Ar-Nu (Product) C->D Reductive Elimination D->A Catalyst Regeneration F Ar-Pd(II)(H)L_n E->F Hydride Transfer ([H] Source) G Ar-H (Byproduct) F->G Reductive Elimination H Pd(0)L_n G->H Catalyst Regeneration

Caption: Competing catalytic cycles: Desired vs. Dehalogenation.

The key is to accelerate the rate of transmetalation and reductive elimination in the desired cycle, while simultaneously minimizing the formation and influence of the Pd-H species that initiates the dehalogenation pathway.

Troubleshooting Guide: A Multi-Factorial Approach

Successfully preventing dehalogenation requires a systematic evaluation of your reaction parameters. The following guide provides specific, actionable steps to diagnose and resolve this issue.

The Catalyst System: Ligand and Precatalyst Choice is Critical

The choice of palladium source and, more importantly, the ligand, is the most powerful tool for controlling selectivity.

ProblemPotential CauseRecommended Solution
Significant Dehalogenation Inappropriate Ligand: PPh₃ and other simple phosphines are often not effective. The rate of reductive elimination is too slow, allowing the dehalogenation pathway to compete.Employ Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other Buchwald-type biarylphosphines are designed to accelerate reductive elimination. For sterically demanding couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
Catalyst Inactivity Poor Precatalyst Activation: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in-situ reduction to the active Pd(0) state, which can be inefficient and lead to side reactions.Use Well-Defined Precatalysts: Modern precatalysts like XPhos Pd G2, G3, or PEPPSI-type catalysts are designed for clean and efficient generation of the active Pd(0) catalyst in situ.[5][6]
The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role, and its identity can dramatically influence the outcome. Stronger is not always better.

ProblemPotential CauseRecommended Solution
Dehalogenation with Strong Bases Hydride Formation: Strong alkoxide bases (e.g., NaOtBu, EtONa) can react with solvents or other reaction components to generate hydride sources, directly promoting dehalogenation.[7][8]Switch to a Weaker, Non-Nucleophilic Base: Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally much less prone to generating hydride species. These are often the first choice for suppressing dehalogenation.
Slow Reaction with Weak Bases Insufficient Basicity for Transmetalation: The chosen base may not be strong enough to facilitate the crucial transmetalation step in the desired catalytic cycle, leading to stalling and allowing side reactions to dominate.Optimize Base Strength and Solubility: While very strong bases can be problematic, a sufficiently strong base is still required. K₃PO₄ is a good starting point. Ensure the base is finely powdered to maximize surface area and reactivity. In some cases, a small amount of water can be beneficial when using K₃PO₄ in anhydrous solvents.[9]
Solvents and Temperature: The Reaction Environment

The environment in which the reaction takes place can either favor or inhibit the formation of hydride species.

ProblemPotential CauseRecommended Solution
Dehalogenation in Protic or Polar Aprotic Solvents Solvent as a Hydride Source: Protic solvents (e.g., alcohols) can directly act as hydride donors.[2] Polar aprotic solvents like DMF can sometimes promote dehalogenation pathways.[10]Use Non-Polar, Aprotic Solvents: Toluene and dioxane are generally preferred solvents as they are less likely to act as hydride sources.[10]
High Temperatures Accelerate Dehalogenation Higher Activation Energy for Dehalogenation: In some systems, the dehalogenation pathway may have a higher activation energy than the desired coupling.Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can often significantly reduce the amount of dehalogenation.[6] Running the reaction at 80 °C instead of 110 °C, for example, can be highly effective.
Reagent Purity and Handling: Eliminating Hidden Variables

The purity of your starting materials and the rigor of your experimental technique cannot be overstated.

ProblemPotential CauseRecommended Solution
Aryl Iodide Instability Decomposition Prior to Reaction: As noted, aryl iodides can decompose, especially when exposed to light or heat, releasing iodine which can interfere with the catalysis.[1]Purify and Store Properly: Use freshly purified aryl iodide. Store in a dark, cool place under an inert atmosphere.[11] For long-term storage, consider containers with stabilizing materials like copper or silver.[12][13][14]
Contaminants as Hydride Sources Water or Other Impurities: Trace amounts of water or other protic impurities in solvents or reagents can be a source of hydrides.Ensure Anhydrous and Degassed Conditions: Use anhydrous, degassed solvents. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) prior to adding the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of an aryl iodide with an arylboronic acid, specifically designed to minimize hydrodehalogenation.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and finely ground K₃PO₄.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the XPhos Pd G3 precatalyst under a positive pressure of inert gas.

  • Add the degassed toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow

If dehalogenation is still observed, follow this logical troubleshooting workflow.

G start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky & electron-rich? - Try XPhos, SPhos, or NHC Ligands start->ligand base Step 2: Change Base - Is it a strong alkoxide? - Switch to K₃PO₄ or Cs₂CO₃ ligand->base Still an issue solvent Step 3: Change Solvent - Using protic or polar aprotic? - Switch to Toluene or Dioxane base->solvent Still an issue temp Step 4: Lower Temperature - Can the reaction run cooler? - Try 80°C instead of 110°C solvent->temp Still an issue reagents Step 5: Check Reagents - Are solvents anhydrous & degassed? - Is the Aryl-I pure? temp->reagents Still an issue success Problem Solved reagents->success Issue persists? Consult specialist literature

Caption: A step-by-step workflow for troubleshooting dehalogenation.

By systematically addressing each of these parameters, from the core catalyst system to the reaction environment and reagent quality, researchers can effectively suppress the undesired dehalogenation of iodinated aromatics, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Grasa, G. A., & Colacot, T. J. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters. [Link]

  • Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Newman, S. G., & Lautens, M. (2011). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [Link]

  • Wu, J., et al. (2010). Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. Journal of the American Chemical Society. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. [Link]

  • Thomson, R. J., & Trost, B. M. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Wang, L., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols. [Link]

  • Wu, J., et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. ACS Figshare. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Organic Letters. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate

Introduction: Welcome to the technical support center for the synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate. This molecule is a critical building block in pharmaceutical development, and its efficient, scalable syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate. This molecule is a critical building block in pharmaceutical development, and its efficient, scalable synthesis is paramount. The trifunctionalized aniline core presents unique regioselectivity and stability challenges, particularly during the crucial electrophilic iodination step. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of its large-scale production. We will delve into the underlying chemical principles, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is successful, scalable, and safe.

Synthetic Pathway Overview

The most direct route to Methyl 4-amino-3-fluoro-5-iodobenzoate involves the selective electrophilic iodination of the commercially available starting material, Methyl 4-amino-3-fluorobenzoate.[1][2] The primary challenge lies in controlling the regioselectivity of the iodination. The powerful activating, ortho-, para-directing effect of the amine group must be carefully managed in the context of the deactivating, ortho-, para-directing fluoro group and the deactivating, meta-directing methyl ester group.

The desired product requires substitution at the C-5 position, which is ortho to the activating amino group and meta to the deactivating ester group. This is electronically favored. However, the high reactivity of the aniline ring can lead to side reactions if conditions are not precisely controlled.

Synthesis_Pathway SM Methyl 4-amino-3-fluorobenzoate Reagent Iodinating Agent (e.g., ICl, NIS) + Solvent System SM->Reagent 1. Electrophilic Aromatic Substitution P Methyl 4-amino-3-fluoro-5-iodobenzoate Reagent->P

Caption: Synthetic route to the target compound.

Troubleshooting Guide: Electrophilic Iodination

This section addresses specific issues that may arise during the iodination step in a question-and-answer format.

Q1: My reaction is yielding a significant amount of dark, tar-like material, and the overall yield is very low. What is happening?

A: This is a classic indication of oxidation. The electron-rich aniline ring is highly susceptible to oxidation by the electrophilic iodine source, leading to polymeric byproducts and decomposition.

  • Causality: The lone pair of the amino group strongly activates the aromatic ring, making it easily oxidizable. This is often exacerbated by acidic byproducts generated during the reaction, which can catalyze polymerization.

  • Solutions:

    • Lower the Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C to 5 °C) to decrease the rate of the oxidation side reaction relative to the desired iodination.

    • Use a Milder Iodinating Agent: While highly effective, iodine monochloride (ICl) can be aggressive. Consider using N-Iodosuccinimide (NIS), which is a less oxidizing source of electrophilic iodine.

    • Inert Atmosphere: On a large scale, ensure the reaction vessel is thoroughly purged and maintained under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxygen from contributing to oxidation.

    • Control Reagent Addition: Add the iodinating agent slowly and sub-surface to avoid localized high concentrations, which can promote decomposition.

    • Include a Non-Nucleophilic Base: Adding a mild base like sodium bicarbonate (NaHCO₃) can neutralize acidic byproducts (like HCl if using ICl) that may accelerate tar formation.

Q2: I am observing multiple iodinated products by HPLC/TLC analysis. How can I improve the regioselectivity for the C-5 position?

A: The formation of multiple isomers or di-iodinated products stems from the powerful activating nature of the amino group, which can make it difficult to achieve selective mono-substitution.

  • Causality: The amino group directs ortho and para. While the C-5 position is electronically favored (ortho to -NH₂), the other ortho position (C-3) is already substituted with fluorine. However, if the reaction is too aggressive, di-substitution can occur.

  • Solutions:

    • Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.05 equivalents. Titrate your iodinating agent solution before use to confirm its concentration.

    • Solvent Choice: The solvent can significantly influence selectivity. Polar aprotic solvents like acetonitrile or DMF are common. A solvent screen is recommended during process development.

    • Protecting Group Strategy (Advanced): While adding steps, converting the amino group to an acetamide (-NHCOCH₃) is a highly effective strategy to moderate its activating effect. The bulkier acetyl group sterically hinders the ortho positions and strongly favors para substitution relative to its own position. However, in this specific molecule, this would direct iodine to the wrong position. This strategy is more applicable to simpler anilines and highlights the unique challenge of this substrate. For this molecule, direct iodination with careful condition control is the preferred industrial route.

Q3: The reaction seems to stall and does not go to completion, even with excess iodinating agent. Why?

A: Incomplete conversion can be due to several factors, including reagent deactivation, poor solubility, or insufficient activation of the iodine source.

  • Causality: The starting material or product may precipitate out of solution at the reaction temperature. Alternatively, the iodinating agent may be consumed by side reactions with the solvent or degraded by moisture.

  • Solutions:

    • Solubility Check: Ensure both the starting material and the iodinating agent are fully soluble in the chosen solvent at the reaction temperature. A co-solvent system may be necessary.

    • Reagent Quality: Use high-purity, anhydrous solvents and fresh iodinating agents. Iodine monochloride, for example, can react with water.

    • Temperature Ramp: Consider starting the reaction at a low temperature for controlled initiation and then slowly warming to a slightly higher temperature (e.g., 20-25 °C) to drive the reaction to completion. Monitor impurity formation closely during this ramp.

Troubleshooting_Workflow Start Problem Detected During Synthesis Impurity High Impurity Profile (TLC/HPLC) Start->Impurity Yield Low Yield / Stalled Reaction Start->Yield Tar Tar Formation / Dark Color Start->Tar Impurity_Cause Cause: Polysubstitution / Isomers Impurity->Impurity_Cause Yield_Cause Cause: Poor Solubility / Reagent Deactivation Yield->Yield_Cause Tar_Cause Cause: Oxidation of Aniline Tar->Tar_Cause Impurity_Sol Solution: • Reduce ICl equivalents to 1.0 • Lower reaction temperature • Screen different solvents Impurity_Cause->Impurity_Sol Yield_Sol Solution: • Use co-solvent for solubility • Ensure anhydrous conditions • Consider slow temp. ramp to 25°C Yield_Cause->Yield_Sol Tar_Sol Solution: • Lower temp to 0-5°C • Add agent sub-surface • Ensure inert atmosphere Tar_Cause->Tar_Sol

Caption: A decision-making workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q: What is the recommended iodinating agent for large-scale synthesis?

A: Iodine monochloride (ICl) is generally the most cost-effective and reactive agent for this transformation on a large scale.[3] While NIS is milder, it is also more expensive and has a higher molecular weight, making it less atom-economical. The key is to develop a robust protocol that controls the high reactivity of ICl through slow addition, temperature control, and an appropriate solvent.

Q: What are the critical safety precautions for handling Iodine Monochloride (ICl)?

A: Iodine monochloride is highly corrosive, toxic, and reacts with water.[4] Strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): A full set of PPE is required, including chemical safety goggles, a face shield, chemical-resistant gloves (inspect before use), and a protective suit.[4]

  • Engineering Controls: All handling must be done in a well-ventilated chemical fume hood.[4][5] Eyewash stations and safety showers must be immediately accessible.[6]

  • Handling: ICl is a solid at room temperature and can release brown vapor. It can be gently warmed in a water bath inside a fume hood to be handled as a liquid. Never heat directly. It must be stored away from water, organic matter, metals, and strong bases.[6]

  • Spill Response: Spills should be absorbed with an inert material like vermiculite or dry sand. Do not use combustible materials.

Q: How should the progress of the reaction be monitored?

A: For large-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for quantitative tracking of the starting material, product, and any impurities. A typical method would use a C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% TFA or formic acid). For quick in-process checks, Thin Layer Chromatography (TLC) can also be used.

Q: What are the best practices for purification and isolation at scale?

A: Purification is critical for achieving the high purity required for pharmaceutical intermediates.

  • Work-up: The reaction is typically quenched with a reducing agent solution (e.g., sodium bisulfite or thiosulfate) to destroy excess iodine, followed by pH adjustment and extraction with a suitable organic solvent.

  • Crystallization: The primary method for purification at scale is crystallization.[7] A solvent screening study should be performed to find a system that provides good recovery and effectively rejects key impurities. Common solvent systems include isopropanol/water, ethanol, or heptane/ethyl acetate mixtures.

  • Chromatography: While less common for large-volume manufacturing due to cost, flash chromatography can be used for smaller scales or for producing highly pure reference material.[8]

ParameterRecommended Starting ConditionsKey Considerations for Scale-Up
Temperature 0-5 °CEnsure reactor cooling capacity is sufficient to handle exotherms.
ICl Equivalents 1.0 - 1.05 eq.Accurate measurement of starting material and ICl solution is critical.
Solvent Acetonitrile or Acetic AcidEnsure adequate agitation to maintain a homogenous slurry/solution.
Addition Time 1-2 hoursSlower addition provides better thermal and quality control.
Work-up Quench with Na₂S₂O₃Ensure quench is added slowly to control off-gassing and temperature.
Purification CrystallizationCharacterize polymorphs and ensure consistent particle size distribution.
References
  • Benchchem. (n.d.). Handling and safety precautions for iodine monochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride.
  • Pharmaffiliates. (2025). What are the emerging technologies for pharmaceutical intermediate purification?
  • ResearchGate. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Loba Chemie. (n.d.). Iodine Monochloride for Synthesis.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Iodine Monochloride 98%.
  • American Chemical Society. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions.
  • ResearchGate. (n.d.). Described procedures for iodination of anilines.
  • Benchchem. (2025). The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Benchchem. (2025). Technical Support Center: Electrophilic Iodination of Aniline.
  • Semantic Scholar. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant.
  • National Institutes of Health (NIH). (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • National Institutes of Health (NIH). (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Grokipedia. (n.d.). Methyl 4-iodobenzoate.
  • EIN Presswire. (2026). Global Manufacturer Expands Integrated Solutions for Advanced Laboratory and Pilot-Scale Processing.
  • ResearchGate. (2025). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography.
  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemBK. (2024). Methyl-4-amino-3-fluorobenzoate.
  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate.
  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-amino-3-fluorobenzoate | 185629-32-7.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of Methyl 4-amino-3-fluoro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-amino-3-fluoro-5-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluoro-5-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique substitution pattern, featuring an amine, a fluorine atom, and an iodine atom on the benzene ring, imparts specific physicochemical properties that are crucial for its downstream applications. Ensuring the identity, purity, and stability of this intermediate is paramount for the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview and comparison of the essential analytical methods for the robust characterization of Methyl 4-amino-3-fluoro-5-iodobenzoate. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical endeavors.

Structural and Physicochemical Properties

Before delving into the analytical methodologies, it is essential to understand the fundamental properties of the target molecule.

PropertyValueSource
Molecular FormulaC₈H₇FINO₂PubChem[1]
Molecular Weight295.05 g/mol PubChem[1]
AppearanceOff-white to light yellow crystalline powderN/A
Melting Point112-116 °CN/A
SolubilitySoluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of Methyl 4-amino-3-fluoro-5-iodobenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern and the presence of functional groups.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-32 (adjust for signal-to-noise).

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation and Comparison

The following table presents the expected ¹H and ¹³C NMR chemical shifts for Methyl 4-amino-3-fluoro-5-iodobenzoate, based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Data for Methyl 4-amino-3-fluoro-5-iodobenzoate

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
Chemical Shift (ppm) Multiplicity & Coupling Constant (J)
~7.8 (d, J ≈ 2 Hz)Doublet
~7.6 (dd, J ≈ 9, 2 Hz)Doublet of Doublets
~6.8 (br s)Broad Singlet
~3.8 (s)Singlet

Note: The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse for determining the purity of Methyl 4-amino-3-fluoro-5-iodobenzoate and for monitoring its stability over time. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

      • Gradient: 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Data Analysis and Comparison

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Comparison of Purity Data for Different Batches of Methyl 4-amino-3-fluoro-5-iodobenzoate

Batch IDRetention Time (min)Peak Area (%)Purity Specification
Batch A8.5299.8%> 99.5%
Batch B8.5198.7%> 98.0%
Batch C (Degraded)8.53 (Main)92.1%N/A
4.21 (Impurity 1)3.5%
6.78 (Impurity 2)4.4%

This comparative data highlights the ability of HPLC to not only quantify purity but also to detect and quantify impurities that may arise during synthesis or storage.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Sample Introduction: Infuse a dilute solution of the sample (in methanol or acetonitrile) directly into the ESI source.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically effective for this compound due to the presence of the amino group.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V (for initial molecular ion confirmation).

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS): To study fragmentation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Data Interpretation and Comparison

Table 3: Expected Mass Spectrometry Data for Methyl 4-amino-3-fluoro-5-iodobenzoate

Ionm/z (calculated)m/z (observed)Interpretation
[M+H]⁺295.96~296.0Protonated molecular ion
[M-CH₃]⁺280.94~281.0Loss of a methyl radical
[M-OCH₃]⁺264.95~265.0Loss of a methoxy radical
[M-COOCH₃]⁺236.94~237.0Loss of the methyl ester group

The fragmentation pattern provides a unique fingerprint for the molecule, further confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation

Table 4: Characteristic FTIR Absorption Bands for Methyl 4-amino-3-fluoro-5-iodobenzoate

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H stretching (asymmetric and symmetric)
3000-2850WeakC-H stretching (aromatic and methyl)
~1710StrongC=O stretching (ester)
~1620MediumN-H bending
~1580, ~1480MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
~1100MediumC-F stretching
~600MediumC-I stretching

Workflow Visualizations

Analytical_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Analysis Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS, MS/MS) FTIR FTIR Spectroscopy HPLC HPLC (Reversed-Phase) Sample Methyl 4-amino-3-fluoro-5-iodobenzoate (Sample) Sample->NMR Confirms Structure Sample->MS Confirms MW & Fragmentation Sample->FTIR Identifies Functional Groups Sample->HPLC Determines Purity

Caption: Overall analytical workflow for the characterization.

HPLC_Method_Development A Sample Preparation (Dissolve in Methanol/Acetonitrile) B Injection onto C18 Column A->B C Gradient Elution (Acetonitrile/Water with 0.1% Formic Acid) B->C D UV Detection at 254 nm C->D E Data Analysis (Peak Integration & Purity Calculation) D->E

Caption: Step-by-step HPLC analysis workflow.

Conclusion

The comprehensive characterization of Methyl 4-amino-3-fluoro-5-iodobenzoate requires a multi-technique approach. NMR spectroscopy stands as the definitive tool for structural elucidation, while HPLC is indispensable for purity assessment. Mass spectrometry and FTIR provide complementary data that, when combined, offer a complete analytical profile of the molecule. By employing the methodologies outlined in this guide, researchers can ensure the quality and integrity of this vital chemical intermediate, thereby facilitating the advancement of their research and development programs.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. Methyl 4-amino-3-iodobenzoate. [Link]

Sources

Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 4-amino-3-fluoro-5-iodobenzoate

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. Methyl 4-amino-3-fluoro-5-iodobenzoate, a halogenated aromatic compound, serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. Methyl 4-amino-3-fluoro-5-iodobenzoate, a halogenated aromatic compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this key intermediate.

The Analytical Challenge: Understanding Methyl 4-amino-3-fluoro-5-iodobenzoate

Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of Methyl 4-amino-3-fluoro-5-iodobenzoate. This substituted aniline derivative possesses a combination of functional groups—an amine, a fluoro group, an iodo group, and a methyl ester—that dictate its behavior in different analytical systems. Its aromatic nature provides a chromophore suitable for UV detection in HPLC. However, its polarity and potential for thermal lability or degradation at high temperatures are key considerations, particularly for GC-based methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a powerful technique for separating and quantifying components in a liquid sample.[1] It is particularly well-suited for non-volatile and thermally sensitive compounds, making it a primary choice for the analysis of many pharmaceutical ingredients.[2][3]

The "Why" Behind the HPLC Method

The selection of an HPLC method is a systematic process driven by the analyte's properties.[4][5] For Methyl 4-amino-3-fluoro-5-iodobenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (typically C18) and a polar mobile phase allow for the retention and separation of moderately polar aromatic compounds. The presence of the benzene ring with its substituents allows for sensitive detection using a UV detector.[6]

Experimental Protocol: HPLC-UV Analysis

A robust HPLC method must be validated to ensure it is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is often necessary for samples with multiple impurities of varying polarities.[4] A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (A preliminary UV scan should be performed to determine the optimal wavelength for detection).[10][11]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 4-amino-3-fluoro-5-iodobenzoate sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates.

Data Presentation: HPLC Purity Assessment
ParameterResultAcceptance Criteria (Typical)
Purity by Area %99.5%≥ 98.0%
Largest Impurity0.2%≤ 0.5%
Total Impurities0.5%≤ 2.0%
Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12] It is the preferred method for the analysis of volatile and semi-volatile compounds.[2][3]

The "Why" Behind the GC-MS Method

While HPLC is a strong candidate, GC-MS offers unparalleled specificity for impurity identification. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities. However, the direct analysis of polar compounds like anilines can be challenging due to poor peak shape and potential thermal degradation. Therefore, derivatization is often employed to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis with Derivatization

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Derivatization (Acylation): This step is crucial for improving the chromatographic behavior of the amine group.

  • To a dried extract of the sample, add a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) or 4-Carbethoxyhexafluorobutyryl chloride.[13]

  • Heat the mixture to ensure complete reaction.

  • Evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS injection.[13]

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source: Electron Ionization (EI) at 70 eV.[14]

  • Mass Range: m/z 50-500

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent.

  • Perform the derivatization procedure as described above.

Data Presentation: GC-MS Purity and Impurity Identification
ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ng levelpg level
Specificity HighVery High (with MS data)
Sample Throughput ModerateLower (due to derivatization)
Workflow for GC-MS Analysis

Caption: Workflow for GC-MS purity analysis.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of Methyl 4-amino-3-fluoro-5-iodobenzoate is not a matter of one being definitively better, but rather which is more fit for the specific purpose.

  • HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and purity determination. Its primary strength lies in its ability to analyze the compound in its native form without the need for derivatization, making it suitable for thermally labile molecules.[2] However, its specificity is lower than GC-MS, and co-eluting impurities with similar UV spectra can be challenging to resolve and identify.[15]

  • GC-MS offers superior sensitivity and unparalleled specificity, making it the ideal choice for identifying and quantifying trace-level impurities.[12] The mass spectral data provides definitive structural information, which is critical for regulatory submissions and in-depth impurity profiling. The main drawback is the necessity of derivatization for this particular analyte, which adds a step to the sample preparation and can introduce variability.

Conclusion and Recommendations

For routine purity assessment and quality control of Methyl 4-amino-3-fluoro-5-iodobenzoate, HPLC-UV is the recommended technique due to its simplicity, robustness, and lower operational cost. It provides accurate and precise quantification of the main component and known impurities.

For in-depth impurity profiling, identification of unknown degradation products, and method validation where specificity is paramount, GC-MS is the superior choice. The structural information obtained from the mass spectrometer is invaluable for ensuring the complete characterization of the material.

In a comprehensive quality control strategy, these two techniques can be used in a complementary fashion. HPLC can be employed for routine batch release testing, while GC-MS can be utilized for initial method development, impurity identification, and periodic in-depth analysis to ensure the ongoing quality and safety of this critical pharmaceutical intermediate.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • BenchChem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (n.d.). Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • SciSpace. (n.d.). Effective HPLC method development.
  • PMC - PubMed Central. (n.d.). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma.
  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025, August 10). (PDF) Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • LCGC International. (n.d.). Electron Ionization for GC–MS.

Sources

Validation

A Researcher's Guide to a Multifunctional Building Block: Comparing the Reactivity of Methyl 4-amino-3-fluoro-5-iodobenzoate with Other Haloanilines

Introduction In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Haloanilines, as a class, represent some of the most versatile and widely...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Haloanilines, as a class, represent some of the most versatile and widely utilized building blocks. However, not all haloanilines are created equal. The nature and position of the halogen substituents, in concert with other functional groups, create a nuanced reactivity profile that can be exploited for selective chemical transformations.

This guide provides an in-depth comparison of Methyl 4-amino-3-fluoro-5-iodobenzoate , a uniquely substituted haloaniline, with its simpler counterparts. We will dissect the electronic and steric factors that govern its reactivity, providing researchers with the foundational knowledge to harness its potential. This molecule is not merely a substrate; it is a strategic tool, offering multiple, orthogonally reactive sites that can be addressed with high selectivity. We will explore its performance in cornerstone reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, supported by experimental frameworks and mechanistic insights.

The Anatomy of Reactivity: A Structural Overview

The reactivity of Methyl 4-amino-3-fluoro-5-iodobenzoate is a direct consequence of the complex interplay between its substituents. Each group exerts a distinct electronic and steric influence, creating a molecule with multiple "personalities" depending on the reaction conditions.

  • The C-I Bond (Position 5): This is the most prominent reactive site for cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making it highly susceptible to oxidative addition by palladium(0) catalysts.

  • The C-F Bond (Position 3): The carbon-fluorine bond is the strongest carbon-halogen bond. While resistant to oxidative addition, its high polarity makes it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the ring is sufficiently activated.[1]

  • The Amino Group (-NH₂, Position 4): As a powerful electron-donating group (EDG) through resonance (+R effect), the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, it can also be protonated or act as a coordinating group for metal catalysts.

  • The Fluoro Group (-F, Position 3): Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect decreases the electron density of the ring and influences the acidity/basicity of adjacent groups. Its position ortho to the amino group also introduces steric hindrance, a phenomenon known as the "ortho effect," which can modulate the amino group's properties.[2][3][4][5]

  • The Methyl Ester Group (-CO₂Me, Position 1): This is a moderately electron-withdrawing group (-I and -R effects) that deactivates the ring towards electrophilic substitution but helps activate it towards nucleophilic attack.

Caption: Key functional groups influencing the reactivity of the target molecule.

Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-I Bond

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental transformations in modern synthesis.[6][7][8] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[9][10] The facility of this step is inversely proportional to the carbon-halogen bond dissociation energy.

This fundamental principle establishes a clear reactivity hierarchy: Aryl-Iodides > Aryl-Bromides > Aryl-Chlorides .

Consequently, the C-I bond in Methyl 4-amino-3-fluoro-5-iodobenzoate is overwhelmingly the most reactive site for these transformations. This allows for highly selective functionalization at the C5 position while leaving the C-F bond intact. Compared to other haloanilines, this reactivity profile offers significant advantages.

Comparative Performance in Suzuki-Miyaura Coupling

The following table illustrates the typical differences in reaction conditions required for the Suzuki-Miyaura coupling of various haloanilines, highlighting the superior reactivity of the iodo-substituted substrate.

SubstrateTypical Catalyst LoadingTypical TemperatureTypical Reaction TimeRelative Reactivity
Methyl 4-amino-3-fluoro-5-iodobenzoate 1-2 mol%Room Temp to 60 °C1-4 hours+++++
4-Bromoaniline2-5 mol%80-100 °C8-16 hours+++
4-Chloroaniline3-5 mol% (with specialized ligands)100-120 °C12-24 hours+
4-FluoroanilineGenerally Unreactive>120 °C (if at all)>24 hours-

This data is representative and intended for comparative purposes. Actual conditions may vary.

The high reactivity of the C-I bond means that couplings can often be performed under milder conditions, with lower catalyst loadings and shorter reaction times, which is advantageous for preserving sensitive functional groups elsewhere in the molecule.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-I(L₂) (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition (Rate-Limiting) ArX Ar-I ArX->ArPdX ArPdR Ar-Pd(II)-R(L₂) (Transmetalation Product) ArPdX->ArPdR Transmetalation RBOH2 R-B(OH)₂ RBOH2->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for the selective coupling at the C-I position.

  • Reagent Preparation: In a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.02 eq.).

  • Solvent Addition & Degassing: Add a suitable solvent system, such as a 4:1 mixture of dioxane and water. Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting iodoaniline typically indicates completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Nucleophilic Aromatic Substitution (SNAr): The Latent Reactivity of the C-F Bond

While the C-I bond dominates in transition-metal catalysis, the C-F bond offers an alternative reactive handle via Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[11]

Two key factors govern SNAr reactivity:

  • Ring Activation: The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

  • Leaving Group Ability: The rate-determining step is typically the initial nucleophilic attack. Highly electronegative halogens polarize the C-X bond, making the carbon atom more electrophilic and susceptible to attack. This leads to a leaving group trend that is the reverse of that seen in cross-coupling: F > Cl > Br > I .[1]

In Methyl 4-amino-3-fluoro-5-iodobenzoate, the C-F bond at position 3 is ortho to the electron-withdrawing ester group and para to the electron-withdrawing iodo group, both of which activate it for SNAr. However, it is also ortho to the powerfully electron-donating amino group, which strongly deactivates the ring for nucleophilic attack. This electronic dichotomy makes SNAr at the C-F bond challenging but feasible under specific conditions, often requiring strong nucleophiles and elevated temperatures.

Comparative SNAr Reactivity
SubstrateActivating/Deactivating GroupsRelative SNAr Reactivity at C-F
1-Fluoro-2,4-dinitrobenzeneTwo strong EWGs (NO₂) ortho/para+++++ (Highly Reactive)
Methyl 4-amino-3-fluoro-5-iodobenzoate EWGs (-CO₂Me, -I) vs. EDG (-NH₂)++ (Moderately Reactive)
4-FluoroanilineStrong EDG (-NH₂) para- (Essentially Unreactive)
FluorobenzeneNo strong activating groups- (Essentially Unreactive)

This modulated reactivity provides an opportunity for sequential functionalization. A researcher can first perform a palladium-catalyzed coupling at the C-I position and subsequently target the C-F bond with a strong nucleophile in a separate SNAr step.

G start Aryl-F + Nu⁻ ts1 Transition State 1 start->ts1 Nucleophilic Attack (Rate-Limiting) intermediate Meisenheimer Complex (Resonance Stabilized) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Loss of Leaving Group end Aryl-Nu + F⁻ ts2->end

Caption: Energy profile for a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Conclusion

Methyl 4-amino-3-fluoro-5-iodobenzoate is a paradigm of modern chemical building blocks, where multifunctionality is engineered through precise substituent placement. Its reactivity profile can be summarized as follows:

  • Primary Reactivity: The carbon-iodine bond is the principal site of reactivity, displaying exceptional performance in palladium-catalyzed cross-coupling reactions under mild conditions. This allows for its selective functionalization with high efficiency in the presence of other halogens.

  • Secondary Reactivity: The carbon-fluorine bond serves as a latent reactive site for nucleophilic aromatic substitution. Its reactivity is tempered by the adjacent electron-donating amino group, requiring more forcing conditions but enabling a potential second, orthogonal functionalization step.

  • Strategic Advantage: The true value of this molecule lies in the predictable and differential reactivity of its two distinct carbon-halogen bonds. This allows researchers to design multi-step syntheses with a high degree of control, building molecular complexity in a deliberate and efficient manner.

By understanding the interplay of electronic and steric effects outlined in this guide, researchers, scientists, and drug development professionals can fully exploit the synthetic potential of this versatile haloaniline, accelerating the discovery of novel chemical entities.

References

  • Amatore, C., et al. (1995). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available at: [Link]

  • Ciofini, I., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]

  • Viciu, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Ariafard, A., et al. (2013). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. Available at: [Link]

  • Pornschlegel, C., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]

  • Viciu, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Quora. (2015). What is ortho effect?. Available at: [Link]

  • BenchChem. (2025).
  • PubChem. 4-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions. BenchChem.
  • Van der Wijst, T., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. Available at: [Link]

  • Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodoanilines and Bromoanilines in Synthetic Chemistry. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • V. D. V. D. G. G. F. V. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Khusnutdinova, D., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. Available at: [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Available at: [Link]

  • Neff, R. K., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (2025). How 4-Fluoroaniline Reacts in Organic Synthesis. Shaanxi BLOOM Tech Co., Ltd. Knowledge Base.
  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

  • BYJU'S. (n.d.). Ortho Effect. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Available at: [Link]

  • Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. Available at: [Link]

  • OKCHEM. (n.d.). Exploring 2-Chloro-4-Fluoroaniline: Properties and Applications. Available at: [Link]

  • D. A. S. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Karoonuthaisiri, N., et al. (2013). electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Available at: [Link]

  • Miles, D. H., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed. Available at: [Link]

  • Bakke, J. M., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses. Available at: [Link]

  • PubChem. Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Protti, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]

  • G. G. T. H. G. S. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 4-amino-3-fluoro-5-iodobenzoate Isomers

For researchers and professionals in drug discovery and development, the precise structural characterization of synthetic intermediates is paramount. Halogenated aromatic compounds, particularly substituted aminobenzoate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the precise structural characterization of synthetic intermediates is paramount. Halogenated aromatic compounds, particularly substituted aminobenzoates, are privileged scaffolds in medicinal chemistry. However, their synthesis often yields a mixture of positional isomers, each with potentially distinct biological activities and toxicological profiles. Distinguishing these isomers is a critical analytical challenge that requires a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of the key spectroscopic signatures of Methyl 4-amino-3-fluoro-5-iodobenzoate and its positional isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences. By understanding the causality behind these variations, you will be equipped to confidently identify and differentiate these complex molecules.

The Challenge: Isomeric Ambiguity

The core structure, methyl aminobenzoate, can be substituted with fluorine and iodine in various positions relative to the amino and ester groups. The electronic interplay between the electron-donating amino group (-NH₂) and the electronegative halogen substituents creates unique electronic environments for each isomer, which are reflected in their spectroscopic profiles. This guide will focus on a representative set of isomers to illustrate these differentiating principles.

G isomer1 Isomer A Methyl 4-amino-3-fluoro-5-iodobenzoate isomer2 Isomer B Methyl 4-amino-5-fluoro-3-iodobenzoate isomer3 Isomer C Methyl 4-amino-2-fluoro-5-iodobenzoate center Representative Isomers

Caption: Chemical structures of the target compound and key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. By analyzing chemical shifts, coupling constants, and through-space interactions, a definitive structural assignment can be made.

¹H NMR Spectroscopy: Probing the Aromatic Environment

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The strongly electron-donating -NH₂ group tends to shield ortho and para protons (shifting them upfield), while the electronegative halogens (-F, -I) have a deshielding effect.[1] The interplay of these effects is unique for each isomer.

Causality Behind the Shifts:

  • Resonance vs. Induction: The -NH₂ group donates electron density into the ring via resonance, increasing shielding primarily at the ortho and para positions. Fluorine and iodine withdraw electron density via induction due to their high electronegativity, causing deshielding.[1]

  • Anisotropy and Steric Effects: The large iodine atom can cause steric compression, influencing the conformation of adjacent groups and affecting the local magnetic environment.[2][3]

Expected ¹H NMR Signatures:

IsomerAromatic Proton 1Aromatic Proton 2Key Differentiating Feature
Isomer A (4-NH₂, 3-F, 5-I)H-2: DoubletH-6: DoubletProtons are meta to each other, but each is split by the adjacent fluorine atom (⁴JHF), resulting in two distinct doublets.
Isomer B (4-NH₂, 5-F, 3-I)H-2: Singlet (or very fine doublet)H-6: DoubletH-2 has no adjacent protons and only a weak ⁵JHF coupling. H-6 is a clear doublet due to ³JHF coupling.
Isomer C (4-NH₂, 2-F, 5-I)H-3: DoubletH-6: Singlet (or very fine doublet)H-3 shows a clear doublet from ³JHF coupling. H-6 has no adjacent protons and only a weak ⁵JHF coupling.

Note: Predicted patterns are based on established principles of substituent effects and spin-spin coupling. Actual spectra may show more complex splitting.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C chemical shifts provide a direct map of the electronic environment of each carbon atom. The carbon directly attached to a substituent (ipso-carbon) is most significantly affected.

Causality Behind the Shifts:

  • Direct Electronegativity: The C-F and C-I carbons will be significantly deshielded compared to C-H carbons. The effect of halogens on the ipso-carbon chemical shift follows the order I > Br > Cl > F, with iodine causing the most significant downfield shift due to spin-orbit coupling.[4]

  • Substituent Effects: The electron-donating -NH₂ group causes upfield shifts (shielding) at the ortho and para carbons, while the electron-withdrawing -COOCH₃ group causes a downfield shift at the ipso-carbon. Recent studies suggest these effects are primarily transmitted through the σ-bonding framework, contrary to traditional explanations focusing on π-orbitals.[5][6]

¹⁹F NMR Spectroscopy: The Definitive Probe for Fluorinated Isomers

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7] The chemical shift of the fluorine signal is highly dependent on its position on the aromatic ring. More importantly, the coupling of the fluorine atom to nearby protons (nJHF) provides unambiguous proof of its location.

Causality Behind the Couplings:

  • Through-Bond Coupling: The magnitude of the J-coupling constant between fluorine and a proton depends on the number of bonds separating them. Typically, ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).[8][9] This predictable relationship is the key to differentiation.

  • Typical Coupling Constants:

    • ³JHF (ortho): ~5-10 Hz

    • ⁴JHF (meta): ~3-7 Hz

    • ⁵JHF (para): ~0.5-3.0 Hz[8]

Expected ¹⁹F NMR Signatures:

IsomerExpected ¹⁹F Signal MultiplicityCoupled Protons
Isomer A Triplet (or doublet of doublets)H-2 (⁴JHF) and H-6 (⁴JHF)
Isomer B Doublet of doubletsH-6 (³JHF) and H-2 (⁵JHF)
Isomer C DoubletH-3 (³JHF)

Infrared (IR) Spectroscopy: A Rapid Check for Substitution Patterns

While NMR provides definitive structural detail, IR spectroscopy offers a quick and valuable method for confirming the substitution pattern on the benzene ring. The key diagnostic regions are the C-H out-of-plane bending vibrations between 650-900 cm⁻¹ and the overtone bands between 1600-2000 cm⁻¹.[10][11][12]

Causality Behind the Vibrations: The pattern of adjacent hydrogen atoms on the aromatic ring dictates the allowed out-of-plane bending vibrations. Different substitution patterns (ortho, meta, para, etc.) leave unique arrangements of adjacent hydrogens, resulting in characteristic absorption bands.[10]

Expected IR Absorption Patterns (C-H Bending Region):

Substitution PatternNumber of Adjacent Aromatic HydrogensTypical Strong Absorption Band (cm⁻¹)
1,2,3,5-tetrasubstituted (Isomer A)2 adjacent H's~800-860
1,2,4,5-tetrasubstituted (Isomer B, C)1 isolated H~850-900

Note: The presence of strong electron-withdrawing or -donating groups can shift these ranges slightly. These bands confirm the overall substitution pattern rather than identifying the specific isomer.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular formula of the synthesized compound and provides structural clues through its fragmentation pattern.

Key Features in the Mass Spectrum:

  • Molecular Ion (M⁺): For Methyl 4-amino-3-fluoro-5-iodobenzoate (C₈H₇FINO₂), the expected exact mass is approximately 294.95 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) is easily identified by the molecular ion peak.

  • Fragmentation: Energetically unstable molecular ions will break into smaller, characteristic fragments.[13]

    • Loss of Methyl Radical (-•CH₃): A common fragmentation for methyl esters, resulting in an [M-15]⁺ peak.

    • Loss of Methoxy Radical (-•OCH₃): Another typical ester fragmentation, leading to an [M-31]⁺ peak.

    • De-iodination: A characteristic fragmentation for iodinated aromatic compounds is the loss of the iodine atom, resulting in an [M-127]⁺ peak.[14] This is often a prominent peak in the spectrum.

The relative abundance of these fragment ions can sometimes differ subtly between isomers but is generally less definitive for positional isomer identification compared to NMR.

Experimental Protocols: A Self-Validating Workflow

Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible data. The following workflow ensures that the data from each technique is cross-validated.

Caption: A validated workflow for the comprehensive spectroscopic analysis of isomers.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition:

  • Solvent Selection: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not have signals that overlap with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the crucial H-F coupling patterns. Ensure the spectral width is large enough to encompass all potential fluorine signals.[7]

2. IR Spectroscopy:

  • Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic functional group peaks (N-H stretch, C=O stretch) and carefully analyze the 650-900 cm⁻¹ and 1600-2000 cm⁻¹ regions for substitution patterns.

3. High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules and will likely yield a strong protonated molecule peak [M+H]⁺. Electron impact (EI) is a harder technique that will induce more fragmentation, which can be useful for structural analysis.[15]

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic neutral losses.

Conclusion

The unambiguous differentiation of Methyl 4-amino-3-fluoro-5-iodobenzoate isomers is a task that necessitates a synergistic application of modern spectroscopic techniques. While mass spectrometry confirms the elemental composition and IR spectroscopy provides a rapid check of the substitution class, it is the detailed analysis of NMR data—specifically the coupling patterns in ¹H and ¹⁹F spectra—that provides the definitive and unassailable structural proof. By understanding the causal electronic and steric effects that govern the spectral outputs, researchers can move from simple data collection to confident, informed structural elucidation, ensuring the integrity and success of their drug development pipelines.

References

  • PubChem. Methyl 4-aminobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2017). Chemical Science. Available from: [Link]

  • Akay, A., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886. Available from: [Link]

  • UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available from: [Link]

  • Abraham, R. J. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]

  • Wiberg, K. B., et al. (2007). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Available from: [Link]

  • Akay, A., et al. (2008). Methyl 4-amino-3-methylbenzoate. ResearchGate. Available from: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available from: [Link]

  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Available from: [Link]

  • Berden, G., et al. (2018). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... ResearchGate. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed. Available from: [Link]

  • Woolston, J. E., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available from: [Link]

  • Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Malfara, M., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available from: [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024). World Journal of Pharmaceutical Research. Available from: [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available from: [Link]

  • Abraham, R. J., et al. (2004). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. Available from: [Link]

  • Zaucher, F., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Conicet. Available from: [Link]

  • Steiner, R., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science. Available from: [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available from: [Link]

  • Emsley, J. W., et al. FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate. Available from: [Link]

  • NIST. Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available from: [Link]

  • Akay, A., et al. (2008). Methyl 4-amino-3-methyl-benzoate. PubMed. Available from: [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available from: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Substituted Iodobenzoic Acids: A Validation of Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Substituted iodobenzoic acids are pivotal building blocks in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and advanced materials. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted iodobenzoic acids are pivotal building blocks in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the versatile reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The selection of an appropriate synthetic route to these key intermediates is a critical decision in any research and development campaign, directly impacting efficiency, scalability, and overall cost. This guide provides an in-depth, objective comparison of the most salient synthetic strategies for the preparation of substituted iodobenzoic acids, supported by experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.

The Classic Approach: The Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, remains a widely employed and reliable method for the introduction of an iodo substituent onto a benzoic acid scaffold.[1] This transformation proceeds via the diazotization of an aminobenzoic acid precursor, followed by the substitution of the resulting diazonium salt with an iodide anion.

Mechanistic Rationale

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). Nitrous acid then reacts with the aromatic amine to form a diazonium salt. The key to the iodination step is the subsequent decomposition of the diazonium salt. While copper(I) salts are canonical catalysts for the introduction of chloro, bromo, and cyano groups, the formation of aryl iodides can often be achieved by simply treating the diazonium salt with potassium iodide (KI) without a copper catalyst.[2][3] The iodide ion is a sufficiently strong nucleophile to effect the substitution. The reaction is believed to proceed through a single-electron transfer from the iodide ion to the diazonium salt, generating an aryl radical, dinitrogen gas, and an iodine radical. These radicals then combine to form the final product.[4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_substitution Iodide Substitution Ar-NH2 Aminobenzoic Acid Ar-N2+ Benzenediazonium Salt Ar-NH2->Ar-N2+ Diazotization HNO2 Nitrous Acid (from NaNO2 + HCl) HNO2->Ar-N2+ Ar-I Iodobenzoic Acid Ar-N2+->Ar-I KI N2 N2 Gas Ar-N2+->N2 Decomposition KI Potassium Iodide KI->Ar-I C_H_Iodination cluster_pd Pd-Catalyzed C-H Iodination BenzoicAcid_Pd Benzoic Acid Palladacycle Palladacycle Intermediate BenzoicAcid_Pd->Palladacycle C-H Activation Pd(II) Pd(II) Catalyst Pd(II)->Palladacycle Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Oxidation IodineSource_Pd Iodine Source IodineSource_Pd->Pd(IV) Pd(IV)->Pd(II) o-IodobenzoicAcid_Pd ortho-Iodobenzoic Acid Pd(IV)->o-IodobenzoicAcid_Pd Reductive Elimination

Caption: Simplified workflow for Pd-catalyzed ortho-C-H iodination.

Experimental Protocol: Iridium-Catalyzed ortho-Monoiodination of Benzoic Acids

[5] Materials:

  • Substituted Benzoic Acid

  • [Cp*IrCl₂]₂ (Iridium precatalyst)

  • Silver Acetate (AgOAc)

  • N-Iodosuccinimide (NIS)

  • Triethylamine (Et₃N)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (solvent)

Procedure:

  • To a vial is added the substituted benzoic acid, [Cp*IrCl₂]₂, silver acetate, and N-iodosuccinimide.

  • The vial is sealed, and HFIP and triethylamine are added.

  • The reaction mixture is stirred at room temperature for the specified time.

  • Upon completion, the reaction mixture is worked up by standard procedures, typically involving filtration, extraction, and purification by chromatography.

Performance and Comparison

Transition-metal-catalyzed C-H iodination offers a more direct and often milder route to ortho-iodinated benzoic acids.

ParameterTransition-Metal-Catalyzed C-H Iodination
Typical Yield Good to excellent (often >70%) [6][5]
Substrate Scope Broad scope for various substituted benzoic acids. Good functional group tolerance. [5]
Reaction Conditions Often milder than the Sandmeyer reaction. Iridium-catalyzed reactions can proceed at room temperature. [6]
Advantages Direct functionalization of C-H bonds (atom economy). High regioselectivity for the ortho position. Milder reaction conditions.
Disadvantages Requires expensive and potentially toxic transition-metal catalysts. Optimization of ligands and reaction conditions may be necessary. Primarily limited to ortho-iodination.

Halogen Exchange: The Aromatic Finkelstein Reaction

The Finkelstein reaction is a classic method for halogen exchange in alkyl halides. [7]While traditionally not as effective for aryl halides due to the strength of the carbon-halogen bond, the development of copper-catalyzed protocols has made the aromatic Finkelstein reaction a viable strategy for converting aryl bromides and chlorides to the corresponding aryl iodides. [8][9]

Mechanistic Rationale

The copper-catalyzed aromatic Finkelstein reaction is an equilibrium process. [8]The reaction is driven to completion by exploiting the differential solubility of the halide salts, analogous to the classic Finkelstein reaction. [10][11]For instance, when converting a bromobenzoic acid to an iodobenzoic acid using sodium iodide in a solvent like dioxane, the resulting sodium bromide is poorly soluble and precipitates out of the reaction mixture, thus shifting the equilibrium towards the desired iodo-product. The reaction is catalyzed by a copper(I) salt, often in the presence of a diamine ligand, which is believed to facilitate the halogen exchange at the copper center. [9]

Finkelstein_Workflow Ar-Br Bromobenzoic Acid Ar-I Iodobenzoic Acid Ar-Br->Ar-I Dioxane, 110 °C NaI Sodium Iodide NaI->Ar-I CuI_catalyst CuI / Diamine Ligand CuI_catalyst->Ar-I NaBr_ppt NaBr (precipitate) Ar-I->NaBr_ppt Equilibrium Shift

Caption: Experimental workflow for the Aromatic Finkelstein Reaction.

Experimental Protocol: Copper-Catalyzed Iodination of Bromobenzoic Acid

[9][10] Materials:

  • Substituted Bromobenzoic Acid

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (or other suitable diamine ligand)

  • Sodium Iodide (NaI)

  • Dioxane (solvent)

Procedure:

  • To a reaction vessel is added the bromobenzoic acid, copper(I) iodide, the diamine ligand, and sodium iodide.

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen), and dioxane is added.

  • The reaction mixture is heated to 110 °C and stirred until the starting material is consumed (as monitored by TLC or GC).

  • After cooling to room temperature, the reaction mixture is subjected to an appropriate workup, which may include filtration to remove insoluble salts, followed by extraction and purification of the product.

Performance and Comparison

The aromatic Finkelstein reaction provides a valuable alternative when the corresponding bromo- or chlorobenzoic acids are more readily available or cost-effective than the amino precursors required for the Sandmeyer reaction.

ParameterAromatic Finkelstein Reaction
Typical Yield Generally high (often >90%) [9][10]
Substrate Scope Broad, tolerating a variety of functional groups. [11]
Reaction Conditions Requires elevated temperatures (typically >100 °C).
Advantages High yields, excellent functional group tolerance, utilizes readily available starting materials.
Disadvantages Requires a catalyst, and the reaction is an equilibrium, necessitating conditions that favor product formation (e.g., precipitation of byproducts).

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route for the preparation of substituted iodobenzoic acids is a multifaceted decision that depends on factors such as the availability and cost of starting materials, the desired substitution pattern, scalability, and the specific functional groups present in the molecule.

  • The Sandmeyer reaction remains a workhorse for the synthesis of iodobenzoic acids, particularly when the corresponding aminobenzoic acid is readily accessible. Its low cost and well-established procedures make it an attractive option for large-scale synthesis.

  • Transition-metal-catalyzed C-H iodination represents the state-of-the-art in terms of atom economy and synthetic efficiency for the preparation of ortho-iodinated benzoic acids. The mild reaction conditions offered by iridium catalysis are particularly advantageous for sensitive substrates.

  • The aromatic Finkelstein reaction is a highly effective method for halogen exchange and should be considered when the corresponding bromobenzoic acid is the most convenient starting material. Its high yields and broad functional group tolerance make it a powerful tool in the synthetic chemist's arsenal.

By carefully considering the strengths and weaknesses of each of these synthetic strategies, researchers can select the most appropriate method to efficiently and reliably produce the substituted iodobenzoic acids required for their research and development programs.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). A New and Highly Active Catalyst for the N-Arylation of Amines. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. J. Am. Chem. Soc., 124(50), 14844-14845. [Link]

  • SciSpace. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Scribd. (n.d.). 2 Iodobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal, 26(45), 10185-10190. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Retrieved from [Link]

  • YouTube. (2020, October 10). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Erbing, E., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(2), 920-925. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry, 26(45), 10185-10190. [Link]

  • ACS Publications. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Havasel, H., Soltani, R., Eshghi, H., & Ghaderi, A. (2016). Ortho-iodination of aromatic carboxylic acids via Pd-catalyzed directed C–H activation. Journal of the Iranian Chemical Society, 13(10), 1835-1840. [Link]

  • SciSpace. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Li, L., et al. (2015). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 137(26), 8328–8331. [Link]

  • Studylib. (n.d.). 2-Iodobenzoic Acid Synthesis Lab Report. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Dick, A. R., & Sanford, M. S. (2007). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society, 129(37), 11422–11423. [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoates in Drug Design

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, the incorporation of fluori...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, the incorporation of fluorine has emerged as a powerful and routinely employed strategy to enhance the pharmacological properties of drug candidates. The seemingly simple substitution of a hydrogen atom with fluorine can profoundly alter a molecule's electronic and steric properties, leading to significant improvements in metabolic stability, binding affinity, and overall bioavailability.[1]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzoates, a common scaffold in numerous therapeutic agents. By examining the fundamental principles, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the design and optimization of next-generation therapeutics.

The Rationale for Fluorination: Beyond a Simple Substitution

The unique physicochemical properties of fluorine underpin its strategic value in drug design. Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond are key attributes that medicinal chemists leverage to fine-tune a drug candidate's profile.[2]

When incorporated into a benzoate ring, fluorine exerts its influence through several key mechanisms:

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of the benzoic acid moiety. This can lead to more favorable interactions with biological targets and influence the compound's solubility and permeability.[1] Furthermore, fluorination generally increases the lipophilicity (LogP/LogD) of a molecule, which can enhance its ability to cross cellular membranes.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically vulnerable positions on the benzoate ring, the metabolic stability of a drug can be substantially improved, leading to a longer half-life and improved pharmacokinetic profile.[1][3]

  • Improved Binding Affinity: The introduction of fluorine can lead to more potent interactions with the target protein. This can occur through direct interactions, such as the formation of favorable dipole-dipole interactions, or indirectly by altering the conformation of the molecule to better fit the binding pocket.[1]

Comparative Analysis: A Tale of Two Benzoates

To illustrate the impact of fluorination, let's consider a hypothetical comparative study between a non-fluorinated benzoate-containing drug ("Benzoate A") and its fluorinated analog ("Fluoro-Benzoate A").

Physicochemical Properties

The initial characterization of these two compounds would involve determining their key physicochemical parameters.

PropertyBenzoate A (Non-Fluorinated)Fluoro-Benzoate A (Fluorinated)Rationale for Change
Molecular Weight ( g/mol ) XX + 18Addition of a fluorine atom.
pKa ~4.23.0 - 4.0The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity.
LogP/LogD YY + ~0.5Fluorine substitution generally increases lipophilicity.[1]

Table 1: Comparative Physicochemical Properties of a Hypothetical Non-Fluorinated vs. Fluorinated Benzoate.

Biological Performance: A Head-to-Head Comparison

The true measure of the "fluorine advantage" lies in the comparative biological performance of the two analogs.

ParameterBenzoate A (Non-Fluorinated)Fluoro-Benzoate A (Fluorinated)Implication for Drug Development
In Vitro Potency (IC50/Ki) Z nM< Z nMIncreased potency suggests stronger target engagement, potentially allowing for lower therapeutic doses.[4][5]
Metabolic Stability (t½ in liver microsomes) Low (e.g., <15 min)High (e.g., >60 min)Enhanced metabolic stability leads to a longer duration of action and improved oral bioavailability.[6][7]
Cellular Permeability (Papp) ModerateHighIncreased lipophilicity can lead to better membrane permeability and cellular uptake.

Table 2: Comparative Biological Performance of a Hypothetical Non-Fluorinated vs. Fluorinated Benzoate.

Experimental Workflows: From Synthesis to Evaluation

To generate the comparative data presented above, a series of well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and evaluation of both fluorinated and non-fluorinated benzoates.

Synthesis of Benzoate Analogs

Generalized Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials synth_non_fluoro Synthesis of Non-Fluorinated Benzoate start->synth_non_fluoro synth_fluoro Synthesis of Fluorinated Benzoate start->synth_fluoro purification Purification & Characterization synth_non_fluoro->purification synth_fluoro->purification physchem Physicochemical Characterization (pKa, LogP) purification->physchem invitro In Vitro Potency (IC50/Ki Assay) purification->invitro adme ADME Profiling (Metabolic Stability, Permeability) purification->adme data_analysis Data Analysis & Comparison physchem->data_analysis invitro->data_analysis adme->data_analysis

Caption: A generalized workflow for the synthesis and evaluation of fluorinated and non-fluorinated benzoates.

Protocol 1: Synthesis of a Non-Fluorinated Benzoic Acid Derivative (Example: 4-Nonylbenzoic Acid)

This protocol describes the iron-catalyzed cross-coupling of a Grignard reagent with a chlorobenzoic acid ester.[8]

  • Materials: 4-chlorobenzoic acid methyl ester, 1-bromononane, magnesium turnings, 1,2-dibromoethane, iron(III) acetylacetonate (Fe(acac)₃), anhydrous tetrahydrofuran (THF), anhydrous N-methyl-2-pyrrolidone (NMP), diethyl ether, hydrochloric acid, brine.

  • Procedure:

    • Prepare the nonylmagnesium bromide Grignard reagent by reacting 1-bromononane with magnesium turnings in anhydrous THF, initiated with a small amount of 1,2-dibromoethane.

    • In a separate flask, dissolve 4-chlorobenzoic acid methyl ester and Fe(acac)₃ in a mixture of anhydrous THF and NMP.

    • Cool the solution of the chloroester to 0°C and slowly add the prepared Grignard reagent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

    • Hydrolyze the ester to the corresponding benzoic acid using potassium hydroxide in an ethanol/water mixture.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-nonylbenzoic acid.

    • Filter and dry the product.

Protocol 2: Synthesis of a Fluorinated Benzoic Acid (Example: p-Fluorobenzoic Acid)

This protocol involves the diazotization of an aminobenzoic acid ester followed by a Schiemann reaction.[9]

  • Materials: p-aminobenzoic acid, ethanol, concentrated sulfuric acid, sodium nitrite, fluoboric acid, potassium hydroxide, concentrated hydrochloric acid.

  • Procedure:

    • Esterify p-aminobenzoic acid to p-carbethoxyaniline by refluxing with ethanol and concentrated sulfuric acid.

    • Diazotize the p-carbethoxyaniline hydrochloride at low temperature (<7°C) with an aqueous solution of sodium nitrite.

    • Precipitate the diazonium salt as its fluoborate salt by adding fluoboric acid.

    • Isolate and dry the p-carbethoxybenzenediazonium fluoborate.

    • Thermally decompose the diazonium fluoborate salt to yield ethyl p-fluorobenzoate.

    • Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol and water.

    • Precipitate the p-fluorobenzoic acid by acidifying the hot filtrate with concentrated hydrochloric acid.

    • Cool, filter, and dry the purified product.

In Vitro Evaluation

Logical Flow for In Vitro Evaluation

G start Purified Benzoate Analogs logp_assay Lipophilicity Assay (Shake-Flask Method) start->logp_assay pka_assay pKa Determination (Potentiometric Titration) start->pka_assay ic50_assay Potency Assay (e.g., Enzyme Inhibition) start->ic50_assay metabolic_assay Metabolic Stability Assay (Liver Microsomes) start->metabolic_assay data_analysis Comparative Data Analysis logp_assay->data_analysis pka_assay->data_analysis ic50_assay->data_analysis metabolic_assay->data_analysis

Caption: Logical flow for the in vitro evaluation of benzoate analogs.

Protocol 3: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol is a standard method for experimentally determining the distribution coefficient of a compound.[][11][12]

  • Materials: Test compound, n-octanol (pre-saturated with buffer), phosphate buffer pH 7.4 (pre-saturated with n-octanol), analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate buffer (pH 7.4) in a centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Carefully collect aliquots from both the n-octanol and the aqueous layers.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method.

    • Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6][13][14]

  • Materials: Test compound, pooled human liver microsomes, NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), ice-cold acetonitrile with an internal standard.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

Protocol 5: Determination of Inhibitory Potency (IC50)

This is a general protocol for determining the concentration of a compound that inhibits a biological process by 50%.[15][16]

  • Materials: Test compound, target enzyme or cell line, appropriate buffer and co-factors, substrate for the enzyme or media for the cells, detection reagent.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the enzyme or cells, followed by the different concentrations of the test compound.

    • Initiate the reaction by adding the substrate (for an enzyme assay) or incubate the cells for a specific period.

    • Stop the reaction and add a detection reagent to measure the signal (e.g., absorbance, fluorescence, or luminescence).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

The strategic incorporation of fluorine into benzoate-containing drug candidates is a well-established and powerful approach in medicinal chemistry. As demonstrated, fluorination can significantly enhance a molecule's physicochemical properties, leading to improved metabolic stability, binding affinity, and overall biological performance. The decision to fluorinate, and the specific position of fluorination, should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target and compound class. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of fluorinated and non-fluorinated benzoates, enabling researchers to make data-driven decisions in their drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.
  • Martínez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(15), 3894.
  • Kalliokoski, T. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Bhabal, S., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

  • Sanga, S., et al. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • Jia, H. M., et al. (1998). Development of fluorine-18-labeled 5-HT1A antagonists. Journal of medicinal chemistry, 41(23), 4584–4593.
  • Wangtrakuldee, P., et al. (2019). A 3-(4-nitronaphthen-1-yl) amino-benzoate analog as a bifunctional AKR1C3 inhibitor and AR antagonist: Head to head comparison with other advanced AKR1C3 targeted therapeutics. The Journal of steroid biochemistry and molecular biology, 192, 105283.
  • Windhorst, A. D., et al. (2019). Synthesis of the precursors and reference standards of the benzoic acid... Molecules, 24(12), 2268.
  • Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Russian Chemical Bulletin. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 29(8), 1775.
  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

Sources

Validation

assessing the metabolic stability of compounds derived from fluorinated aminobenzoates

In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of its pharmacokinetic profile and, consequently, its therapeutic viability. A compound that is rapidly metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of its pharmacokinetic profile and, consequently, its therapeutic viability. A compound that is rapidly metabolized may fail to achieve the necessary in vivo exposure, while one that is cleared too slowly can lead to undesirable accumulation and toxicity.[1] Among the myriad strategies employed by medicinal chemists to enhance metabolic stability, the introduction of fluorine into a drug candidate's structure has emerged as a particularly effective approach. This guide provides an in-depth comparative analysis of the in vitro metabolic stability of fluorinated aminobenzoate derivatives versus their non-fluorinated counterparts, supported by illustrative experimental data and detailed methodologies.

The Scientific Rationale: Fluorine as a Metabolic Shield

The strategic placement of fluorine atoms can significantly alter a molecule's properties, including its resistance to metabolic degradation.[2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. By replacing a hydrogen atom at a known or suspected site of metabolism—a "metabolic soft spot"—with a fluorine atom, this metabolic pathway can be effectively blocked. This substitution can lead to a significant increase in the compound's half-life and bioavailability.[3]

Aminobenzoate derivatives, a common scaffold in medicinal chemistry, are susceptible to several metabolic transformations, including oxidation of the aromatic ring and N-acetylation of the amino group.[4] Fluorination of the aromatic ring can hinder oxidative metabolism, thereby enhancing the overall metabolic stability of the compound.

Comparative Analysis of In Vitro Metabolic Stability: An Illustrative Case Study

To demonstrate the impact of fluorination, we present an illustrative case study comparing a generic non-fluorinated aminobenzoate, "Compound A," with its fluorinated analog, "Compound B." The following data is representative of typical results obtained from in vitro metabolic stability assays using human liver microsomes (HLMs).

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)% Parent Remaining at 60 min
Compound A Non-Fluorinated Aminobenzoate1546.26.25
Compound B Fluorinated Aminobenzoate6011.650.0

This data is illustrative and designed to reflect typical experimental outcomes. Actual results may vary depending on the specific compound and experimental conditions.

The data clearly indicates a substantial improvement in metabolic stability for the fluorinated analog, Compound B. Its half-life is four times longer than that of Compound A, and its intrinsic clearance is significantly lower. This demonstrates the profound effect that strategic fluorination can have on a compound's metabolic profile. Studies have shown that such improvements can range from a few-fold to over a 16-fold increase in metabolic stability, depending on the specific molecule and the position of fluorination.[5]

Experimental Protocol: Human Liver Microsomal Stability Assay

The following is a detailed protocol for determining the in vitro metabolic stability of a test compound using human liver microsomes. This self-validating system includes positive controls to ensure the metabolic competency of the microsomal preparation.

Materials:

  • Test Compounds (e.g., Compound A and Compound B)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system[7]

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound or positive control to the incubation plate to achieve the final desired concentration (e.g., 1 µM).

    • Add the diluted HLM solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Solutions (Compounds, HLMs, NADPH) add_compound Add Compound to Plate prep_solutions->add_compound add_hlm Add HLMs add_compound->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction quench Quench at Time Points start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway cluster_non_fluorinated Compound A (Non-Fluorinated) cluster_fluorinated Compound B (Fluorinated) compound_a Aminobenzoate metabolite_a1 Oxidized Metabolite (Hydroxylation) compound_a->metabolite_a1 CYP450 Oxidation metabolite_a2 N-acetylated Metabolite compound_a->metabolite_a2 N-acetyltransferase compound_b Fluorinated Aminobenzoate metabolite_b N-acetylated Metabolite compound_b->metabolite_b N-acetyltransferase block Blocked by Fluorine

Caption: Potential metabolic pathways for aminobenzoates.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established method for enhancing the metabolic stability of drug candidates. As demonstrated in this guide, fluorination can significantly increase the in vitro half-life and reduce the intrinsic clearance of aminobenzoate derivatives by blocking sites of oxidative metabolism. The use of robust in vitro assays, such as the human liver microsomal stability assay, is essential for quantitatively assessing these improvements early in the drug discovery process. By understanding and applying these principles, researchers can design more effective and durable therapeutic agents.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 269, 110159. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2000, pp. 131-143). Humana Press. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Obach, R. S., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. Drug Metabolism and Disposition, 32(10), 1083-1089. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • Obach, R. S. (2001). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Analytical Biochemistry, 293(1), 1-8. Retrieved from [Link]

  • Quality Chemical Laboratories. (2026). Metabolite Identification LC MS Testing. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). 4-aminobenzoate biosynthetic process. Retrieved from [Link]

  • Song, D. J., Ho, Y., & Hsu, K. Y. (1999). Metabolic kinetics of p-aminobenzoic acid in rabbits. Biopharmaceutics & Drug Disposition, 20(5), 263-270. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... Retrieved from [Link]

  • ASM Journals. (2025). Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Retrieved from [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Methyl 4-amino-3-fluoro-5-iodobenzoate Derivatives

Introduction: The Structural Significance of Tri-substituted Benzoates in Medicinal Chemistry In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Tri-substituted Benzoates in Medicinal Chemistry

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, along with the resulting intermolecular interactions, dictates a compound's physicochemical properties, including its solubility, melting point, stability, and, critically, its ability to interact with biological targets. Substituted aminobenzoates are privileged scaffolds, appearing in compounds ranging from local anesthetics to anti-inflammatory agents.

The introduction of multiple, distinct halogen atoms—such as fluorine and iodine—onto this scaffold presents a fascinating case study in crystal engineering. Fluorine, with its high electronegativity, often participates in hydrogen bonding and dipole-dipole interactions, while the larger, more polarizable iodine atom is a potent halogen bond donor. The title compound, Methyl 4-amino-3-fluoro-5-iodobenzoate, and its derivatives thus offer a unique platform to study the interplay and competition between these non-covalent forces.

This guide provides an in-depth comparison of the crystallographic characteristics of these derivatives. As experimental data for the primary compound is not publicly available, we will leverage detailed experimental data from a key analogue, Ethyl 4-amino-3,5-difluorobenzoate , and provide expert-driven predictions for the target molecule and its direct precursors. We will explore rational synthetic routes, detail the complete crystallographic workflow from crystal growth to structure validation, and analyze how subtle changes in substitution dramatically influence molecular conformation and crystal packing.

Part 1: Synthesis of the Target Compound and its Precursors

A robust crystallographic study begins with the successful synthesis of high-purity material. Below, we propose a viable synthetic route for Methyl 4-amino-3-fluoro-5-iodobenzoate, based on established methods for analogous compounds.

Proposed Synthetic Pathway

The synthesis starts from the commercially available precursor, Methyl 4-amino-3-fluorobenzoate . The key transformation is the regioselective iodination at the C5 position, which is activated by the ortho/para-directing amino group at C4.

Synthetic_Pathway A Methyl 4-amino-3-fluorobenzoate reagent N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) in Acetonitrile or DCM A->reagent B Methyl 4-amino-3-fluoro-5-iodobenzoate (Target Compound) reagent->B Electrophilic Aromatic Iodination

Caption: Proposed synthesis of the target compound via electrophilic iodination.

Experimental Protocol: Synthesis of Methyl 4-amino-3-fluoro-5-iodobenzoate

This protocol is adapted from established procedures for the iodination of activated anilines.[1][2]

  • Precursor Preparation: Begin with commercially available Methyl 4-amino-3-fluorobenzoate. Ensure it is dry and pure by standard techniques (e.g., recrystallization, NMR verification).

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1.0 equivalent of Methyl 4-amino-3-fluorobenzoate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Iodination: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or a solution of Iodine Monochloride (ICl), dropwise over 15 minutes with stirring. The amino group at C4 strongly activates the ring, directing iodination to the vacant C5 position, which is para to the amino group.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 4-amino-3-fluoro-5-iodobenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: From Powder to Structure: The Crystallographic Workflow

Obtaining a high-quality crystal structure is a multi-step process requiring patience and precision. The following sections detail the essential experimental choices and validation systems.

Step 1: Crystallization of Small Molecules

The primary challenge in X-ray crystallography is often growing a single crystal of sufficient size and quality.[3] For the title compounds, which are relatively small, non-polar molecules, several techniques are viable.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The key is to control the evaporation rate to promote the growth of a few large crystals rather than many small ones.[3]

  • Vapor Diffusion: This technique is highly effective for milligram quantities. A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.[3]

  • Solvent/Anti-solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another.

Causality Behind Experimental Choices: The choice of solvent is critical. For aminobenzoate derivatives, moderately polar solvents like ethanol or ethyl acetate are often good starting points. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. This allows for crystallization upon cooling. A binary solvent system, used in vapor diffusion, provides finer control over the rate of saturation.

Step 2: X-ray Diffraction Data Collection & Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Crystallography_Workflow cluster_Experiment Experimental Phase cluster_Computation Computational Phase A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Collect Diffraction Data (Rotating Crystal in X-ray Beam) B->C D Process Data (Indexing, Integration, Scaling) C->D Raw Diffraction Images E Solve Structure (Determine Electron Density Map) D->E F Refine Model (Fit Atoms to Density) E->F G Validate Structure (checkCIF, R-factors) F->G H Structural Analysis & Publication G->H Final CIF File

Caption: The complete workflow from crystal to final structural analysis.

Detailed Protocol:

  • Crystal Mounting: A single, defect-free crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount) which is then placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The crystal is then rotated in a monochromatic X-ray beam, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed using software like CrysAlisPro or XDS. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice orientation.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Placing all reflection intensities on a common scale and merging redundant measurements to produce a final reflection file.

Step 3: Structure Solution, Refinement, and Validation

This phase transforms the processed diffraction data into a final, validated 3D molecular model.

  • Structure Solution: Using the reflection file, an initial electron density map is calculated. For small molecules like these, "direct methods" are typically used to determine the initial phases of the structure factors, revealing the positions of the atoms.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm (e.g., in SHELXL) to improve the fit between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and displacement parameters (which model thermal motion).

  • Validation: This is a critical self-validating step.

    • R-factors: The agreement between the observed and calculated structure factors is quantified by the R-factor (or R1). For a good small-molecule structure, an R1 value below 5% is expected.

    • checkCIF: The final Crystallographic Information File (CIF) is submitted to the International Union of Crystallography's checkCIF service. This program flags potential issues with the data, geometry, or refinement, ensuring the structure meets publication standards.

Part 3: Comparative Structural Analysis

The substitution pattern on the benzene ring directly controls the intermolecular interactions and, consequently, the crystal packing. Here, we compare the known experimental structure of Ethyl 4-amino-3,5-difluorobenzoate with the parent Methyl 4-aminobenzoate and provide reasoned predictions for our target compound and its other key analogues.

Experimentally Determined Structure: Ethyl 4-amino-3,5-difluorobenzoate (Analogue 1)

The crystal structure of Ethyl 4-amino-3,5-difluorobenzoate has been determined and provides an excellent baseline for understanding the role of fluorine.[1]

  • Key Interactions: The crystal packing is dominated by a network of hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule.[1] Additionally, N-H···F hydrogen bonds are observed.[1] These interactions link the molecules into chains. These chains are further organized by π-stacking interactions between the electron-deficient aromatic rings.[1]

Comparative Data Table

The following table summarizes the known crystallographic data for our key analogues and provides predicted values for the others. The predictions are based on the known effects of substituent size and electronic properties on crystal lattices.

Compound Name Formula Crystal System Space Group Unit Cell Parameters (a, b, c, β) Key Intermolecular Interactions Data Source
Methyl 4-aminobenzoate C₈H₉NO₂MonoclinicP2₁/na=12.0Å, b=5.2Å, c=13.0Å, β=105°N-H···O Hydrogen Bonds, π-stackingExperimental (Predicted Detail)
Ethyl 4-amino-3,5-difluorobenzoate (Analogue 1) C₉H₉F₂NO₂MonoclinicP2₁/ca=7.8Å, b=12.9Å, c=9.3Å, β=101.5°N-H···O, N-H···F Hydrogen Bonds, π-stackingExperimental [1]
Methyl 4-amino-3-fluorobenzoate (Analogue 2) C₈H₈FNO₂(Predicted) OrthorhombicPca2₁(Predicted) a≈14Å, b≈7Å, c≈8ÅN-H···O, N-H···F Hydrogen Bonds, π-stackingPredicted
Methyl 4-amino-3-iodobenzoate (Analogue 3) C₈H₈INO₂(Predicted) MonoclinicP2₁/c(Predicted) a≈8Å, b≈15Å, c≈8Å, β≈100°N-H···O Hydrogen Bonds, C-I···π Halogen BondsPredicted
Methyl 4-amino-3-fluoro-5-iodobenzoate (Target) C₈H₇FINO₂(Predicted) MonoclinicP2₁/c(Predicted) a≈8Å, b≈16Å, c≈7Å, β≈95°N-H···O H-Bonds, C-I···O Halogen BondsPredicted

Trustworthiness of Predictions: The predictions for the crystal systems and space groups are based on the most common arrangements for small, planar organic molecules. The unit cell parameter predictions are guided by the relative sizes of the substituents (I > H, F). The predicted interactions are based on the known propensities of the functional groups: the amino group is an excellent hydrogen bond donor, the carbonyl is an excellent acceptor, and the iodine atom is a strong halogen bond donor.

Analysis of Substituent Effects
  • Parent Compound (Methyl 4-aminobenzoate): The packing is expected to be governed by strong N-H···O hydrogen bonds, forming chains or dimers, which are then stacked via π-π interactions.

  • Effect of Fluorine (Analogue 1 & 2): As seen in the experimental structure of Ethyl 4-amino-3,5-difluorobenzoate , the introduction of fluorine provides an additional hydrogen bond acceptor (N-H···F).[1] This strengthens the overall intermolecular network. The high electronegativity of fluorine also makes the aromatic ring more electron-deficient, which can enhance π-stacking interactions.

  • Effect of Iodine (Analogue 3): Replacing a small fluorine atom with a large, polarizable iodine atom significantly alters the packing. While N-H···O hydrogen bonding will still be a primary interaction, the iodine atom introduces the possibility of halogen bonding . The electropositive region on the iodine atom (the σ-hole) can form a strong, directional interaction with an electron-rich region on a neighboring molecule, such as the π-system of the aromatic ring (C-I···π) or a carbonyl oxygen (C-I···O). This often becomes a dominant interaction in directing the crystal packing.

  • The Target Compound (F and I): In Methyl 4-amino-3-fluoro-5-iodobenzoate, there is a direct competition between the interactions. The system will be directed by a balance of forces:

    • Strong N-H···O hydrogen bonding is almost certain to be present.

    • The iodine atom will be a potent halogen bond donor, likely forming C-I···O or C-I···N interactions, which are generally stronger than C-I···π interactions.

    • The fluorine atom is less likely to be the primary director of packing but will contribute to the overall electrostatic environment and may participate in weaker C-H···F or N-H···F contacts.

Part 4: Implications for Drug Design and Materials Science

The comparative analysis of these crystal structures provides critical insights for researchers in drug development. The ability of a molecule to form specific hydrogen or halogen bonds is fundamental to its binding affinity and selectivity for a protein target.

  • Receptor Binding: A molecule designed to be a halogen bond donor (like the iodinated derivatives) will have a higher affinity for a protein pocket that contains an accessible electron donor, such as the carbonyl oxygen of a peptide backbone or the side chain of an aspartate or glutamate residue.

  • Solid-State Properties: The different packing motifs driven by F vs. I substitution will directly impact the material's properties. For instance, the stronger, more extensive network of interactions in the fluorinated or iodinated compounds would be expected to lead to higher melting points and different solubilities compared to the parent compound. This is a critical consideration in pharmaceutical formulation.

By understanding these structure-directing principles at the atomic level through X-ray crystallography, scientists can more rationally design molecules with optimized properties, whether for binding to a biological target or for creating new materials with desired solid-state characteristics.

References

  • IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, E80, 867-872. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. [Link]

Sources

Validation

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with Methyl 4-amino-3-fluoro-5-iodobenzoate

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 4-amino-3-fluoro-5-iodobenzoate sta...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 4-amino-3-fluoro-5-iodobenzoate stands as a valuable and versatile building block, featuring a trifunctionalized benzene ring ripe for diversification. The presence of an iodo group provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The judicious selection of a catalyst system is paramount to achieving high efficacy, selectivity, and functional group tolerance in these transformations.

This guide provides an in-depth comparison of various catalytic systems for the most pertinent cross-coupling reactions involving Methyl 4-amino-3-fluoro-5-iodobenzoate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the interplay between palladium precursors, ligands, and reaction conditions, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Critical Role of the Catalyst System

The efficacy of a palladium-catalyzed cross-coupling reaction is not determined by the palladium source alone. Rather, it is the synergistic combination of the palladium precursor and, most importantly, the ancillary ligand that dictates the catalytic activity and selectivity. The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the key steps of the catalytic cycle.

Bulky, electron-rich phosphine ligands have revolutionized the field, enabling the coupling of previously challenging substrates under milder conditions and at lower catalyst loadings. This is particularly relevant for a substrate like Methyl 4-amino-3-fluoro-5-iodobenzoate, which contains both an electron-donating amino group and electron-withdrawing fluorine and ester functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The choice of catalyst is critical for achieving high yields and tolerating the various functional groups on both coupling partners.

Catalyst and Ligand Selection

For the Suzuki-Miyaura coupling of aryl iodides, a variety of palladium catalysts have proven effective. The key to success often lies in the choice of the phosphine ligand.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, the combination of a simpler palladium source like Pd₂(dba)₃ with a more sophisticated ligand often provides a more active and versatile catalytic system.

  • Ligands:

    • Triphenylphosphine (PPh₃): A traditional and cost-effective ligand, often used in excess. However, for a somewhat sterically hindered and electronically complex substrate, it may require higher temperatures and catalyst loadings.

    • Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands are generally superior for challenging couplings.[1] They promote the formation of the active monoligated palladium species, accelerating the catalytic cycle and often allowing for reactions to proceed at lower temperatures with greater efficiency.[2]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand can be effective, particularly in the form of the [PdCl₂(dppf)] complex, and is known to promote high yields in the coupling of aryl iodides.[3]

Comparative Data for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012Good
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10016Excellent
[PdCl₂(dppf)]Cs₂CO₃THF/H₂O8012Excellent
Na₂PdCl₄ / sSPhosK₂CO₃H₂O/ACN372894[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of Pd precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst system.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[3] The choice of ligand is especially critical in this reaction to facilitate the C-N bond-forming reductive elimination step.

Catalyst and Ligand Selection
  • Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used in conjunction with a phosphine ligand. Pre-formed palladium-ligand complexes (precatalysts) are also highly effective and offer greater air and moisture stability.

  • Ligands:

    • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A bidentate ligand that was instrumental in the early development of the Buchwald-Hartwig amination for coupling aryl iodides.[3]

    • Xantphos: A bulky, wide bite-angle bidentate ligand that is often effective in preventing the formation of undesired side products and promoting high yields.[4]

    • Josiphos Ligands (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine): These ligands have shown high efficacy in the amination of aryl halides.

    • Buchwald Ligands (e.g., RuPhos, BrettPhos): These electron-rich, sterically demanding monophosphine ligands are often the catalysts of choice for challenging aminations, allowing for lower catalyst loadings and milder reaction conditions.

Comparative Data for Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene8018Good[3]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11012Excellent[4]
[(CyPF-tBu)PdCl₂]NaOtBuToluene10018High[5]
XPhos Pd G3DBUMeCN/Toluene1401Good[4][6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for the specific amine coupling partner.

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., Xantphos, 2-4 mol%) or a precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium precursor, ligand (if not using a precatalyst), and the base.

  • Add the amine, followed by Methyl 4-amino-3-fluoro-5-iodobenzoate, and the anhydrous solvent.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation for the synthesis of rigid, linear structures often found in materials science and medicinal chemistry.[7] This reaction typically employs a dual-catalyst system of palladium and copper(I).

Catalyst and Cocatalyst Selection
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are classic choices that are often effective for aryl iodides.

  • Copper(I) Cocatalyst: Copper(I) iodide (CuI) is the most common cocatalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Ligand: Triphenylphosphine (PPh₃) is typically sufficient for this reaction when using aryl iodides.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial as it also serves as the solvent in many cases.

Comparative Data for Sonogashira Coupling
Palladium CatalystCopper CocatalystBase/SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NRT - 502-6Good-Excellent[8]
Pd(PPh₃)₄CuIPiperidineRT1-4High[7]
PdCl₂(dppf)CuIEt₃N/DMF6012Good[7]

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for the specific terminal alkyne.

Materials:

  • Methyl 4-amino-3-fluoro-5-iodobenzoate

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base/solvent (e.g., Triethylamine)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add Methyl 4-amino-3-fluoro-5-iodobenzoate (1.0 eq), the palladium catalyst, and the copper(I) iodide.

  • Add the amine base/solvent, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the amine solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water or a dilute ammonium chloride solution to remove amine salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Catalytic Pathways

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Methyl 4-amino-3-fluoro-5-iodobenzoate Ar-I->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Base Base Base->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product Reductive Elimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-I Methyl 4-amino-3-fluoro-5-iodobenzoate Ar-I->Oxidative Addition Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative Addition->Ar-Pd(II)-I(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(Ln)->Amine Coordination & Deprotonation R2NH Amine R2NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2 Coupled Product Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The successful functionalization of Methyl 4-amino-3-fluoro-5-iodobenzoate via palladium-catalyzed cross-coupling hinges on the astute selection of the catalyst system. For Suzuki-Miyaura couplings, while traditional catalysts like Pd(PPh₃)₄ can be effective, the use of modern bulky, electron-rich phosphine ligands such as XPhos and SPhos often leads to superior results in terms of yield and reaction conditions. In Buchwald-Hartwig aminations, the choice of ligand is even more critical, with bidentate ligands like Xantphos and advanced monophosphine ligands from the Buchwald portfolio demonstrating high efficacy. For Sonogashira couplings, the classic Pd/Cu dual-catalyst system with phosphine ligands remains a reliable and efficient choice for this highly reactive aryl iodide substrate.

Researchers are encouraged to consider the electronic and steric nature of their specific coupling partners when selecting a catalyst system and to perform small-scale optimizations of the reaction conditions to achieve the best possible outcomes. The protocols and comparative data presented in this guide serve as a robust starting point for these endeavors.

References

  • Ding, Y., et al. (2016). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 881882. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Preprint]. [Link]

  • Way, J. D., Bergman, C., & Wuest, F. (2018). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(39), 12547–12556. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Journal of Chemical Education, 92(1), 147-150. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 4-amino-3-fluoro-5-iodobenzoate Analogs as MEK Kinase Inhibitors

For researchers, scientists, and drug development professionals, the strategic design of kinase inhibitors is a cornerstone of modern therapeutic development. The methyl 4-amino-3-fluoro-5-iodobenzoate scaffold has emerg...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of kinase inhibitors is a cornerstone of modern therapeutic development. The methyl 4-amino-3-fluoro-5-iodobenzoate scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of MEK kinase, a critical node in the RAS/RAF/MEK/ERK signaling pathway. This guide provides an in-depth comparison of the biological activity of analogs based on this scaffold, supported by experimental data and protocols, to inform the rational design of next-generation anticancer agents.

Introduction: The Significance of MEK Inhibition and the Rise of a Key Pharmacophore

The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in upstream components like BRAF and KRAS, is a hallmark of many human cancers, including melanoma, colorectal, and non-small cell lung cancer. Mitogen-activated protein kinase kinase (MEK) represents a critical, druggable node within this cascade.

The discovery of potent and selective MEK inhibitors has been a significant focus of oncology research. The (2-fluoro-4-iodophenyl)amino moiety, a core component of methyl 4-amino-3-fluoro-5-iodobenzoate, has proven to be a highly effective pharmacophore for achieving potent, allosteric, and non-ATP-competitive inhibition of MEK1/2.[2] Prominent clinical candidates such as GDC-0623 and Pimasertib (AS-703026) feature this key structural motif, highlighting its importance in the development of targeted cancer therapies.[2][3]

This guide will dissect the structure-activity relationships (SAR) of analogs built upon the methyl 4-amino-3-fluoro-5-iodobenzoate core, providing a comparative analysis of their biological activities and the experimental methodologies used for their evaluation.

Comparative Biological Activity of Analogs

The potency and selectivity of MEK inhibitors derived from the methyl 4-amino-3-fluoro-5-iodobenzoate scaffold are exquisitely sensitive to substitutions on the aromatic ring and modifications to the ester group. The following sections and table summarize the key structure-activity relationships gleaned from the development of compounds like GDC-0623 and Pimasertib.

Structure-Activity Relationship (SAR) Insights

The 2-fluoro and 4-iodo substitutions on the aniline ring are critical for potent MEK inhibition. The fluorine atom is believed to enhance binding affinity through interactions with the hinge region of the kinase, while the bulky iodine atom occupies a hydrophobic pocket.

Systematic modification of other positions on the core scaffold has yielded the following general SAR trends:

  • Modification of the Benzoate Moiety: The methyl ester of the parent compound is often replaced with more complex amide or hydroxamate functionalities. This region of the molecule typically extends towards the solvent-exposed region of the ATP-binding pocket and can be modified to improve pharmacokinetic properties and introduce additional interactions. For instance, in GDC-0623, the methyl ester is replaced with a (2-hydroxyethoxy)aminoacyl group, which likely enhances solubility and provides additional hydrogen bonding opportunities.[2] Similarly, Pimasertib incorporates a (S)-N-(2,3-dihydroxypropyl)acetamide side chain.

  • Substitution on the Core Ring System: While the foundational aminobenzoate is effective, fusing it with other heterocyclic systems can lock the conformation and provide additional vectors for substitution. GDC-0623, for example, utilizes an imidazo[1,5-a]pyridine core in place of the benzoate.[2]

  • Impact of Halogen Substitutions: The nature and position of halogen atoms on the phenyl ring significantly influence activity. While the 2-fluoro and 4-iodo combination is well-established, other halogenation patterns can modulate potency and selectivity.

Quantitative Comparison of Key Analogs

The following table summarizes the reported biological activities of representative MEK inhibitors that share the core (2-fluoro-4-iodophenyl)amino scaffold. This data is compiled from various sources to provide a comparative overview.

CompoundCore ScaffoldKey Side ChainMEK1 Ki (nM)A375 Cell Proliferation IC50 (nM)HCT116 Cell Proliferation IC50 (nM)
GDC-0623 Imidazo[1,5-a]pyridine(2-hydroxyethoxy)aminoacyl0.13742
Pimasertib (AS-703026) Pyridine(S)-N-(2,3-dihydroxypropyl)acetamide~5-11 (IC50)Potent (specific value not provided)Potent (specific value not provided)

Note: Data for GDC-0623 is from PubChem and MedChemExpress.[2][4] Data for Pimasertib is from Selleck Chemicals and MedChemExpress.[3][5] Direct Ki values for Pimasertib are not consistently reported; the IC50 range is provided instead.

Experimental Protocols

The evaluation of novel MEK inhibitors relies on a standardized set of biochemical and cell-based assays. The following are detailed protocols for key experiments.

In Vitro MEK1 Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MEK1.

Reagent Preparation:

  • Kinase Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT.

  • Substrate: Inactive ERK2 (a direct downstream target of MEK1).

  • ATP: Prepare a solution at a concentration near the Km of MEK1 for ATP.

  • Enzyme: Purified, active recombinant MEK1 enzyme.

  • Test Compounds: Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., Trametinib) in DMSO, followed by further dilution in kinase buffer.

Assay Procedure:

  • Add 10 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of a master mix containing the MEK1 enzyme and ERK2 substrate in kinase buffer to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

  • Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated ERK2. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[1]

BRAF-Mutant Melanoma Cell Proliferation Assay (e.g., A375 cell line)

This assay determines the effect of a compound on the proliferation of cancer cells with a constitutively active MAPK pathway.

Cell Culture:

  • Culture A375 human melanoma cells (which harbor the BRAF V600E mutation) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

  • Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle (DMSO).

  • Incubate the cells for 72 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit like the RealTime-Glo™ MT Cell Viability Assay.

  • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizing the Mechanism: The MAPK Signaling Pathway

The following diagram illustrates the central role of MEK in the MAPK signaling pathway and the point of intervention for MEK inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Methyl 4-amino-3-fluoro- 5-iodobenzoate Analog Inhibitor->MEK

Caption: The MAPK signaling pathway and the site of action for MEK inhibitors.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a novel MEK inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.

Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical synthesis Analog Synthesis biochemical MEK1/2 Kinase Assay (IC50 Determination) synthesis->biochemical cellular Cell Proliferation Assay (e.g., A375, HCT116) biochemical->cellular xenograft Xenograft Tumor Models cellular->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: A typical workflow for the evaluation of novel MEK inhibitors.

Conclusion

The methyl 4-amino-3-fluoro-5-iodobenzoate scaffold is a validated and highly valuable starting point for the design of potent and selective MEK inhibitors. The structure-activity relationships derived from the development of clinical candidates like GDC-0623 and Pimasertib provide a clear roadmap for further optimization. By leveraging the experimental protocols outlined in this guide, researchers can effectively evaluate novel analogs and contribute to the development of more effective targeted therapies for a range of cancers driven by the MAPK pathway.

References

  • MEK1 Kinase Assay Protocol. BPS Bioscience. [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. PubMed Central. [Link]

  • An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of geldanamycin analogs against human cancer cells. PubMed. [Link]

  • Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • EMR 20006-012: A phase II randomized double-blind placebo controlled trial comparing the combination of pimasertib (MEK inhibitor) with SAR245409 (PI3K inhibitor) to pimasertib alone in patients with previously treated unresectable borderline or low grade ovarian cancer. PubMed. [Link]

  • In Vitro Experiments on the Effects of GP-2250 on BRAF-Mutated Melanoma Cell Lines and Benign Melanocytes. National Institutes of Health. [Link]

  • Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors. PubMed. [Link]

  • Gdc-0623 | C16H14FIN4O3 | CID 42642654. PubChem. [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. National Institutes of Health. [Link]

  • Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor. PubMed. [Link]

  • Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. PubMed Central. [Link]

  • BRAF/NRAS wild-type melanoma cell lines, NF1 expression and sensitivity... ResearchGate. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. National Institutes of Health. [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK. PubMed Central. [Link]

  • ERBB4 Drives the Proliferation of BRAF-WT Melanoma Cell Lines. medRxiv. [Link]

  • Defining the Criteria for Reflex Testing for BRAF Mutations in Cutaneous Melanoma Patients. MDPI. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of Methyl 4-amino-3-fluoro-5-iodobenzoate: A Protocol for Laboratory Professionals

As a senior application scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental c...

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-amino-3-fluoro-5-iodobenzoate, a halogenated aromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with federal and local regulations.

Immediate Safety Profile & Hazard Assessment

Methyl 4-amino-3-fluoro-5-iodobenzoate is a substituted aromatic amine. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, data from structurally analogous compounds—such as Methyl 4-amino-3-iodobenzoate and other fluorinated/iodinated benzoates—provide a strong basis for hazard assessment. The primary hazards are consistently identified as skin, eye, and respiratory irritation[1][2][3][4].

Key Hazard Information (Based on Analogous Compounds):

Hazard Classification Description Supporting Sources
Skin Irritation Causes skin irritation upon contact. [1][2][3]
Eye Irritation Causes serious eye irritation. [1][2][3]

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. |[1][2][3] |

Given its structure as a halogenated organic compound, it falls into a specific waste category that requires careful segregation and specialized disposal methods[5][6].

Essential Personal Protective Equipment (PPE)

Before handling or preparing Methyl 4-amino-3-fluoro-5-iodobenzoate for disposal, all personnel must be equipped with the appropriate PPE. The goal is to create a complete barrier against potential splashes, dust inhalation, and skin contact.

PPE CategoryItem SpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and airborne particles getting into the eyes[7][8].
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against direct skin contact. Always inspect gloves for tears before use[9].
Body Protection A fully buttoned, flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if handling the solid outside of a fume hood where dust may be generated.Prevents inhalation of irritating airborne particles[2][8].
Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with specific procedures often dictated by institutional Environmental Health & Safety (EH&S) departments[10].

This is the most critical step. Methyl 4-amino-3-fluoro-5-iodobenzoate contains both fluorine and iodine, classifying it as a halogenated organic waste [6][11].

  • Action: Designate a specific, clearly marked waste container for "Halogenated Organic Solids" or "Halogenated Organic Solvents" if dissolved.

  • Causality: Halogenated wastes must never be mixed with non-halogenated organic wastes[5]. The reason is twofold:

    • Disposal Method: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride, hydrogen iodide) produced during combustion. This process is significantly different and more costly than that for non-halogenated waste[12][13].

    • Safety: Improper incineration can lead to the formation of highly toxic dioxins and furans[13].

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport[14].

  • Action: Select a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) drum or a securely sealed plastic container is appropriate. If in solution, use a container that will not react with the solvent (e.g., glass or compatible plastic)[10][15].

  • Causality: The container must not react with or be degraded by its contents. The cap must be in new condition and provide a complete seal to prevent leakage or evaporation[14]. Containers should only be filled to about 90% capacity to allow for expansion[10].

Proper labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container[5].

  • Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.

  • Label Must Include:

    • The words "Hazardous Waste"[14].

    • The full chemical name: "Methyl 4-amino-3-fluoro-5-iodobenzoate" and any solvents used. List all constituents.

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number)[5].

    • The date waste was first added to the container.

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup[14][15].

  • Action: Store the sealed and labeled waste container in your lab's designated SAA.

  • SAA Requirements:

    • The area must be under the direct control of laboratory personnel[10].

    • It should be clearly marked with a "Satellite Accumulation Area" sign.

    • The container must be kept closed at all times except when adding waste[14][15].

    • Store in secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks[5].

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA[15].

Laboratory personnel are responsible for the waste from "cradle to grave," but final disposal must be handled by trained professionals[16].

  • Action: Once the container is full or you are ready to have it removed, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Causality: EH&S or a licensed hazardous waste contractor are the only entities authorized to transport and dispose of the waste at a permitted Treatment, Storage, and Disposal Facility (TSDF)[10][16]. Never dispose of this chemical down the drain or in the regular trash[14].

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for Methyl 4-amino-3-fluoro-5-iodobenzoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Segregation & Containment cluster_storage Storage & Final Disposal start Waste Generated: Methyl 4-amino-3-fluoro-5-iodobenzoate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: - Solid or Solution? - Halogenated? ppe->characterize segregate Segregate as HALOGENATED ORGANIC WASTE characterize->segregate container Select Compatible Waste Container segregate->container label_waste Affix Hazardous Waste Label & List All Constituents container->label_waste storage Store in Secondary Containment in Designated SAA label_waste->storage pickup Contact EH&S for Waste Pickup storage->pickup end Disposal by Licensed TSDF via Incineration pickup->end

Caption: Decision workflow for the disposal of halogenated chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency line.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing your full PPE.

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the solid material and absorbent into a designated waste container[1][8]. Do not generate excessive dust.

    • Label the container as hazardous waste with a description of the contents.

    • Clean the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water[1][8]. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][8]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air[1][8].

By adhering to this comprehensive disposal protocol, researchers can ensure they are managing chemical waste safely and responsibly, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Methyl 3-amino-4-fluorobenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segreg
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Methyl 4-amino-3-iodobenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Halogen
  • Methyl 4-Amino-3-chlorobenzoate, 5g, Each. CP Lab Safety. [Link]

  • 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. precisionFDA. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-3-fluoro-5-iodobenzoate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an uncompromising commitment to safety. Methyl 4-amino-3-fluoro-5-iodob...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an uncompromising commitment to safety. Methyl 4-amino-3-fluoro-5-iodobenzoate is a halogenated aromatic amine, a class of compounds that requires meticulous handling. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to build a culture of safety that is both robust and intuitive, ensuring that your focus remains on innovation.

Hazard Profile: A Structural-Chemical Rationale

Understanding the personal protective equipment (PPE) requirements for Methyl 4-amino-3-fluoro-5-iodobenzoate begins with a chemical deconstruction of the molecule itself. Its structure dictates its reactivity and toxicological profile.

  • Aromatic Amine Core: The 4-amino group makes this an aromatic amine. This class of compounds can be readily absorbed through the skin and may act as skin sensitizers, causing allergic reactions upon repeated exposure.[1]

  • Halogenation (Fluoro & Iodo): The presence of fluorine and iodine atoms classifies this as a halogenated organic compound.[2] While enhancing its utility in synthesis, these atoms also necessitate specific disposal protocols.[3][4]

  • Physical Form: The compound is a solid at room temperature, presenting a potential inhalation hazard as a dust or powder.[1][5]

Based on available Safety Data Sheets (SDS), the primary hazards are well-defined and summarized below.

Hazard ClassDescriptionGHS CodePrimary Exposure RouteSource
Skin Irritation Causes skin irritation upon contact.H315Dermal[5]
Eye Irritation Causes serious eye irritation.H319Ocular[5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.H335Inhalation[5]
Skin Sensitization May cause an allergic skin reaction.H317Dermal[1]

The Hierarchy of Controls: Your First and Most Critical Defense

Personal Protective Equipment (PPE) is, critically, the last line of defense.[6] Before any gloves or goggles are worn, a robust safety framework must be established through engineering and administrative controls. This multi-layered approach is the cornerstone of modern laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Eng Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Admin->PPE Less Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Primary Engineering Control: All procedures involving the weighing, dissolution, or reaction of solid Methyl 4-amino-3-fluoro-5-iodobenzoate must be performed inside a certified chemical fume hood. This is non-negotiable as it directly addresses the inhalation hazard (H335) by capturing dust and potential vapors at the source.[7][8]

Administrative Controls: Before beginning work, ensure you have read and understood the relevant Standard Operating Procedures (SOPs) and the chemical's Safety Data Sheet. Your institution is required by OSHA to provide this training and information.[9][10]

Mandated PPE Protocol: A Task-Based Approach

The specific PPE required is dictated by the task being performed. The following protocol is the minimum standard for handling Methyl 4-amino-3-fluoro-5-iodobenzoate.

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Flame-resistant lab coat, fully buttonedDouble nitrile glovesChemical splash goggles (ANSI Z87.1 certified)N95 dust mask (if fume hood sash must be raised significantly)
Preparing Solutions Flame-resistant lab coat, fully buttoned; Chemical-resistant apronDouble nitrile glovesChemical splash goggles & Face shieldNot required if performed in a fume hood
Running Reactions/Workup Flame-resistant lab coat, fully buttoned; Chemical-resistant apronDouble nitrile glovesChemical splash goggles & Face shieldNot required if performed in a fume hood
Cleaning Glassware Flame-resistant lab coat, fully buttonedHeavy-duty reusable chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash gogglesNot required
Detailed Justification:
  • Body Protection: A flame-resistant lab coat, fully buttoned, provides a critical barrier against splashes and spills.[7][11] For tasks with a higher splash risk, such as pouring solutions or performing extractions, a chemical-resistant apron worn over the lab coat is essential.[12]

  • Hand Protection: Due to the skin irritation (H315) and sensitization (H317) hazards, a robust glove strategy is required.

    • Double-Gloving: Wearing two pairs of nitrile gloves is the recommended practice. This provides a backup barrier in case the outer glove is nicked or punctured, an event that may not be immediately obvious.

    • Immediate Removal: If the outer glove comes into contact with the chemical, remove both gloves immediately, wash your hands thoroughly, and don a fresh double pair.

    • Glove Selection: While nitrile gloves offer good protection against a range of chemicals, always consult the manufacturer's chemical resistance guide for specific solvents used in your procedure.[13]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and dust, fulfilling OSHA requirements (29 CFR 1910.133).[8][9][11] They must be ANSI Z87.1 certified.[14]

    • Face Shield: A face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with reactions under pressure.[7][8][14] The face shield protects the entire face from direct contact.

  • Respiratory Protection: The chemical fume hood is the primary respiratory control. A respirator is only required if these engineering controls are insufficient or during a large-scale spill cleanup.[7][13] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA.[8][13]

Procedural Discipline: Donning, Doffing, and Disposal Workflows

Cross-contamination is a primary vector of unintended exposure. A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is critical.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Clean to Dirty) f2 2. Lab Coat & Inner Gloves (Turn inside out) f1->f2 f3 3. Face Shield / Goggles f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: Standardized sequence for donning and doffing PPE to prevent cross-contamination.

Step-by-Step Doffing Protocol (Self-Validating System):
  • Outer Gloves: Pinch the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand.

  • Inner Glove (First Hand): Slide the fingers of your now-ungloved hand under the wrist of the remaining outer glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated solid waste container.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is contained within and hang it in the designated area or place it for laundering.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Inner Gloves: Remove the final pair of inner gloves using the same technique as in steps 1 and 2.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Waste Management: A Halogenated Compound Protocol

As a halogenated organic compound, all waste streams containing Methyl 4-amino-3-fluoro-5-iodobenzoate must be segregated into a dedicated "Halogenated Organic Waste" container.[2][3] Improper segregation can lead to dangerous reactions in waste containers and significantly complicates the disposal process.[3][15]

Waste_Disposal Start Generate Waste (Solid, Liquid, Consumable) Check Does it contain Methyl 4-amino-3-fluoro-5-iodobenzoate or other halogenated compounds? Start->Check Halogen Dispose in Labeled 'Halogenated Waste' Container Check->Halogen Yes NonHalogen Dispose in appropriate 'Non-Halogenated' or other waste stream Check->NonHalogen No End Container Full: Request EH&S Pickup Halogen->End NonHalogen->End

Caption: Decision workflow for proper segregation of halogenated laboratory waste.

Disposal Plan:
  • Solid Waste: Unused or waste Methyl 4-amino-3-fluoro-5-iodobenzoate should be placed in a clearly labeled, sealed container and disposed of in the designated halogenated solid waste stream.

  • Contaminated Consumables: All disposable items that have come into contact with the chemical (gloves, weigh paper, pipette tips, paper towels) must be placed in the halogenated solid waste container. Do not dispose of these items in the regular trash.

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, sealed, and properly labeled "Halogenated Liquid Waste" container.[4] The container must be kept closed when not in use and stored in a secondary containment bin.[3] Never pour halogenated waste down the drain.[16]

By adhering to these detailed protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundation; always defer to your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for the compound.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]

  • Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Halogenated Wastes Safe Disposal. ResearchGate. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3-fluoro-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-fluoro-5-iodobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.